1-Phenylpiperidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOGCJIYHZVBDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341258 | |
| Record name | 1-phenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4789-09-7 | |
| Record name | 1-phenylpiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Phenylpiperidin-2-one: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpiperidin-2-one, a six-membered N-aryl lactam, is a pivotal scaffold in synthetic and medicinal chemistry. Its unique structural features, combining a rigid lactam ring with an aromatic phenyl group, impart a range of chemical properties that make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. This comprehensive technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications of this compound, with a focus on its role in the development of pharmacologically active compounds. Furthermore, this guide includes detailed experimental protocols and safety information to assist researchers in its practical application.
Chemical Structure and Identification
This compound is characterized by a piperidin-2-one (δ-valerolactam) ring where the nitrogen atom is directly attached to a phenyl group. This N-arylation significantly influences the electronic and conformational properties of the lactam.
Systematic Information:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 4789-09-7[1] |
| Molecular Formula | C₁₁H₁₃NO[1] |
| Molecular Weight | 175.23 g/mol [1] |
| InChI | InChI=1S/C11H13NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2[1] |
| SMILES | C1CCN(C(=O)C1)C2=CC=CC=C2[1] |
Structural Visualization:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, purification, and application in chemical synthesis.
| Property | Value |
| Melting Point | 99-100 °C[2] |
| Boiling Point | 135-138 °C at 0.6 Torr[2] |
| Density | 1.107 g/cm³ |
| Predicted logP | 1.7[1] |
| Predicted pKa | 0.54 ± 0.20[2] |
Spectroscopic Profile
The spectroscopic data for this compound are crucial for its identification and characterization.
¹H and ¹³C NMR Spectroscopy
The NMR spectra provide detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the phenyl ring. The exact chemical shifts and coupling patterns will depend on the electronic environment.
-
Piperidine Ring Protons:
-
-N-CH₂- (C6): A triplet is expected for the methylene group adjacent to the nitrogen.
-
-C(=O)-CH₂- (C3): A triplet is expected for the methylene group adjacent to the carbonyl group.
-
-CH₂-CH₂-CH₂- (C4 and C5): Multiplets are expected for the remaining two methylene groups on the piperidine ring.
-
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 170 ppm, is characteristic of the lactam carbonyl carbon.
-
Aromatic Carbons: Several signals are expected in the aromatic region (δ 120-150 ppm). The carbon attached to the nitrogen (ipso-carbon) will have a distinct chemical shift.
-
Piperidine Ring Carbons: Signals corresponding to the four methylene carbons of the piperidine ring are expected in the aliphatic region (δ 20-50 ppm).
Note: Specific, experimentally determined and assigned NMR data with coupling constants are not consistently available across public databases. Researchers should acquire and interpret their own spectra for definitive structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups.
-
C=O Stretch (Amide I): A strong, sharp absorption band is expected in the region of 1650-1690 cm⁻¹ , which is characteristic of a six-membered lactam carbonyl group.
-
Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic): Absorptions are typically observed above 3000 cm⁻¹ .
-
C-H Stretches (Aliphatic): Strong absorptions are expected in the 2850-3000 cm⁻¹ region.
-
C-N Stretch: This absorption can be found in the fingerprint region.
Mass Spectrometry (MS)
In mass spectrometry, this compound will exhibit a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 175 , corresponding to the molecular weight of the compound.[1]
-
Fragmentation Pattern: Common fragmentation pathways for N-aryl lactams involve cleavage of the lactam ring and fragmentation of the N-aryl moiety. Key fragments may include:
-
Loss of CO (m/z 147)
-
Fragments corresponding to the phenyl group (m/z 77) and related ions.
-
Cleavage of the piperidine ring leading to smaller charged fragments.
-
Synthesis of this compound
Several synthetic routes to this compound have been reported. Two common methods are highlighted below.
From Aniline and a 5-Halovaleryl Halide
This is a direct and widely used method involving the acylation of aniline followed by intramolecular cyclization.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Phenylpiperidin-2-one
Abstract
1-Phenylpiperidin-2-one (CAS No: 4789-09-7) is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals, a thorough understanding of its physicochemical properties is paramount for its application in drug design, process development, and analytical sciences. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established experimental protocols and spectroscopic data. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational data and the practical insights required for its effective utilization.
Introduction and Chemical Identity
This compound, also known as N-phenyl-δ-valerolactam, is an N-aryl lactam. Its structure consists of a six-membered piperidine ring with a phenyl group attached to the nitrogen atom and a carbonyl group at the C2 position. This arrangement confers specific electronic and steric properties that influence its reactivity, stability, and biological interactions. The lactam moiety is a key feature in many biologically active molecules, and the N-phenyl substitution provides a lipophilic domain that can be critical for molecular recognition and membrane permeability.
This guide delves into the essential physical and chemical descriptors that define this molecule, providing a foundational dataset for laboratory and computational work.
Molecular Structure
The chemical structure of this compound is fundamental to all its properties.
Caption: 2D Chemical Structure of this compound.
Core Chemical Identifiers
A summary of the primary chemical identifiers for this compound is provided below for unambiguous reference.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4789-09-7 | ChemicalBook, PubChem[1][2][3] |
| Molecular Formula | C₁₁H₁₃NO | ChemicalBook, PubChem[1][2] |
| Molecular Weight | 175.23 g/mol | ChemicalBook, PubChem[1][2] |
| Canonical SMILES | C1CCN(C(=O)C1)C2=CC=CC=C2 | PubChem[1][4] |
| InChIKey | NKOGCJIYHZVBDR-UHFFFAOYSA-N | PubChem[1] |
Physicochemical Properties
The physical properties of a compound dictate its behavior in various matrices and are critical for designing experimental conditions, formulation strategies, and purification methods.
Summary of Physical Data
| Property | Value | Conditions | Source |
| Physical State | Solid, Crystalline | Ambient | Inferred from[5] |
| Melting Point | 99-100 °C | - | ChemicalBook[2] |
| Boiling Point | 135-138 °C | 0.6 Torr | ChemicalBook[2] |
| Density | 1.107 g/cm³ | - | ChemicalBook[2] |
| pKa (Predicted) | 0.54 ± 0.20 | - | ChemicalBook[2] |
The predicted pKa value suggests that the compound is a very weak base.[2] The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, significantly reducing its basicity compared to a non-conjugated amine like piperidine.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative profile can be reliably inferred from its structure and the properties of analogous compounds. The presence of the N-phenyl group increases lipophilicity, while the lactam (amide) carbonyl can act as a hydrogen bond acceptor.
-
Aqueous Solubility : Expected to be limited due to the hydrophobic phenyl group.
-
Organic Solvent Solubility : The related compound 1-N-phenyl-piperidin-4-one is soluble in organic solvents such as ethanol and acetone.[5] It is therefore anticipated that this compound will exhibit good solubility in a range of polar aprotic (e.g., DMSO, Acetone, THF) and polar protic (e.g., Ethanol, Methanol) solvents.
This protocol describes a standard, self-validating method for quantifying the solubility of this compound in a given solvent system at a controlled temperature. The causality behind this choice is its status as a "gold standard" method recommended by organizations like the OECD for its reliability and reproducibility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a glass vial to ensure that a saturated solution is achieved and undissolved solid remains.[6]
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.[6]
-
Equilibration: Seal the vial and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[6] The rationale for this extended period is to overcome any kinetic barriers to dissolution.
-
Phase Separation: Cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours, permitting the excess solid to sediment completely.[6]
-
Sampling & Dilution: Carefully withdraw a precise aliquot from the clear supernatant. Immediately dilute the aliquot with a known volume of an appropriate solvent to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration. The solubility is then calculated by accounting for the dilution factor.
Spectroscopic Characterization
Spectroscopic data is indispensable for the structural confirmation and purity assessment of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like CDCl₃.[7]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperidine ring.
-
Aromatic Region (~7.0-7.5 ppm): Complex multiplets corresponding to the five protons on the phenyl ring.
-
Aliphatic Region (~1.8-3.6 ppm): Signals for the eight protons on the piperidine ring. The protons alpha to the nitrogen (N-CH₂) and the carbonyl group (C(=O)-CH₂) will be shifted downfield compared to the other methylene protons due to the electron-withdrawing effects of the heteroatoms.
-
-
¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon environments.
-
Carbonyl Carbon (~170 ppm): A characteristic downfield signal for the lactam C=O.
-
Aromatic Carbons (~120-145 ppm): Signals for the six carbons of the phenyl ring.
-
Aliphatic Carbons (~20-50 ppm): Signals for the four distinct methylene carbons in the piperidine ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is characterized by several key absorption bands.
-
~1650-1690 cm⁻¹ (C=O Stretch): A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the tertiary amide (lactam). This is one of the most prominent peaks in the spectrum.
-
~2850-3000 cm⁻¹ (C-H Stretch): Multiple bands corresponding to the sp³ C-H stretching of the piperidine ring's methylene groups.
-
~3000-3100 cm⁻¹ (C-H Stretch): Bands corresponding to the sp² C-H stretching of the aromatic phenyl ring.
-
~1450-1600 cm⁻¹ (C=C Stretch): Absorptions associated with the carbon-carbon double bond stretching within the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.[8] The PubChem database indicates a molecular ion and several key fragments for this compound.[1]
Caption: Generalized Workflow of a Mass Spectrometer.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 175, corresponding to the intact molecule.[1]
-
Key Fragments: Common fragmentation pathways for N-aryl lactams involve cleavages of the piperidine ring. PubChem lists significant fragments at m/z values of 119, 106, and others, which can be rationalized by specific bond cleavages and rearrangements.[1] Analyzing these fragments is a critical step in confirming the structure.
Safety and Handling
According to GHS classifications sourced from ECHA notifications, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a fume hood, are required. Store in a cool, dry, well-ventilated area.[2]
Conclusion
This compound is a well-defined crystalline solid with a melting point of 99-100 °C.[2] Its structure, confirmed by NMR, IR, and MS, features a lactam carbonyl and an N-phenyl group, which together dictate its physicochemical properties. It exhibits limited aqueous solubility but is soluble in common organic solvents. The data and protocols presented in this guide provide a robust foundation for researchers and developers, facilitating its use in synthetic chemistry and drug discovery programs while ensuring safe handling and reliable experimental outcomes.
References
- 1. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4789-09-7 CAS MSDS (1-PHENYL-PIPERIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 1-PHENYL-PIPERIDIN-2-ONE | 4789-09-7 [chemicalbook.com]
- 4. PubChemLite - this compound (C11H13NO) [pubchemlite.lcsb.uni.lu]
- 5. CAS 19125-34-9: 1-N-PHENYL-PIPERIDIN-4-ONE | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. raco.cat [raco.cat]
An In-Depth Technical Guide to the Reaction Mechanisms of 1-Phenylpiperidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the synthesis and reactivity of 1-phenylpiperidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and synthetic organic chemistry. By delving into the core reaction mechanisms, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile molecule in their work. We will move beyond simple procedural outlines to examine the underlying principles that govern the reactivity of this lactam, thereby enabling a more rational approach to the design and execution of synthetic strategies.
The this compound Scaffold: An Introduction
This compound, also known as N-phenyl-δ-valerolactam, is a six-membered cyclic amide (lactam) bearing a phenyl group on the nitrogen atom. Its chemical formula is C₁₁H₁₃NO, and it has a molecular weight of 175.23 g/mol .[1][2] The presence of the lactam ring in conjunction with the N-phenyl substituent imparts a unique combination of chemical properties that make it a valuable building block for the synthesis of a wide range of biologically active molecules. The piperidine core is a prevalent motif in many pharmaceuticals, and the N-aryl functionality provides a handle for introducing further molecular diversity and modulating pharmacokinetic and pharmacodynamic properties.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 4789-09-7 | [1][2] |
| Appearance | White crystalline powder | [5] |
Synthesis of the this compound Core
The construction of the N-aryl lactam core of this compound is a critical first step in many synthetic campaigns. While several methods exist for the formation of lactams, the Buchwald-Hartwig amination has emerged as a particularly powerful and versatile strategy for the synthesis of N-aryl lactams.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In the context of this compound synthesis, this reaction is employed to couple piperidin-2-one (δ-valerolactam) with an aryl halide, such as bromobenzene or iodobenzene.
Reaction Scheme:
Caption: General scheme for the synthesis of this compound via Buchwald-Hartwig amination.
Mechanistic Insights:
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The lactam (in its deprotonated form, the lactamate) coordinates to the Pd(II) center. A base is required to deprotonate the lactam, making it a more potent nucleophile.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl lactam product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
-
Materials:
-
Piperidin-2-one (1.0 equiv)
-
Bromobenzene (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by piperidin-2-one and bromobenzene.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
-
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands like Xantphos are often employed to promote both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide is used to deprotonate the lactam without competing in the coupling reaction.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene are typically used to ensure the stability of the catalyst and reagents.
Key Reaction Mechanisms of the this compound Core
The this compound scaffold possesses three primary sites of reactivity: the α-carbon to the carbonyl group, the carbonyl group itself, and the N-phenyl ring. Understanding the reaction mechanisms at each of these sites is essential for the strategic functionalization of this molecule.
Reactivity at the α-Carbon: Enolate Chemistry
The protons on the carbon atom adjacent to the lactam carbonyl (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl group and the ability of the resulting conjugate base (the enolate) to be stabilized by resonance. This enolate is a powerful nucleophile and can undergo a variety of reactions, most notably alkylation.
Enolate Formation:
Caption: Formation of the lithium enolate of this compound.
Mechanism of α-Alkylation:
The α-alkylation of this compound proceeds via a two-step mechanism:
-
Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a lithium enolate. The use of a strong, sterically hindered base like LDA ensures rapid and complete enolate formation, minimizing side reactions.
-
Nucleophilic Attack: The resulting enolate then acts as a nucleophile, attacking an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position.
Experimental Protocol: α-Alkylation of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or commercial solution)
-
Alkyl halide (e.g., methyl iodide, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.
-
Slowly add the LDA solution dropwise to the cooled solution and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Stereoselectivity:
The alkylation of substituted piperidinones can proceed with a degree of stereoselectivity. The incoming electrophile will preferentially approach from the less sterically hindered face of the enolate. The stereochemical outcome can often be influenced by the choice of base, solvent, and reaction temperature. For N-Boc-protected 5-substituted δ-lactams, alkylation of their sodium enolates has been shown to proceed with high facial selectivity.[6]
Reactivity at the Carbonyl Group: Reduction
The carbonyl group of the lactam can be reduced to a methylene group, converting the lactam to a cyclic amine. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Reaction Scheme:
Caption: Reduction of this compound to 1-Phenylpiperidine.
Mechanism of Reduction with LiAlH₄:
The reduction of a lactam with LiAlH₄ is a complex process that involves the following key steps:
-
Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the lactam, forming a tetrahedral intermediate.
-
Coordination and Elimination: The aluminum coordinates to the oxygen atom, making the hydroxyl group a better leaving group. Subsequent elimination of the aluminate species forms an iminium ion intermediate.
-
Second Hydride Attack: A second hydride ion attacks the iminium ion, reducing it to the final amine product.
Experimental Protocol: Reduction of this compound with LiAlH₄
-
Materials:
-
This compound (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous THF.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-phenylpiperidine. Further purification can be achieved by distillation or chromatography if necessary.
-
Safety Precaution: Lithium aluminum hydride reacts violently with water and protic solvents. All equipment must be thoroughly dried, and the reaction must be carried out under a strictly inert atmosphere. The quenching procedure should be performed with extreme caution.
Reactivity of the N-Phenyl Ring: Electrophilic Aromatic Substitution
The N-phenyl group of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The lactam moiety acts as an ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate formed during the attack at these positions. However, the carbonyl group is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to aniline.
Mechanism of Friedel-Crafts Acylation:
-
Formation of the Acylium Ion: A Lewis acid, such as aluminum chloride (AlCl₃), reacts with an acyl chloride or anhydride to generate a highly electrophilic acylium ion.[1][7][8][9][10]
-
Nucleophilic Attack: The π-electrons of the N-phenyl ring attack the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the acylated product.[1][7][8][9][10]
Experimental Protocol: Friedel-Crafts Acylation of this compound
-
Materials:
-
This compound (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃, 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous AlCl₃ and anhydrous DCM and cool to 0 °C.
-
Slowly add acetyl chloride to the suspension.
-
Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the para-acylated product as the major isomer.
-
Data Presentation
Table 1: Spectroscopic Data for this compound
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, MHz) | δ (ppm): 7.4-7.2 (m, 5H, Ar-H), 3.6 (t, 2H, N-CH₂), 2.5 (t, 2H, CO-CH₂), 1.9 (m, 4H, -CH₂CH₂-) |
| ¹³C NMR (CDCl₃, MHz) | δ (ppm): 170.5 (C=O), 142.1 (Ar-C), 129.0 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 51.5 (N-CH₂), 32.5 (CO-CH₂), 23.0 (-CH₂-), 21.0 (-CH₂-) |
| IR (KBr, cm⁻¹) | ν: 3050 (Ar C-H), 2940, 2860 (Aliphatic C-H), 1660 (C=O, amide), 1590, 1490 (C=C, aromatic) |
| Mass Spec. (EI, m/z) | 175 (M⁺), 119, 91, 77 |
(Note: Approximate chemical shifts and wavenumbers are provided. Actual values may vary slightly depending on the solvent and instrument used.)
Conclusion
This compound is a versatile scaffold with multiple reactive sites that can be selectively functionalized to generate a diverse array of complex molecules. A thorough understanding of the underlying reaction mechanisms, including enolate formation for α-alkylation, hydride reduction of the lactam carbonyl, and electrophilic substitution on the N-phenyl ring, is paramount for the successful application of this building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of these key transformations, complete with mechanistic insights and practical experimental protocols, to serve as a valuable resource for researchers in the field. By leveraging this knowledge, scientists can more effectively design and execute synthetic strategies to access novel compounds with potential therapeutic applications.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective alkylation of N-Boc-protected-5-substituted delta-lactams: synthesis of alpha, delta-disubstituted delta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. websites.umich.edu [websites.umich.edu]
- 8. docsity.com [docsity.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
A Guide to 1-Phenylpiperidin-2-one: A Versatile Lactam in Modern Organic Synthesis
Abstract
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceuticals and natural products.[1][2] Among the vast library of piperidine-based building blocks, 1-phenylpiperidin-2-one, an N-aryl lactam, has emerged as a particularly valuable starting material. Its unique structural features—an activated amide within a six-membered ring and a reactive α-methylene group—provide a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of this compound, detailing its synthesis, key reactivity patterns, and strategic applications in the development of high-value compounds, including nootropics and precursors to major pharmaceuticals.
Core Characteristics of this compound
This compound (also known as 1-phenyl-2-piperidone) is a solid organic compound characterized by a phenyl group attached to the nitrogen atom of a piperidin-2-one ring. This N-aryl substitution is critical as it influences the electronic properties and reactivity of the lactam moiety.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [3] |
| Molar Mass | 175.23 g/mol | [3][4] |
| CAS Number | 4789-09-7 | [3][4] |
| Appearance | Off-white to white crystalline solid | [5] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1CCN(C(=O)C1)C2=CC=CC=C2 | [3] |
The presence of the phenyl group conjugate to the nitrogen lone pair decreases the nucleophilicity of the nitrogen and increases the acidity of the α-protons, a feature central to its synthetic utility.
Synthesis of the this compound Scaffold
The construction of the this compound core is typically achieved through intramolecular cyclization strategies. A common and effective method is the Dieckmann condensation of an appropriate amino diester, followed by hydrolysis and decarboxylation.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Two-Step Synthesis from Aniline
This protocol outlines a reliable method for preparing the title compound.
Step 1: Michael Addition to form the Diester Intermediate
-
In a round-bottom flask, aniline is reacted with two equivalents of methyl acrylate. The reaction can be performed neat or in a suitable solvent like methanol.
-
The mixture is heated to reflux for several hours until the consumption of aniline is confirmed by TLC analysis.
-
The excess methyl acrylate and solvent are removed under reduced pressure to yield the crude diester, N,N-bis(2-methoxycarbonylethyl)aniline, which can often be used in the next step without further purification.
Step 2: Dieckmann Condensation and Decarboxylation
-
The crude diester is dissolved in an anhydrous, non-polar solvent such as toluene.
-
A strong base, typically sodium methoxide (NaOMe) or sodium hydride (NaH), is added portion-wise at room temperature. The choice of a strong, non-nucleophilic base is crucial to promote intramolecular cyclization over intermolecular side reactions.
-
The mixture is heated to reflux to drive the Dieckmann condensation. The completion of the cyclization is monitored by TLC.
-
Upon completion, the reaction is cooled and quenched with aqueous acid (e.g., HCl). This step serves a dual purpose: it neutralizes the base and initiates the hydrolysis of the resulting β-keto ester.
-
Continued heating of the acidic mixture drives the decarboxylation, releasing CO₂ and forming the final this compound product.
-
After cooling, the organic layer is separated, washed with brine, dried over anhydrous sulfate, and concentrated. The product is then purified by recrystallization or column chromatography.
Core Reactivity: A Hub for Molecular Diversification
The true power of this compound lies in its predictable and versatile reactivity, primarily centered around the α-carbon and the amide bond.
α-Functionalization: Building Complexity
The protons on the carbon adjacent to the carbonyl (C3 position) are acidic (pKa ≈ 24-26 in DMSO) and can be removed by a strong base to form a nucleophilic enolate. This enolate is a powerful intermediate for forming new carbon-carbon and carbon-heteroatom bonds.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4789-09-7 CAS MSDS (1-PHENYL-PIPERIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione|CAS 14377-63-0 [benchchem.com]
An In-depth Technical Guide to the Reactivity of the Lactam in 1-Phenylpiperidin-2-one
Abstract
1-Phenylpiperidin-2-one, an N-aryl substituted δ-lactam, is a pivotal structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. The reactivity of its endocyclic amide (lactam) functionality is central to its utility, offering multiple avenues for molecular elaboration. This guide provides a comprehensive exploration of the electronic properties and chemical reactivity of the lactam core in this compound. We will delve into key transformations including hydrolysis, reduction, and reactions with both nucleophilic and electrophilic agents. By explaining the causality behind reaction mechanisms and providing validated experimental protocols, this document serves as a technical resource for researchers in drug discovery and process development.
Introduction: The this compound Scaffold
The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals, found in numerous classes of drugs.[1] When fused with a phenyl group at the nitrogen and incorporating a carbonyl at the C2 position, it forms this compound (also known as N-phenyl-δ-valerolactam). This scaffold is a key constituent in molecules targeting a range of biological pathways.[2][3][4] Its significance stems from the predictable yet versatile reactivity of the six-membered lactam ring.
The chemical behavior of the lactam is governed by the endocyclic amide bond. Unlike acyclic amides, the geometry and electronics of the lactam are influenced by the constraints of the ring system. The N-phenyl substituent further modulates this reactivity by withdrawing electron density from the nitrogen atom, influencing the electrophilicity of the carbonyl carbon and the acidity of the α-protons. Understanding these subtle electronic effects is paramount for designing effective synthetic strategies.
Structural and Electronic Properties
The core of this compound's reactivity lies in the resonance of the amide group. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, creating a resonance hybrid with partial double bond character between the nitrogen and carbonyl carbon. This resonance stabilization makes the amide bond relatively robust. However, the N-phenyl group, being electron-withdrawing, pulls electron density away from the nitrogen, which slightly reduces this delocalization compared to an N-alkyl lactam. This has two primary consequences:
-
Increased Carbonyl Electrophilicity: The diminished contribution of the nitrogen lone pair makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.
-
Increased Acidity of α-Protons: The protons on the carbon adjacent to the carbonyl (C3) are rendered more acidic, facilitating their removal by a strong base to form an enolate.
These electronic features dictate the primary reaction pathways available for this molecule.
Synthesis of the this compound Core
While numerous methods exist for lactam synthesis, a common and effective approach for N-aryl lactams involves the oxidation of the corresponding N-aryl cyclic amine.[5] For instance, the ozonation of N-phenylpiperidine provides a direct, metal-free route to introduce the carbonyl function regioselectively at the α-position to the nitrogen.[5] Another classical approach is the intramolecular cyclization of an appropriate amino acid precursor, such as 5-anilino-pentanoic acid, often facilitated by dehydrating agents. The availability of these synthetic routes makes this compound a readily accessible starting material for further derivatization.
Key Transformations of the Lactam Moiety
The lactam in this compound can undergo several fundamental transformations, which are crucial for its role as a synthetic intermediate. These include ring-opening reactions via hydrolysis or nucleophilic addition, reduction of the carbonyl, and functionalization at the α-carbon.
Lactam Hydrolysis: Ring Opening
The amide bond of the lactam can be cleaved through hydrolysis under either acidic or basic conditions to yield 5-(phenylamino)pentanoic acid. The kinetics of N-aryl lactam hydrolysis are influenced by factors such as the electronic nature of the aryl substituent and ring strain.[6][7]
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which collapses to break the C-N bond and open the ring.
Mechanism: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate with a negative charge on the oxygen. The collapse of this intermediate cleaves the amide C-N bond, resulting in an amide anion and a carboxylic acid. A final proton transfer gives the carboxylate and the free amine.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) (10.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Reduction of the Lactam Carbonyl
The complete reduction of the amide functional group is a powerful transformation that converts the lactam into the corresponding cyclic amine. For this compound, this yields 1-phenylpiperidine, a valuable scaffold in its own right.[8][9]
Causality of Reagent Choice: Strong, oxophilic reducing agents are required to reduce the resonance-stabilized amide carbonyl. Lithium aluminum hydride (LiAlH₄ or LAH) is the reagent of choice for this transformation.[10] Weaker reagents like sodium borohydride (NaBH₄) are generally ineffective for reducing amides.[10]
Mechanism: The reduction proceeds via nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the carbonyl carbon. The resulting tetrahedral intermediate is stabilized by coordination to the aluminum species. In a key step, the oxygen atom is eliminated as part of an aluminate complex, forming an intermediate iminium ion. A second hydride equivalent then attacks the iminium ion to furnish the final amine product.
Experimental Protocol: LAH Reduction
-
Safety Note: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise:
-
'x' mL of water (where 'x' is the mass of LAH in grams).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to quench the excess LAH and precipitate aluminum salts as a filterable solid.
-
-
Isolation: Stir the resulting granular white precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude 1-phenylpiperidine, which can be further purified by distillation or chromatography.
Reactivity at the α-Carbon: Enolate Formation and Alkylation
The protons at the C3 position, alpha to the lactam carbonyl, are acidic enough to be removed by a strong, non-nucleophilic base. This generates a nucleophilic enolate, which can then react with various electrophiles, enabling functionalization of the piperidine ring.
Causality of Reagent Choice: A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal for this purpose. Its bulkiness prevents it from acting as a nucleophile and attacking the carbonyl carbon, ensuring that it only functions as a base to deprotonate the α-carbon.
Mechanism: LDA abstracts a proton from the C3 position to form a lithium enolate intermediate. This enolate is a soft nucleophile and will readily react with soft electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the C3 position.
Experimental Protocol: α-Alkylation
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath).
-
Base Formation: Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA in situ.
-
Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution. Stir for 1 hour at -78 °C.
-
Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
Reactions with Strong Nucleophiles: Grignard Reagents
The reaction of lactams with highly nucleophilic organometallic reagents, such as Grignard reagents (R-MgX), typically leads to the addition to the carbonyl group.[11][12] Unlike with esters, where double addition often occurs, the reaction with lactams can sometimes be controlled. However, with a strong reagent, the initial adduct can collapse and lead to ring-opening, ultimately forming an amino ketone after workup.
Mechanism: The Grignard reagent adds to the carbonyl carbon to form a magnesium alkoxide tetrahedral intermediate. This intermediate is relatively stable at low temperatures. Upon aqueous workup, the intermediate is protonated and subsequently eliminates water to form an iminium ion, which is then hydrolyzed to the corresponding ketone.
Summary of Reactivity
The reactivity of the lactam in this compound is a versatile tool for synthetic chemists. The key transformations and the rationale for reagent selection are summarized below.
| Reaction Type | Key Reagent(s) | Rationale for Reagent Choice | Product Type |
| Acidic Hydrolysis | Strong Acid (e.g., HCl) | Protonates carbonyl, activating it for nucleophilic attack by weak nucleophiles (water). | Amino Acid |
| Basic Hydrolysis | Strong Base (e.g., NaOH) | Hydroxide is a strong nucleophile that can directly attack the carbonyl carbon. | Amino Acid |
| Reduction | LiAlH₄ | A powerful, oxophilic hydride source required to reduce the stable amide bond. | Cyclic Amine |
| α-Alkylation | LDA, Alkyl Halide | LDA is a strong, non-nucleophilic base that selectively forms the enolate without attacking the carbonyl. | α-Substituted Lactam |
| Grignard Addition | R-MgX | A strong carbon nucleophile that attacks the electrophilic carbonyl carbon. | Amino Ketone (after hydrolysis) |
Conclusion and Outlook
This compound is more than just a stable heterocycle; it is a dynamic scaffold whose reactivity can be precisely controlled to access a diverse range of molecular architectures. The N-phenyl group modulates the inherent reactivity of the δ-lactam ring, providing a balance of stability and reactivity. The ability to perform ring-opening hydrolysis, complete carbonyl reduction, and α-carbon functionalization makes this compound a cornerstone intermediate in the synthesis of complex pharmaceutical agents.[1][2][4] Future research will likely continue to exploit these fundamental reactions in the development of novel therapeutics and in the construction of complex natural products.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. painphysicianjournal.com [painphysicianjournal.com]
- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A study of factors affecting the rates of hydrolysis of some N-arylazetidin-2-ones (N-aryl-β-lactams) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Grignard Reagents and Their N-analogues in the Synthesis of Tricyclic and Tetracyclic Cage-like Lactams - Enamine [enamine.net]
- 12. Grignard Reaction [organic-chemistry.org]
1-Phenylpiperidin-2-one molecular formula and weight
An In-Depth Technical Guide to 1-Phenylpiperidin-2-one: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 4789-09-7), a heterocyclic compound of significant interest in synthetic organic chemistry and pharmaceutical development. As a key structural motif, the piperidone core is a foundational building block for more complex molecules, making a thorough understanding of its properties and synthesis essential for researchers in the field. This document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and the logic of its analytical validation.
Core Molecular Identity and Physicochemical Properties
This compound is a lactam derivative characterized by a phenyl group attached to the nitrogen atom of a piperidin-2-one ring. This structure imparts specific chemical properties that are foundational to its utility as a synthetic intermediate.
Its core identity is defined by its molecular formula and weight.
A summary of its key computed and experimental properties is presented below. Understanding these values is the first step in designing experiments, from selecting appropriate solvents to predicting reaction behavior.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4789-09-7 | ChemicalBook[2] |
| Melting Point | 99-100 °C | Guidechem[3] |
| Boiling Point | 366.6 ± 11.0 °C at 760 mmHg | Guidechem[3] |
| Density | 1.107 g/cm³ | Guidechem[3] |
| SMILES | C1CCN(C(=O)C1)C2=CC=CC=C2 | PubChem[1] |
| InChIKey | NKOGCJIYHZVBDR-UHFFFAOYSA-N | PubChem[1] |
Synthesis Methodology: A Validated Approach
The synthesis of this compound can be achieved through several routes. A common and reliable method involves the intramolecular cyclization of an N-phenyl substituted aminopentanoic acid, often formed in situ. This process exemplifies a robust protocol where the reaction's progression can be monitored and the final product isolated with high purity.
The logical workflow for a typical laboratory synthesis is outlined below. This represents a self-validating system where each step's outcome confirms the success of the previous one.
Caption: Logical workflow for the synthesis and validation of this compound.
Experimental Protocol: N-Acylation followed by Intramolecular Cyclization
This protocol is designed for high yield and purity, relying on common laboratory reagents. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in the cyclization step is critical to deprotonate the amide nitrogen without competing side reactions, thus ensuring an efficient intramolecular Williamson ether-like synthesis of the lactam.
Step 1: Synthesis of N-(5-chloropentanoyl)aniline
-
In a round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add 5-chlorovaleroyl chloride (1.1 eq) dropwise to the stirred solution. The pyridine acts as a base to neutralize the HCl byproduct, preventing protonation of the aniline starting material.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline spot is consumed.
-
Perform an aqueous workup by washing the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude intermediate product.
Step 2: Intramolecular Cyclization to this compound
-
Under a nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Dissolve the crude N-(5-chloropentanoyl)aniline from Step 1 in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. The evolution of hydrogen gas should be observed as the amide is deprotonated.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. The elevated temperature facilitates the intramolecular nucleophilic substitution that forms the piperidone ring.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous NaSO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.
Applications in Research and Drug Development
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[4][5] Its derivatives are explored for a vast range of therapeutic applications, including as anticancer, antiviral, and analgesic agents.[5]
This compound serves as a valuable intermediate in this context. Its structure allows for further chemical modification at several positions:
-
Aromatic Ring: The phenyl group can undergo electrophilic aromatic substitution to introduce diverse functionalities.
-
Piperidone Ring: The methylene groups adjacent to the carbonyl and nitrogen can be functionalized, for example, via alpha-bromination or deprotonation followed by alkylation.
Its role as a building block is critical in constructing more complex molecules, particularly in the development of inhibitors for protein-protein interactions, such as the MDM2-p53 pathway, where piperidinone-based structures have shown significant promise.[6]
Safety and Handling
Proper handling of this compound is essential for laboratory safety. Based on GHS classifications, the compound presents several hazards.[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is more than a simple chemical compound; it is a versatile and valuable tool for the research scientist. Its well-defined physicochemical properties, coupled with robust and reliable synthesis protocols, make it an important intermediate in the pipeline of drug discovery and materials science. The methodologies and data presented in this guide provide the necessary foundation for its effective and safe utilization in a research setting.
References
- 1. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4789-09-7 CAS MSDS (1-PHENYL-PIPERIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Potential Pharmacological Activities of 1-Phenylpiperidin-2-one
Foreword: Unveiling the Potential of a Core Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as one of the most prolific heterocyclic scaffolds, integral to the structure of numerous pharmaceuticals.[1] Its N-phenyl lactam derivative, 1-phenylpiperidin-2-one, presents a simple yet intriguing structure. While direct pharmacological investigations into this specific molecule are notably scarce in publicly accessible literature, the extensive bioactivity of its derivatives provides a compelling rationale for its exploration as a lead compound. This guide synthesizes the known activities of structurally related compounds to build a predictive framework for the potential pharmacological profile of this compound and to propose a clear, actionable roadmap for its systematic investigation.
Chemical Identity and Synthesis
This compound (CAS No: 4789-09-7) is a cyclic amide (a lactam) with a molecular formula of C₁₁H₁₃NO.[2] Its structure consists of a piperidin-2-one ring where the nitrogen atom is directly attached to a phenyl group. This N-arylation significantly influences the molecule's lipophilicity and electronic properties, which are key determinants of its pharmacokinetic and pharmacodynamic behavior.
Representative Synthesis: N-Arylation via Nucleophilic Substitution
A common and straightforward method for the synthesis of N-aryl lactams involves the nucleophilic substitution of a haloalkanoate by an aniline, followed by intramolecular cyclization. A plausible synthetic route to this compound is the reaction of aniline with 5-bromovaleric acid or its ester derivative, followed by a base-mediated or thermal cyclization to form the lactam ring.
Caption: A plausible two-step synthesis of this compound.
Potential Pharmacological Activities: An Evidence-Based Extrapolation
The pharmacological potential of this compound is best inferred from the documented activities of its derivatives. The core structure appears to be a versatile scaffold, with modifications leading to compounds with significant activity in several therapeutic areas.
Anticonvulsant Activity
The piperidin-2-one scaffold is a recurring motif in the design of anticonvulsant agents. A study on 4-phenylpiperidin-2-one derivatives revealed potent anticonvulsant properties in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[3][4] The most active compound from this series, 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one, exhibited an ED₅₀ of 23.7 mg/kg in the MES test.[4] Mechanistic studies suggested that these compounds might exert their effects through interaction with the GABAergic system, specifically at the benzodiazepine-binding site on GABAₐ receptors.[4][5] Furthermore, other related heterocyclic structures containing piperazine moieties have also demonstrated significant anticonvulsant effects, indicating the broader relevance of this chemical space in epilepsy research.[5][6]
| Derivative Class | Animal Model | Key Findings | Reference |
| 4-Phenylpiperidin-2-one derivatives | MES, scPTZ (mice) | Showed significant anticonvulsant activity; one derivative had an MES ED₅₀ of 23.7 mg/kg. | [4] |
| 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones | MES, scPTZ, 6-Hz (mice) | Several compounds were highly active in multiple seizure models. | [6] |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | MES, 6-Hz (mice) | Showed protection in MES seizures, with some having a long duration of action. | [5] |
Anti-inflammatory Activity
Derivatives of the phenylpiperidine nucleus have shown anti-inflammatory activities comparable to that of phenylbutazone in the rat paw carrageenan test.[7] This suggests that the core scaffold may interfere with inflammatory pathways. Studies on other piperidinone derivatives have also pointed towards anti-inflammatory potential.[8] For example, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride demonstrated a significant, dose-dependent reduction in carrageenan-induced paw edema.[9] The mechanisms underlying the anti-inflammatory effects of such compounds can be diverse, potentially involving the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production, or modulation of other inflammatory mediators.[10][11][12]
| Derivative | Animal Model | Key Findings | Reference |
| Phenylpiperidine derivatives | Carrageenan-induced rat paw edema | Activities comparable to phenylbutazone were observed. | [7] |
| 3-Benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride | Carrageenan-induced rat paw edema | Showed a 90.32% reduction in edema at a 200 mg/kg dose. | [9] |
| Piperidine-2,4,6-trione derivatives | Various inflammation models | Displayed distinct anti-inflammatory activity. | [8] |
Central Nervous System (CNS) Modulation
The N-aryl piperidine and piperidinone motifs are prevalent in a wide range of CNS-active agents.[13][14] The well-known stimulant methylphenidate, which contains a phenylpiperidine core, acts as a norepinephrine-dopamine reuptake inhibitor.[15] This highlights the potential for the this compound scaffold to interact with monoamine transporters. Additionally, the phenylpiperidine structure is a cornerstone of many potent opioid analgesics, such as the pethidines and prodines, which act on opioid receptors.[16] The incorporation of a phenylpiperidine fragment into other molecules has been explored for potential antiparkinsonian activity, suggesting a possible interaction with the dopamine system.[17]
A Proposed Roadmap for Pharmacological Investigation
Given the substantial evidence from its derivatives, a systematic pharmacological screening of this compound is warranted. The following section outlines a logical, step-by-step approach to elucidate its potential therapeutic activities.
Primary In Vivo Screening Cascade
A primary screening cascade should be employed to efficiently test for the most probable activities in whole-animal models.
Caption: Proposed primary in vivo screening workflow for this compound.
Detailed Experimental Protocols
Protocol 3.2.1: Maximal Electroshock (MES) Seizure Test
-
Objective: To assess the ability of the compound to prevent the spread of seizures.
-
Animals: Male Swiss mice (20-25 g).
-
Procedure:
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) dissolved in a suitable vehicle (e.g., 20% Tween 80). A control group receives the vehicle only.
-
After a predetermined time (e.g., 30 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of this phase is recorded as protection.
-
Calculate the median effective dose (ED₅₀) using probit analysis.
-
Protocol 3.2.2: Carrageenan-Induced Paw Edema Test
-
Objective: To evaluate the compound's acute anti-inflammatory activity.
-
Animals: Male Wistar rats (150-180 g).
-
Procedure:
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer this compound orally (p.o.) or i.p. at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID like indomethacin (10 mg/kg).
-
After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
Secondary Mechanistic In Vitro Assays
Should the primary screening yield positive results, secondary in vitro assays can be employed to elucidate the mechanism of action.
-
For Anticonvulsant Activity: Radioligand binding assays for GABAₐ receptor subtypes and voltage-gated sodium and calcium channels can be performed.[18]
-
For Anti-inflammatory Activity: Enzyme inhibition assays for COX-1 and COX-2, and cellular assays to measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages can be conducted.[10]
Structure-Activity Relationship (SAR) Insights from Derivatives
Although SAR for this compound itself is not established, studies on its derivatives offer valuable clues:
-
Substitution on the Phenyl Ring: In anticonvulsant 4-phenylpiperidin-2-one derivatives, electron-withdrawing groups like trifluoromethyl at the para-position of the phenyl ring enhanced potency.[4]
-
Modifications of the Piperidinone Ring: Fusing other rings to the piperidinone core, as seen in the thieno[3,2-b]pyridin-5-(4H)-one derivatives, has been a successful strategy for increasing anticonvulsant activity.[4]
Conclusion and Future Directions
This compound is a molecule of significant latent potential. The wealth of pharmacological data on its derivatives strongly suggests that this core scaffold is primed for activity as an anticonvulsant and anti-inflammatory agent, with a broader potential for CNS modulation. The lack of direct investigation represents a clear opportunity for drug discovery and development. The experimental roadmap proposed in this guide provides a logical and efficient pathway to systematically evaluate its bioactivities, elucidate its mechanisms of action, and unlock its therapeutic potential. Future research should not only focus on the parent molecule but also on the strategic synthesis of new derivatives, guided by the SAR insights from related compounds, to optimize potency and selectivity for specific biological targets.
References
- 1. 1-phenylpiperidine-2,6-dione synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potential antiinflammatory compounds. 1. Antiinflammatory phenylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacologic studies on anti-inflammatory activity of di- and triketopiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review on anti-inflammatory activity of phenylpropanoids found in essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-based screening for the discovery of 1,2,4-oxadiazoles as promising hits for the development of new anti-inflammatory agents interfering with eicosanoid biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylphenidate - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 1-Phenylpiperidin-2-one
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Phenylpiperidin-2-one (also known as N-Phenyl-δ-valerolactam), a valuable heterocyclic compound often utilized as a building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic route commencing from aniline and 5-chlorovaleroyl chloride. The methodology is designed for research scientists and professionals in drug development, emphasizing safety, procedural rationale, and characterization of the final product.
Introduction
This compound is a six-membered lactam derivative with the molecular formula C₁₁H₁₃NO.[1][2] Its structure is a key pharmacophore and a versatile intermediate in the synthesis of more complex biologically active molecules. The piperidinone core is prevalent in numerous pharmaceutical compounds, making reliable synthetic access to its derivatives crucial for drug discovery and development programs.[3][4]
This guide outlines a classical and dependable approach involving an initial acylation to form an N-aryl-ω-haloalkanamide, followed by a base-mediated intramolecular cyclization. This method was chosen for its high reliability and the accessibility of its starting materials. Each step is explained in detail, including the chemical principles that govern the choice of reagents and conditions, ensuring that researchers can not only replicate the procedure but also adapt it as needed.
Synthesis Overview
The synthesis of this compound is accomplished in two primary stages:
-
Amide Formation: The acylation of aniline with 5-chlorovaleroyl chloride in the presence of a non-nucleophilic base to yield the intermediate, N-phenyl-5-chlorovaleramide.
-
Intramolecular Cyclization: A base-induced intramolecular nucleophilic substitution, where the amide nitrogen displaces the terminal chloride to form the six-membered lactam ring.
Diagram 1: Two-step synthesis workflow for this compound.
Materials and Methods
Reagents and Materials
| Reagent | CAS No. | Molecular Wt. | Purity |
| Aniline | 62-53-3 | 93.13 g/mol | >99% |
| 5-Chlorovaleroyl chloride | 1575-61-7 | 155.01 g/mol | >97% |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | >99% |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 g/mol | 60% disp. in oil |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Anhydrous |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 g/mol | Anhydrous |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 1 M aq. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Saturated aq. |
| Brine | 7647-14-5 | 58.44 g/mol | Saturated aq. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Anhydrous |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Reflux condenser
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Apparatus for thin-layer chromatography (TLC)
-
Standard laboratory glassware and consumables
Safety and Handling
General Precautions: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.
Chemical-Specific Hazards:
-
This compound: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
5-Chlorovaleroyl chloride: Corrosive. Reacts violently with water, releasing HCl gas. Causes severe skin burns and eye damage.
-
Aniline: Toxic by all routes of exposure. A suspected carcinogen and mutagen.
-
Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce flammable hydrogen gas.[5] Handle as a dispersion in mineral oil and weigh out quickly.
-
Dichloromethane (DCM) & Tetrahydrofuran (THF): Volatile and flammable solvents. DCM is a suspected carcinogen.
Detailed Synthesis Protocol
Part A: Synthesis of N-phenyl-5-chlorovaleramide (Intermediate)
Rationale: This step involves the nucleophilic attack of the aniline nitrogen onto the electrophilic carbonyl carbon of 5-chlorovaleroyl chloride. Triethylamine is added as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of aniline, which would render it non-nucleophilic. The reaction is initiated at 0 °C to control the initial exothermic reaction.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add aniline (5.00 g, 53.7 mmol, 1.0 equiv.) and anhydrous dichloromethane (100 mL).
-
Cool the flask in an ice-water bath to 0 °C with stirring.
-
Add triethylamine (8.2 mL, 59.1 mmol, 1.1 equiv.) to the solution.
-
In a separate, dry dropping funnel, dissolve 5-chlorovaleroyl chloride (8.32 g, 53.7 mmol, 1.0 equiv.) in anhydrous dichloromethane (20 mL).
-
Add the 5-chlorovaleroyl chloride solution dropwise to the stirred aniline solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
The resulting crude product, N-phenyl-5-chlorovaleramide, should be a pale yellow oil or solid. It can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if desired.
Part B: Intramolecular Cyclization to this compound (Final Product)
Rationale: This step is a classic example of an intramolecular Williamson-type reaction to form a cyclic amide (lactam). The strong, non-nucleophilic base, sodium hydride, deprotonates the amide nitrogen, creating a potent nucleophile. This intramolecular nucleophile then attacks the carbon bearing the chlorine atom, displacing it via an Sₙ2 mechanism to form the stable six-membered ring.[6] THF is used as an anhydrous polar aprotic solvent, which is ideal for this type of reaction.
Procedure:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.58 g, 64.4 mmol, 1.2 equiv.) to a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous tetrahydrofuran (100 mL) to the flask and cool to 0 °C in an ice-water bath.
-
Dissolve the crude N-phenyl-5-chlorovaleramide (assuming 100% yield from Part A, 11.4 g, 53.7 mmol, 1.0 equiv.) in anhydrous THF (50 mL).
-
Add the amide solution dropwise to the stirred NaH suspension at 0 °C. Vigorous hydrogen gas evolution will be observed.
-
Once the addition is complete and gas evolution has ceased, attach a reflux condenser and heat the mixture to reflux (approx. 66 °C).
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Very carefully and slowly quench the reaction by the dropwise addition of water (10 mL) to destroy any unreacted NaH.
-
Remove most of the THF using a rotary evaporator.
-
Add ethyl acetate (100 mL) and water (50 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Characterization
-
Appearance: White to yellow solid.[7]
-
Melting Point: 99-100 °C.[7]
-
Molecular Weight: 175.23 g/mol .[1]
-
Confirmation: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part A | Incomplete reaction; aniline was protonated by HCl byproduct. | Ensure sufficient triethylamine (1.1 equiv.) is used. Check the purity of the 5-chlorovaleroyl chloride. |
| Low yield in Part B | Incomplete deprotonation; moisture in the reaction. | Ensure all glassware is oven-dried and reagents (THF, amide) are anhydrous. Use fresh, high-quality NaH. |
| Side reaction (e.g., elimination). | Maintain the recommended reaction temperature. Consider using a milder base like potassium carbonate in DMF if elimination is a problem. | |
| Product difficult to purify | Presence of unreacted starting material or side products. | Optimize TLC conditions for better separation during column chromatography. Perform an additional recrystallization step. |
Conclusion
The protocol described provides a reliable and scalable method for synthesizing this compound. By carefully controlling reaction conditions and adhering to safety protocols, researchers can obtain high-purity material suitable for further application in synthetic and medicinal chemistry. The detailed explanation of the rationale behind each step empowers users to not only execute the synthesis but also to troubleshoot and adapt the methodology for related derivatives.
References
- 1. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4789-09-7 CAS MSDS (1-PHENYL-PIPERIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-PHENYL-PIPERIDIN-2-ONE | 4789-09-7 [chemicalbook.com]
Application Notes and Protocols: Characterizing 1-Phenylpiperidin-2-one in MDM2-p53 Inhibition Assays
Introduction: The Critical MDM2-p53 Axis in Cancer Therapy
The tumor suppressor protein p53 is a cornerstone of genomic integrity, orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[1][2][3][4] By inducing cell cycle arrest, senescence, or apoptosis, p53 prevents the propagation of damaged cells, earning its title as the "guardian of the genome".[5][6] However, in approximately 50% of human cancers where p53 remains wild-type, its tumor-suppressive functions are often abrogated by its principal cellular antagonist, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[3][4][7][8][9]
MDM2 negatively regulates p53 through a direct protein-protein interaction (PPI), which inhibits p53's transcriptional activity and, crucially, targets it for proteasomal degradation.[3][7][8][10] This interaction forms an autoregulatory feedback loop, where p53 transcriptionally activates MDM2, which in turn suppresses p53.[3][4][7] In many tumors, overexpression or amplification of the MDM2 gene disrupts this balance, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis.[3][10][11]
Consequently, the disruption of the MDM2-p53 interaction has emerged as a highly promising therapeutic strategy to reactivate endogenous p53 in cancer cells.[2][8][12] Small molecules that bind to the p53-binding pocket on MDM2 can prevent p53 degradation, leading to its stabilization, accumulation, and the restoration of its tumor-suppressive functions.[1][2][13] The piperidinone scaffold has been identified as a promising chemical starting point for the development of potent and selective MDM2 inhibitors.[6][8][9][14] This document provides a detailed guide for researchers on how to apply and validate a putative inhibitor, 1-Phenylpiperidin-2-one, using a suite of robust biochemical and cell-based assays.
The MDM2-p53 Signaling Pathway and Point of Inhibition
The interaction between MDM2 and p53 is localized to the N-terminal domains of both proteins.[7] Specifically, key residues on an α-helix of p53, notably Phe19, Trp23, and Leu26, insert into a deep hydrophobic cleft on the surface of MDM2.[12][15][16] Small molecule inhibitors like those based on the piperidinone core are designed to mimic these critical p53 residues, occupying the hydrophobic pocket on MDM2 and sterically hindering its ability to bind p53.[4][12]
Figure 1: The MDM2-p53 autoregulatory feedback loop and the mechanism of inhibition.
Part 1: Biochemical Assays for Direct Inhibition
Biochemical assays are essential for the initial characterization of a compound's ability to directly disrupt the MDM2-p53 protein-protein interaction. These assays are performed in a cell-free system, providing clean, quantitative data on binding affinity and inhibition potency (e.g., IC₅₀).
Fluorescence Polarization (FP) Assay
Principle: FP is a powerful, homogeneous technique used to measure molecular binding events in solution.[17][18] A small, fluorescently labeled peptide derived from the p53 N-terminus (the "tracer") is used. When unbound, this tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal. Upon binding to the much larger MDM2 protein, the tracer's tumbling slows significantly, and it emits light that remains highly polarized, yielding a high FP signal. A competitive inhibitor like this compound will displace the tracer from MDM2, causing a decrease in the FP signal.[11][19]
Workflow Diagram:
Figure 2: Principle of the Fluorescence Polarization competitive binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% Tween-20).[16]
-
MDM2 Protein: Dilute recombinant human MDM2 protein (N-terminal domain, e.g., residues 1-118) to a final concentration determined by a prior titration experiment (typically in the low nM range, near the Kd of the tracer).
-
p53 Tracer: Dilute a fluorescently labeled p53 peptide (e.g., Rhodamine-labeled p53 peptide) to a final concentration of ~50 nM.[18]
-
Test Compound: Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO (e.g., final concentration ≤1%) to ensure solubility.[18]
-
-
Assay Plate Setup (384-well, low-volume, non-binding plate):
-
Negative Control (Low FP): Add p53 tracer solution to designated wells.
-
Positive Control (High FP): Add a mixture of p53 tracer and MDM2 protein to designated wells.
-
Test Wells: Add the p53 tracer, MDM2 protein, and varying concentrations of this compound.
-
Ensure the final volume in each well is consistent (e.g., 20-60 µL).[18][20]
-
-
Incubation:
-
Centrifuge the plate briefly (e.g., 200 x g for 2 minutes) to mix reagents.[18]
-
Incubate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., Ex: 531 nm, Em: 595 nm for Rhodamine).[18]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the high and low FP controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Typical Concentration | Purpose |
| Recombinant MDM2 | 50-200 nM | The protein target |
| Fluorescent p53 Peptide | 25-50 nM | The tracer that binds to MDM2 |
| This compound | 0.1 nM - 100 µM | The test inhibitor |
| DMSO (final) | ≤ 1% | To solubilize the test compound |
Table 1: Typical Reagent Concentrations for an MDM2-p53 FP Assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: HTRF is a FRET-based technology that offers high sensitivity and is less prone to interference from library compounds.[21][22] The assay uses two labeled binding partners. For example, a GST-tagged MDM2 protein is detected by an antibody conjugated to a Europium cryptate donor (Eu³⁺), and a biotinylated p53 peptide is detected by streptavidin conjugated to an allophycocyanin acceptor (XL665).[21] When MDM2 and p53 interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.[20]
Detailed Protocol:
-
Reagent Preparation:
-
MDM2-GST: Recombinant GST-tagged human MDM2.
-
p53-Biotin: Biotinylated synthetic peptide derived from the p53 N-terminus.
-
Detection Reagents: Anti-GST antibody labeled with Eu³⁺ cryptate and Streptavidin-XL665.
-
Test Compound: Serial dilution of this compound.
-
-
Assay Procedure (384-well plate, 20 µL final volume): [20]
-
Dispense the test compound dilutions into the wells.
-
Add the MDM2-GST protein to all wells.
-
Add a pre-mixed solution of the p53-Biotin peptide and the HTRF detection reagents (anti-GST-Eu³⁺ and SA-XL665).
-
Incubate for 1-4 hours at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the IC₅₀ value by plotting the HTRF ratio against the log of the inhibitor concentration.
-
Surface Plasmon Resonance (SPR)
Principle: SPR provides real-time, label-free kinetic data (association rate, kₐ; dissociation rate, kₔ) and affinity data (dissociation constant, Kₐ).[23][24] In a typical setup, a p53-derived peptide is immobilized on a sensor chip.[23] A solution containing MDM2 protein (the analyte) is flowed over the chip. The binding of MDM2 to the immobilized p53 peptide causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). To test an inhibitor, MDM2 is pre-incubated with this compound before being flowed over the chip; a reduction in the binding signal indicates inhibition.[23]
Detailed Protocol:
-
Chip Preparation:
-
Binding Analysis:
-
Flow a series of concentrations of MDM2 protein over the chip surface to determine the baseline binding kinetics and affinity (Kₐ).
-
Regenerate the sensor surface between injections using a mild regeneration solution (e.g., 200 mM EDTA).[23]
-
-
Inhibition Assay:
-
Pre-incubate a fixed concentration of MDM2 with a serial dilution of this compound.
-
Inject these mixtures over the p53-functionalized chip surface.
-
Monitor the reduction in the SPR signal compared to the MDM2-only control.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine kinetic parameters (kₐ, kₔ) and affinity (Kₐ).
-
Calculate the percent inhibition at each concentration and determine the IC₅₀ value.
-
| Assay | Principle | Key Output | Advantages |
| FP | Change in molecular tumbling speed | IC₅₀ | Homogeneous, high-throughput |
| HTRF | FRET between labeled partners | IC₅₀ | High sensitivity, robust |
| SPR | Change in refractive index upon binding | IC₅₀, Kₐ, kₐ, kₔ | Label-free, provides kinetic data |
Table 2: Comparison of Biochemical Assays for MDM2-p53 Inhibition.
Part 2: Cell-Based Assays for Functional Validation
After confirming direct biochemical inhibition, it is crucial to validate the compound's activity in a cellular context. Cell-based assays determine if the compound can penetrate the cell membrane, engage its target, and elicit the desired biological response—namely, the stabilization and activation of p53.
Western Blot for p53 Stabilization and Target Gene Induction
Principle: The primary consequence of inhibiting the MDM2-p53 interaction is the stabilization of the p53 protein.[1] This can be directly visualized by Western blot. Furthermore, activated p53 acts as a transcription factor, upregulating the expression of its target genes, such as CDKN1A (encoding the protein p21) and MDM2 itself.[1][25] An increase in the protein levels of p53, p21, and MDM2 following treatment with this compound is a strong indicator of on-target activity.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH).[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A dose-dependent increase in the protein bands corresponding to p53, p21, and MDM2 in cells treated with this compound compared to the vehicle control.
Cell-Based Proliferation/Viability Assay
Principle: The ultimate goal of reactivating p53 is to inhibit tumor growth. By inducing cell cycle arrest or apoptosis, an effective MDM2 inhibitor should reduce the proliferation and viability of cancer cells that are dependent on p53 suppression.
Detailed Protocol:
-
Cell Seeding:
-
Seed wild-type p53 cancer cells (e.g., SJSA-1) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
-
Compound Treatment:
-
After allowing cells to adhere overnight, treat them with a serial dilution of this compound for 72-96 hours.
-
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's protocol.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot the percent viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
p53-Dependent Reporter Assay
Principle: To confirm that the observed cellular effects are specifically mediated by p53, a reporter gene assay can be employed. This involves using a cell line stably or transiently transfected with a plasmid containing a p53-responsive element (e.g., from the CDKN1A or MDM2 promoter) driving the expression of a reporter gene, such as luciferase.[10] An active MDM2 inhibitor will increase p53 levels, which will then bind to the responsive element and drive reporter gene expression.
Workflow Diagram:
Figure 3: Workflow for a p53-dependent luciferase reporter assay.
Detailed Protocol:
-
Cell Transfection:
-
Transfect HEK293 or a p53-null cell line (e.g., H1299) with three plasmids: one expressing wild-type p53, one expressing MDM2, and the p53-luciferase reporter plasmid. A co-transfection with a Renilla luciferase plasmid can be used for normalization.
-
-
Compound Treatment:
-
Treat the transfected cells with a dose-response of this compound for 16-24 hours.
-
-
Lysis and Luminescence Reading:
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal.
-
Calculate the fold-induction of reporter activity relative to the vehicle-treated control to determine the EC₅₀ (effective concentration for 50% maximal response).
-
Conclusion and Forward Look
The suite of assays described provides a comprehensive framework for characterizing the activity of this compound as a potential MDM2-p53 interaction inhibitor. Positive results—demonstrated by a low nanomolar IC₅₀ in biochemical assays, dose-dependent stabilization of p53 and induction of p21 in cells, and potent growth inhibition of wild-type p53 cancer cells—would provide a strong rationale for advancing this compound into further preclinical development, including pharmacokinetic studies and in vivo xenograft models.[8][25] This systematic approach ensures a thorough and robust evaluation, grounding the compound's mechanism of action in both direct target engagement and functional cellular outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 3. The p53-MDM2/MDMX axis – A chemotype perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Group-based QSAR and molecular dynamics mechanistic analysis revealing the mode of action of novel piperidinone derived protein-protein inhibitors of p53-MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MDM2-p53 interaction inhibitors Library [chemdiv.com]
- 13. youtube.com [youtube.com]
- 14. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Basis for Inhibition of the MDM2:p53 Interaction by an Optimized MDM2-Binding Peptide Selected with mRNA Display | PLOS One [journals.plos.org]
- 17. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. revvity.com [revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. Homogeneous time-resolved fluorescence assay for identifying p53 interactions with its protein partners, directly in a cellular extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Surface plasmon resonance and cytotoxicity assays of drug efficacies predicted computationally to inhibit p53/MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Real-time surface plasmon resonance monitoring of site-specific phosphorylation of p53 protein and its interaction with MDM2 protein - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. semanticscholar.org [semanticscholar.org]
Harnessing the 1-Phenylpiperidin-2-one Scaffold: A Guide to Application and Protocol for Modern Drug Discovery
For Immediate Release to the Scientific Community
This document serves as a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of the 1-phenylpiperidin-2-one scaffold in contemporary drug design. With full editorial control, this guide eschews rigid templates to provide an in-depth, scientifically grounded resource that reflects field-proven insights and methodologies.
Introduction: The Strategic Value of the this compound Core
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide range of clinically approved drugs.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective molecular recognition at biological targets.[3] The this compound motif, a specific class of piperidinones, offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for the development of novel therapeutics.[4][5] The presence of the phenyl group directly attached to the nitrogen atom influences the molecule's lipophilicity and potential for aromatic interactions, while the lactam functionality provides a stable core that can be strategically modified. This guide will explore the synthetic versatility of this scaffold and its application in generating diverse libraries of bioactive compounds.
Synthetic Strategies: Building and Diversifying the Scaffold
The true power of the this compound scaffold lies in its amenability to a variety of chemical transformations, allowing for the introduction of diverse functional groups at multiple positions. Understanding the causality behind synthetic choices is paramount for efficient drug development.
Core Synthesis
The fundamental this compound structure can be synthesized through several established routes, often involving cyclization strategies. A common approach involves the reaction of aniline with a δ-halo acid or its ester derivative.
Strategic Functionalization
The key to unlocking the therapeutic potential of the this compound core is through strategic functionalization. The phenyl ring and the piperidinone ring offer multiple sites for modification.
-
N-Aryl Group Modification: The phenyl group can be readily substituted to modulate electronic properties, solubility, and to introduce additional binding interactions with the target protein. Standard electrophilic aromatic substitution reactions can be employed, or more versatile cross-coupling reactions like the Buchwald-Hartwig amination can be used to construct the N-aryl bond with pre-functionalized anilines.[6]
-
α-Functionalization (C3 and C6 positions): The positions adjacent to the nitrogen and carbonyl groups are particularly important for introducing diversity. Recent advances in C-H functionalization offer powerful tools for direct modification of these positions, often proceeding through the formation of an iminium ion intermediate.[7][8][9][10] This allows for the introduction of a wide range of alkyl, aryl, and other functional groups.
-
Functionalization at C4 and C5: These positions can be modified to project substituents into different regions of a binding pocket. Synthetic strategies often involve starting with pre-functionalized building blocks or employing multi-step sequences to introduce functionality onto the piperidinone ring.
Below is a generalized workflow for the diversification of the this compound scaffold.
Applications in Drug Discovery: Targeting Diverse Pathologies
The versatility of the this compound scaffold has been demonstrated in its application across a range of therapeutic areas. The following examples showcase the scaffold's ability to serve as a template for potent and selective modulators of various biological targets.
Oncology: Inhibition of the MDM2-p53 Interaction
A significant application of the piperidinone core, including derivatives of this compound, is in the development of inhibitors of the MDM2-p53 protein-protein interaction.[11] The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its inactivation by the oncoprotein MDM2 is a common event in many cancers. Small molecules that can block this interaction and reactivate p53 are highly sought after as cancer therapeutics.
The this compound scaffold provides a rigid framework to which substituents can be appended to mimic the key interactions of p53 with MDM2. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and other positions on the piperidinone core can significantly impact binding affinity and cellular activity.[11]
Antiviral Activity
Derivatives of piperidine have been investigated for their potential as antiviral agents against a range of viruses.[12][13] The this compound scaffold can be functionalized to interact with viral proteins, such as enzymes or structural components, thereby inhibiting viral replication. For example, modifications to the scaffold can be designed to target viral proteases, polymerases, or entry proteins. The lipophilic nature of the phenyl group can aid in cell membrane penetration, a crucial step for antiviral efficacy.
Cardiovascular Diseases
The piperidine nucleus is present in a number of cardiovascular drugs.[14] Derivatives of this compound have been explored for their potential to modulate ion channels and receptors involved in cardiovascular function. For instance, specific substitutions on the scaffold can lead to compounds with activity as bradycardic agents by inhibiting I(f) currents in pacemaker cells.[14]
Data Presentation: Bioactive this compound Derivatives
The following table summarizes the biological activities of representative compounds based on the this compound and related piperidinone scaffolds. This data highlights the diverse therapeutic potential of this structural class.
| Compound ID | Target | Biological Activity | IC₅₀/EC₅₀ | Reference |
| AMG 232 | MDM2-p53 Interaction | In vitro inhibition of MDM2-p53 binding | 0.6 nM (HTRF assay) | [11] |
| Compound 9 | Influenza A (H1N1) | Antiviral activity in MDCK cells | 0.0027 µM | [13] |
| (R)-10a | I(f) ion channel | Inhibition of I(f) currents in guinea pig pacemaker cells | 0.32 µM | [14] |
| Compound 5 | Herpes Simplex Virus 1 (HSV-1) | Antiviral activity | 0.0022 µM | [13] |
| Compound 4 | Coxsackievirus B3 (COX-B3) | Antiviral activity | 0.0092 µM | [13] |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following detailed protocols are provided for key synthetic and biological evaluation procedures.
Protocol 1: General Procedure for N-Arylation via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of N-aryl piperidin-2-ones, a key step in diversifying the this compound scaffold.[6]
Materials:
-
Piperidin-2-one
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard workup and purification reagents (ethyl acetate, water, brine, silica gel)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon or nitrogen), add the piperidin-2-one (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated piperidin-2-one.
Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the reductive elimination step in the catalytic cycle, especially with sterically hindered substrates. The inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.
Protocol 2: In Vitro Assay for MDM2-p53 Interaction Inhibitors (AlphaLISA)
This protocol outlines a high-throughput screening assay to identify and characterize inhibitors of the MDM2-p53 interaction using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology.
Materials:
-
Recombinant GST-tagged MDM2
-
Recombinant His-tagged p53
-
AlphaLISA Glutathione (GSH) Acceptor beads
-
AlphaLISA Ni-NTA Donor beads
-
AlphaLISA assay buffer
-
Test compounds (e.g., this compound derivatives)
-
Microplate reader capable of AlphaLISA detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the AlphaLISA assay buffer. Prepare working solutions of GST-MDM2 and His-p53 in the assay buffer at the desired concentrations.
-
Reaction Mixture: In a 384-well microplate, add the following in order:
-
5 µL of test compound or vehicle control.
-
5 µL of GST-MDM2 solution.
-
5 µL of His-p53 solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for protein-protein interaction and inhibitor binding.
-
Bead Addition:
-
Add 5 µL of AlphaLISA GSH Acceptor beads to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 5 µL of AlphaLISA Ni-NTA Donor beads to each well.
-
Incubate for another 60 minutes at room temperature in the dark.
-
-
Detection: Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the extent of the MDM2-p53 interaction.
-
Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Causality: This homogeneous assay format is highly sensitive and requires no wash steps, making it ideal for high-throughput screening. The proximity of the donor and acceptor beads, mediated by the protein-protein interaction, allows for the generation of a luminescent signal. Inhibitors disrupt this interaction, leading to a decrease in signal.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform in modern drug discovery. Its synthetic accessibility and the ability to introduce chemical diversity at multiple positions have led to the development of potent modulators of a range of biological targets. The protocols and application notes provided herein are intended to empower researchers to effectively utilize this scaffold in their own drug discovery programs, with a clear understanding of the underlying scientific principles. The continued exploration of this privileged structure is certain to yield novel therapeutic agents for a variety of human diseases.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Strategies for N-Aryl Piperidinones: A Detailed Guide for Researchers
Introduction: The Significance of the N-Aryl Piperidinone Scaffold
The N-aryl piperidinone motif is a cornerstone in medicinal chemistry and drug discovery. This heterocyclic scaffold is a privileged structure found in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS). Its derivatives have shown promise as antidepressants, anxiolytics, and antipsychotics.[1] The rigid piperidinone ring system, coupled with the electronic and steric properties of the N-aryl substituent, allows for precise modulation of pharmacological activity. Consequently, the development of robust and versatile synthetic methodologies for accessing these valuable compounds is of paramount importance to researchers in both academic and industrial settings.
This application note provides a detailed overview of established and efficient synthetic routes to N-aryl piperidinones, with a focus on practical, step-by-step protocols and the underlying mechanistic principles that govern these transformations. We will delve into transition-metal-catalyzed cross-coupling reactions and a classical, yet effective, exchange reaction, offering insights to aid in reaction optimization and substrate scope exploration.
Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of N-aryl compounds, offering a powerful and general method for the formation of carbon-nitrogen bonds.[2] This palladium-catalyzed cross-coupling reaction provides a direct route to N-aryl piperidinones from readily available piperidinones and aryl halides or triflates. The reaction is prized for its broad substrate scope and functional group tolerance.[2][3]
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[2][3] It commences with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, which is typically generated in situ. The resulting palladium(II) species then coordinates with the piperidinone. In the presence of a base, the piperidinone is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which furnishes the desired N-aryl piperidinone and regenerates the palladium(0) catalyst, thus completing the cycle. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos being particularly effective in promoting the catalytic cycle.[4]
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)piperidin-4-one
This protocol is a general guideline for the N-arylation of 4-piperidinone with an aryl halide.
Reagents and Equipment:
-
4-Piperidinone hydrochloride
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. To the flask, add 4-piperidinone hydrochloride (1.2 equivalents) and 4-bromoanisole (1.0 equivalent). Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4]
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-aryl piperidinone.[4]
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | Piperidine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 98 |
| 2 | 4-Bromoanisole | Morpholine | (SIPr)Pd(methallyl)Cl | NaOtBu | Toluene | 100 | 95 |
| 3 | 2-Bromopyridine | Piperidine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 85 |
Table 1: Representative examples of Buchwald-Hartwig amination for the synthesis of N-aryl piperidines and related compounds. Note: Yields are indicative and may vary based on specific substrate and reaction conditions.
Methodology 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, utilizing a copper catalyst.[5] While traditional Ullmann reactions often require harsh conditions, modern advancements have led to milder and more efficient protocols, often employing ligands to facilitate the catalytic process.[6] This method provides a valuable alternative to palladium-catalyzed reactions, particularly for large-scale syntheses where cost can be a significant factor.
Mechanistic Insights
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amido intermediate. The reaction begins with the coordination of the aniline to a copper(I) salt. In the presence of a base, the aniline is deprotonated to form the copper(I)-amido species. This intermediate then undergoes oxidative addition with the aryl halide to form a transient copper(III) complex. Reductive elimination from this complex yields the N-aryl piperidinone and regenerates the active copper(I) catalyst.[7] Ligands such as L-proline or diamines can accelerate the reaction by stabilizing the copper species and facilitating the reductive elimination step.
Experimental Protocol: Synthesis of 1-phenylpiperidin-4-one
This protocol describes a ligand-assisted Ullmann condensation for the synthesis of an N-aryl piperidinone.
Reagents and Equipment:
-
4-Piperidinone hydrochloride
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk tube, add CuI (5 mol%), L-proline (10 mol%), and K₂CO₃ (2.0 equivalents).
-
Reagent Addition: Add 4-piperidinone hydrochloride (1.2 equivalents) and iodobenzene (1.0 equivalent) to the tube. Evacuate and backfill the tube with argon. Add anhydrous DMSO via syringe.
-
Reaction: Seal the tube and heat the mixture to 90 °C with stirring for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the desired product.
| Entry | Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Aniline | L-Proline | K₂CO₃ | DMSO | 90 | 85 |
| 2 | 4-Bromotoluene | Aniline | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 78 |
| 3 | 2-Chloropyridine | Aniline | N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | 82 |
Table 2: Representative examples of Ullmann condensation for N-arylation. Note: Yields are indicative and may vary.
Methodology 3: Exchange Reaction via Hofmann Elimination-Michael Addition
A convenient and efficient synthesis of N-aryl-4-piperidones can be achieved through an exchange reaction starting from the readily accessible N-methyl-N-benzyl-4-oxopiperidinium iodide.[1] This method avoids the use of transition metals and often proceeds in good to excellent yields with a variety of anilines.
Mechanistic Insights
The reaction is presumed to proceed through a β-elimination/intramolecular cyclization pathway.[1] The quaternary ammonium salt, N-methyl-N-benzyl-4-oxopiperidinium iodide, undergoes a base-catalyzed Hofmann elimination to generate a transient vinyl ketone, which acts as a Michael acceptor. The aniline then attacks the vinyl ketone in a Michael-type 1,4-addition. The resulting secondary amine intermediate subsequently undergoes an intramolecular cyclization by displacing benzylmethylamine to furnish the final N-aryl-4-piperidone product.[1]
Experimental Protocol
Step 1: Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide [1]
-
To a solution of N-benzyl-4-piperidone (1.0 equivalent) in acetone, slowly add methyl iodide (1.2 equivalents) at room temperature.
-
Stir the mixture at room temperature for 3 hours.
-
Collect the resulting precipitate by filtration and wash with cold acetone.
-
Dry the solid product under vacuum to yield N-methyl-N-benzyl-4-oxopiperidinium iodide.
Step 2: Synthesis of N-Aryl-4-piperidone [1]
-
To a refluxing solution of the desired aniline (1.0 equivalent) and potassium carbonate (0.15 equivalents) in ethanol, add a slurry of N-methyl-N-benzyl-4-oxopiperidinium iodide (1.5 equivalents) in water over 30 minutes.
-
Continue to heat the reaction mixture at reflux for an additional 45 minutes.
-
After cooling to room temperature, add water to the reaction mixture and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
| Entry | Aniline | Yield (%) |
| 1 | Aniline | 75 |
| 2 | 4-Methoxyaniline | 85 |
| 3 | 4-Chloroaniline | 65 |
| 4 | 3,4,5-Trimethoxyaniline | 90 |
Table 3: Representative yields for the synthesis of N-aryl-4-piperidones via the exchange reaction.[1]
Conclusion and Future Outlook
The synthesis of N-aryl piperidinones is a well-developed field with several reliable and versatile methodologies at the disposal of the synthetic chemist. The Buchwald-Hartwig amination and Ullmann condensation offer the power of transition-metal catalysis for a broad range of substrates, while the exchange reaction provides a convenient, metal-free alternative. The choice of method will ultimately depend on factors such as substrate availability, functional group compatibility, desired scale, and cost considerations.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and photocatalytic methods. Furthermore, the development of enantioselective methods for the synthesis of chiral N-aryl piperidinones will continue to be an area of intense investigation, given the importance of stereochemistry in drug action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
One-Pot Synthesis of N-Substituted-4-Piperidones: A Detailed Guide for Researchers
Introduction: The Central Role of 4-Piperidones in Modern Drug Discovery
The N-substituted-4-piperidone scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of pharmacologically active agents. Its prevalence in numerous FDA-approved drugs, targeting a wide range of therapeutic areas including neurodegenerative diseases, cancer, and infectious agents, underscores its significance in drug development.[1] The strategic importance of this heterocyclic motif lies in its capacity for diverse functionalization at both the nitrogen atom and the C3/C5 positions, enabling fine-tuning of physicochemical properties and biological activity.
Traditionally, the synthesis of N-substituted-4-piperidones has involved multi-step sequences, often burdened by tedious purification of intermediates, leading to lower overall yields and increased waste generation. In contrast, one-pot syntheses have emerged as a more efficient and environmentally benign alternative, streamlining the construction of these valuable molecules. This application note provides a detailed exploration of two robust and widely employed one-pot methodologies for the synthesis of N-substituted-4-piperidones, offering in-depth protocols, mechanistic insights, and practical guidance for researchers in the field.
Methodology 1: Tandem Aza-Michael Addition/Dieckmann Condensation
This classical yet highly effective one-pot approach constructs the N-substituted-4-piperidone ring through a sequence of three key reactions: a double aza-Michael addition, a Dieckmann condensation, and subsequent hydrolysis and decarboxylation. The overall transformation assembles the piperidone core from a primary amine and two equivalents of an acrylate ester.[2]
Reaction Mechanism
The reaction cascade is initiated by the conjugate addition of a primary amine to two molecules of an acrylate ester (e.g., methyl or ethyl acrylate). This double aza-Michael addition forms a diester intermediate. In the presence of a strong base, this intermediate undergoes an intramolecular Dieckmann condensation to yield a cyclic β-keto ester. The final step involves acidic hydrolysis of the ester and subsequent decarboxylation to afford the desired N-substituted-4-piperidone.[2]
Caption: Reaction cascade for the one-pot synthesis of N-substituted-4-piperidones via a tandem aza-Michael addition and Dieckmann condensation.
Experimental Protocol
Materials:
-
Primary amine (1.0 equiv)
-
Methyl or Ethyl acrylate (2.2 equiv)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Strong base (e.g., Sodium hydride (60% dispersion in mineral oil), Sodium ethoxide) (1.1 equiv)
-
Aqueous acid (e.g., 6M HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine and anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acrylate ester to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the primary amine.
-
In a separate flame-dried flask, prepare a suspension of the strong base in the anhydrous solvent under an inert atmosphere.
-
Slowly add the solution from step 4 to the base suspension at a temperature that maintains a gentle reflux (if using sodium ethoxide in ethanol) or at room temperature (if using sodium hydride in THF).
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the formation of the cyclic β-keto ester.
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Separate the aqueous layer and wash the organic layer with brine.
-
Acidify the aqueous layer with concentrated acid and heat to reflux for 2-4 hours to effect hydrolysis and decarboxylation.
-
Cool the solution and basify with a suitable base (e.g., NaOH) to a pH of ~10.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Substrate Scope and Data
This method is versatile and accommodates a wide range of primary amines, including aliphatic, benzylic, and some anilines.
| Entry | Primary Amine | Acrylate Ester | Product | Yield (%) | Reference |
| 1 | Benzylamine | Methyl Acrylate | N-Benzyl-4-piperidone | 75-85 | [2] |
| 2 | Phenethylamine | Ethyl Acrylate | N-Phenethyl-4-piperidone | 70-80 | [2] |
| 3 | Cyclohexylamine | Methyl Acrylate | N-Cyclohexyl-4-piperidone | 65-75 | [1] |
| 4 | Aniline | Ethyl Acrylate | N-Phenyl-4-piperidone | 50-60 | [1] |
Methodology 2: Double Aza-Michael Addition to Divinyl Ketones
A more recent and highly efficient one-pot strategy for the synthesis of N-substituted-4-piperidones involves the double aza-Michael addition of a primary amine to a divinyl ketone. This method is particularly attractive due to its atom economy and often milder reaction conditions.[3]
Reaction Mechanism
The reaction proceeds through a sequential conjugate addition of the primary amine to the two electrophilic double bonds of the divinyl ketone. The initial aza-Michael addition forms an enone intermediate. A subsequent intramolecular aza-Michael addition (cyclization) then rapidly forms the six-membered piperidone ring.[3]
Caption: Mechanism of the one-pot synthesis of N-substituted-4-piperidones via double aza-Michael addition to a divinyl ketone.
Experimental Protocol
Materials:
-
Primary amine (1.0 equiv)
-
Divinyl ketone (1.0 equiv)
-
Solvent (e.g., Acetonitrile, Methanol, Dichloromethane)
-
Optional: Mild base (e.g., Triethylamine, Potassium carbonate)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the primary amine in the chosen solvent.
-
To this solution, add the divinyl ketone either neat or as a solution in the same solvent. The addition is often done at room temperature, but cooling may be necessary for highly reactive amines.
-
If required, add a catalytic amount of a mild base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Substrate Scope and Data
This method demonstrates broad applicability with various primary amines and can tolerate a range of substituents on the divinyl ketone backbone, allowing for the synthesis of C2/C6-substituted 4-piperidones.[3]
| Entry | Primary Amine | Divinyl Ketone | Product | Yield (%) | Reference |
| 1 | Benzylamine | Divinyl ketone | N-Benzyl-4-piperidone | >90 | [3] |
| 2 | (R)-(+)-α-Methylbenzylamine | Divinyl ketone | N-((R)-α-Methylbenzyl)-4-piperidone | 85-95 | [3] |
| 3 | Furfurylamine | Divinyl ketone | N-Furfuryl-4-piperidone | 80-90 | [3] |
| 4 | 4-Methoxybenzylamine | Divinyl ketone | N-(4-Methoxybenzyl)-4-piperidone | >90 | [3] |
Results and Discussion: A Comparative Analysis
Both the tandem aza-Michael addition/Dieckmann condensation and the double aza-Michael addition to divinyl ketones represent powerful one-pot strategies for accessing N-substituted-4-piperidones.
The tandem aza-Michael/Dieckmann condensation is a well-established and reliable method that utilizes readily available starting materials. Its primary advantage is the commercial availability and low cost of primary amines and acrylate esters. However, this method often requires strong bases and elevated temperatures, which may not be compatible with sensitive functional groups. The multi-step nature of the one-pot sequence can also sometimes lead to the formation of side products, necessitating careful purification.
The double aza-Michael addition to divinyl ketones offers a more convergent and often higher-yielding route. The reaction conditions are generally milder, and the process is highly atom-economical. The main limitation of this method is the availability and stability of divinyl ketones, which may need to be synthesized in a separate step.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Dieckmann condensation | Incomplete formation of the diester intermediate. | Ensure complete consumption of the primary amine in the aza-Michael addition step before proceeding. Use of a slight excess of acrylate ester can be beneficial. |
| Inactive or insufficient base. | Use freshly opened or properly stored strong base. Ensure anhydrous conditions are strictly maintained. | |
| Formation of polymeric byproducts | Polymerization of the acrylate ester. | Add the acrylate ester slowly and at a controlled temperature. |
| Low yield in double aza-Michael addition | Low reactivity of the primary amine. | Gentle heating or the addition of a catalytic amount of a mild base can promote the reaction. |
| Instability of the divinyl ketone. | Use freshly prepared or purified divinyl ketone. Store sensitive divinyl ketones at low temperatures. |
Conclusion
The one-pot synthesis of N-substituted-4-piperidones is a highly valuable tool for medicinal chemists and drug development professionals. The methodologies detailed in this application note, namely the tandem aza-Michael addition/Dieckmann condensation and the double aza-Michael addition to divinyl ketones, provide efficient, scalable, and versatile routes to this important heterocyclic scaffold. The choice of method will depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively leverage these powerful synthetic strategies to accelerate the discovery and development of new therapeutic agents.
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the one-pot synthesis of N-substituted-4-piperidones.
References
Application Note: A Streamlined Approach to Drug Discovery through Parallel Synthesis of a 1-Phenylpiperazine Derivatives Library
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological entities, particularly within the central nervous system (CNS).[1][2] This application note details a robust and efficient methodology for the parallel synthesis of a diverse library of 1-phenylpiperazine derivatives. By leveraging the power of the Buchwald-Hartwig amination, this protocol facilitates the rapid generation of analogues for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process in drug discovery. We provide a comprehensive, step-by-step guide from reaction setup and monitoring to high-throughput purification and characterization, designed for seamless integration into modern drug development workflows.
Introduction: The Significance of the 1-Phenylpiperazine Moiety
The 1-phenylpiperazine motif is a cornerstone in the design of pharmacologically active compounds. Its prevalence in numerous CNS-active drugs, including antidepressants, antipsychotics, and anxiolytics, underscores its importance.[2] Molecules incorporating this scaffold have been reported as melanocortin MC4 receptor agonists, serotonin 5-HT1A receptor antagonists, and dopamine D2 receptor modulators, among other activities.[1] The versatility of the piperazine ring allows for substitution at the N4-position, providing a convenient handle to modulate physicochemical properties and explore interactions with biological targets.[3]
Parallel synthesis, a key technology in combinatorial chemistry, enables the rapid creation of a multitude of distinct but structurally related molecules.[4][5] This approach is invaluable for systematically exploring the chemical space around a core scaffold to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on a solution-phase parallel synthesis strategy, which offers flexibility and avoids the challenges sometimes associated with solid-phase synthesis, such as linker cleavage and resin-bound analytical characterization.[4]
Core Synthesis Strategy: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a powerful and versatile alternative to traditional methods that often require harsh reaction conditions.[2][6][7][8] This cross-coupling reaction allows for the efficient synthesis of aryl amines from aryl halides and primary or secondary amines, demonstrating broad substrate scope and functional group tolerance.[6][8] For the synthesis of a 1-phenylpiperazine library, this method is particularly advantageous, enabling the coupling of a diverse range of substituted aryl halides with a common piperazine synthon.
The general reaction scheme is depicted below:
Figure 1: General scheme for Buchwald-Hartwig amination.
Experimental Workflow for Parallel Synthesis
The following workflow outlines the key stages in the parallel synthesis of a 1-phenylpiperazine library.
Figure 2: High-level workflow for parallel synthesis.
Detailed Protocols
Materials and Reagents
-
Aryl Halides: A diverse set of substituted aryl bromides or chlorides.
-
Piperazine: N-Boc-piperazine is recommended to avoid double arylation. The Boc protecting group can be removed in a subsequent step if desired.
-
Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate).
-
Ligand: A suitable phosphine ligand such as XPhos, SPhos, or RuPhos.
-
Base: A non-nucleophilic base such as NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate).
-
Solvent: Anhydrous toluene or 1,4-dioxane.
-
Reaction Vessels: 2 mL or 5 mL reaction vials with screw caps and septa, suitable for use in a parallel synthesis reactor block.
-
Inert Atmosphere: Argon or nitrogen gas.
-
Purification: Automated preparative HPLC-MS system.[9][10][11]
-
Analytical Instruments: LC-MS and NMR for quality control.[12][13][14]
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and flammable.[15][16][17] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15][18] Avoid inhalation of dust.[16][17]
-
Aryl Halides: Many aryl halides are irritants. Handle with care and avoid skin contact.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Use in a fume hood.
Protocol 1: Parallel Buchwald-Hartwig Amination
This protocol is designed for a 96-well plate format but can be adapted for other parallel synthesis platforms.
-
Reagent Stock Solution Preparation:
-
In a glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst, ligand, and base in the chosen anhydrous solvent. The concentrations should be calculated to deliver the desired molar equivalents upon addition to the reaction vials.
-
Prepare stock solutions of the diverse aryl halides and N-Boc-piperazine in the same solvent.
-
-
Reaction Array Setup:
-
To each reaction vial in the parallel synthesizer block, add the appropriate volume of the aryl halide stock solution.
-
Add the N-Boc-piperazine stock solution to each vial.
-
Finally, add the premixed catalyst/ligand/base stock solution to each vial. It is crucial to maintain an inert atmosphere during these additions.
-
-
Reaction Execution:
-
Seal the reaction vials tightly.
-
Place the reactor block on a heating and stirring plate. Heat the reactions to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots from a representative reaction and analyzing by LC-MS. Typical reaction times range from 4 to 24 hours.[2]
-
-
Reaction Quenching and Workup:
-
Once the reactions are complete, cool the reactor block to room temperature.
-
Quench each reaction by adding a saturated aqueous solution of ammonium chloride.
-
Add an organic solvent (e.g., ethyl acetate) to each vial and vortex to extract the product.
-
Separate the organic layer. This can be facilitated using a liquid handler or by manual pipetting.
-
Wash the organic layer with brine.
-
Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Protocol 2: High-Throughput Purification
-
Sample Preparation:
-
Dissolve the crude product residues from each reaction vial in a suitable solvent for injection, such as DMSO or a mixture of methanol and water.
-
-
Preparative HPLC-MS:
-
Utilize an automated preparative HPLC-MS system with a mass-based fraction collector.[10][11]
-
Develop a generic gradient method suitable for a wide range of compound polarities. A C18 column is typically used for reversed-phase chromatography.
-
The mass spectrometer is used to trigger fraction collection only when the target mass of the desired product is detected, ensuring high purity of the collected fractions.[11]
-
-
Post-Purification Processing:
-
Lyophilize the collected fractions to remove the mobile phase and obtain the purified products as solids.
-
Protocol 3: Quality Control and Data Management
-
Purity and Identity Confirmation:
-
Analyze each purified compound by LC-MS to confirm its identity (correct molecular weight) and assess its purity.
-
For a representative subset of the library, obtain ¹H NMR spectra to further confirm the structure.
-
-
Data Archiving:
-
Record the yield, purity, and analytical data for each compound in a structured database.
-
Data Presentation
The results of the parallel synthesis should be summarized in a clear and concise table to facilitate SAR analysis.
| Compound ID | Aryl Halide | Yield (%) | Purity (LC-MS, %) | MW (Expected) | MW (Found, M+H⁺) |
| Lib-001 | 4-Bromotoluene | 75 | >95 | 306.41 | 307.2 |
| Lib-002 | 1-Bromo-4-fluorobenzene | 68 | >95 | 310.38 | 311.1 |
| Lib-003 | 3-Bromoanisole | 72 | >95 | 322.41 | 323.2 |
| ... | ... | ... | ... | ... | ... |
Conclusion
The parallel synthesis of 1-phenylpiperazine derivatives via the Buchwald-Hartwig amination is a highly effective strategy for rapidly generating compound libraries for drug discovery. The protocols outlined in this application note provide a detailed and practical guide for researchers to implement this methodology. By combining efficient synthesis with high-throughput purification and analysis, the timeline for identifying and optimizing lead compounds can be significantly reduced, ultimately accelerating the development of new therapeutics.
References
- 1. DSpace [research-repository.griffith.edu.au]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Improving Small Molecule Characterization - AnalyteGuru [thermofisher.com]
- 14. escholarship.org [escholarship.org]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. honrel.com [honrel.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Introduction: The Versatility of the Piperidinone Scaffold in CNS Drug Discovery
An Application Guide to the Synthesis of Central Nervous System Agents from 1-Phenylpiperidin-2-one Derivatives
The piperidine ring is a foundational structural motif in medicinal chemistry, recognized for its prevalence in numerous pharmaceuticals and natural alkaloids.[1] Its derivatives are integral to over twenty classes of pharmaceuticals.[1] Within this broad class, the this compound scaffold has emerged as a particularly valuable precursor for the development of novel agents targeting the Central Nervous System (CNS). Heterocyclic compounds containing nitrogen, sulfur, and oxygen are the largest class of organic compounds and are frequently explored for CNS activity.[2]
The inherent chemical properties of the this compound core—a six-membered lactam—provide a robust and versatile platform for synthetic modification. The amide bond offers stability, while the phenyl ring and the saturated carbon backbone present multiple sites for functionalization. This allows chemists to systematically alter the molecule's steric and electronic properties to fine-tune its pharmacological profile, including its ability to cross the blood-brain barrier, a critical hurdle for any CNS-active agent.
This guide provides a detailed overview of the synthetic utility of this compound and its derivatives, focusing on the strategic development of two major classes of CNS agents: anticonvulsants and therapeutics for neurodegenerative diseases. We will explore the underlying scientific rationale, provide detailed experimental protocols, and present data that substantiates the potential of this chemical scaffold.
Application I: Synthesis of Novel Anticonvulsant Agents
The quest for more effective and better-tolerated antiepileptic drugs (AEDs) is a significant challenge in modern medicine.[3][4] The 4-phenylpiperidin-2-one framework has been identified as a promising starting point for novel anticonvulsants due to its structural features that can interact with key neurological targets like voltage-gated sodium channels or GABA receptors.[3][4][5]
Scientific Rationale & Design Strategy
The core hypothesis is that the 4-phenylpiperidin-2-one structure can be decorated with various substituents to modulate its interaction with CNS targets implicated in seizure propagation. For instance, modifications to the phenyl ring can influence lipophilicity and binding affinity. The synthesis of a library of derivatives allows for a systematic exploration of the structure-activity relationship (SAR). The ultimate goal is to identify compounds with potent activity in preclinical seizure models, such as the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.
General Synthetic Workflow
The synthesis of these derivatives often involves a multi-step sequence to build a more complex, fused heterocyclic system onto the piperidin-2-one core. This approach aims to create rigid structures that can achieve specific conformational orientations required for receptor binding.
Caption: General synthetic workflow for anticonvulsant agents.
Protocol: Synthesis of a Thieno[3,2-b]pyridin-5-(4H)-one Derivative
This protocol describes the synthesis of a representative anticonvulsant agent based on the 4-phenylpiperidin-2-one scaffold, as reported in recent literature.[3]
Step 1: Synthesis of 2-amino-4-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-3-carbonitrile
-
Reagent Preparation: In a 100 mL round-bottom flask, combine 4-phenylpiperidin-2-one (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add morpholine (2 mL) dropwise to the stirred suspension. The addition of a base is critical to catalyze the Gewald reaction.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 15 mL), and dry under vacuum to yield the aminothiophene intermediate.
Step 2: Synthesis of the Final Compound (e.g., 7-[4-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5-(4H)-one)
-
Reaction Setup: The specific steps to reach the final titled compound involve further cyclization and functionalization reactions which are highly specific to the desired final structure. The protocol for this step is dependent on the specific derivative being synthesized. For the example compound, this would involve hydrolysis of the nitrile, followed by cyclization and N-arylation.
Data Summary: Anticonvulsant Activity
The efficacy of newly synthesized compounds is evaluated in rodent models. The median effective dose (ED₅₀) is determined for protection against seizures, and the median toxic dose (TD₅₀) is determined by assessing neurotoxicity (e.g., via the rotarod test). The Protective Index (PI = TD₅₀/ED₅₀) is a key metric for evaluating a drug's therapeutic window.
| Compound ID | Modification | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Protective Index (PI) (MES) |
| 11 | 7-[4-(trifluoromethyl)phenyl] | 23.7 | 78.1 | > 33.7 |
| Parent | Unsubstituted Phenyl | > 100 | > 100 | - |
| Carbamazepine | (Standard Drug) | 8.8 | > 100 | 8.1 |
Data adapted from studies on 4-phenylpiperidin-2-one derivatives.[3][4] The data clearly indicates that derivative 11 shows significant anticonvulsant activity with a favorable safety profile compared to the parent structure.[3]
Application II: Development of Agents for Neurodegenerative Diseases
The 2-piperidone core is also being investigated for its potential in treating complex neurodegenerative disorders like Alzheimer's disease (AD).[6] The therapeutic strategy here shifts from modulating neuronal excitability to targeting the underlying pathophysiology of the disease, such as protein aggregation and neuroinflammation.[6]
Scientific Rationale & Design Strategy
The central dogma in AD research points to the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques, which triggers a cascade of events including microglial activation, inflammation, and neuronal death. The design strategy for 2-piperidone derivatives in this context is to create "multi-potent" agents that can simultaneously interfere with Aβ aggregation and suppress the inflammatory response mediated by microglial cells.
Caption: Dual-action therapeutic strategy for Alzheimer's.
Protocol: General Synthesis of N-Aryl-2-piperidone Derivatives
This protocol outlines a general method for synthesizing N-aryl substituted 2-piperidone derivatives designed to inhibit Aβ aggregation.
-
Reagent Preparation: To a solution of a 2-piperidone precursor (10 mmol) in a suitable aprotic solvent like Dimethylformamide (DMF, 25 mL), add potassium carbonate (K₂CO₃, 15 mmol) as a base.
-
Coupling Reaction: Add the desired aryl halide (e.g., a substituted bromobenzene, 11 mmol). For more complex couplings, a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) may be required (Buchwald-Hartwig amination).
-
Reaction Conditions: Heat the mixture to 100-120°C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-24 hours. The choice of temperature and catalyst system is crucial for achieving high yields and depends on the reactivity of the aryl halide.
-
Work-up and Purification: After cooling, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure N-aryl-2-piperidone derivative.
Data Summary: Inhibition of Aβ Aggregation
The ability of the synthesized compounds to prevent the self-aggregation of the Aβ₁₋₄₂ peptide is a primary measure of their potential efficacy. This is often assessed using a Thioflavin T (ThT) fluorescence assay, where a decrease in fluorescence indicates inhibition of fibril formation.
| Compound ID | Modification (N-Aryl Group) | Aβ₁₋₄₂ Aggregation Inhibition (%) at 20 µM |
| 7q | Complex substituted aryl group | 59.11% |
| 6b | Simpler substituted aryl group | 45.20% |
| Curcumin | (Reference Inhibitor) | ~70-80% |
Data conceptualized from studies on 2-piperidone derivatives for AD.[6] Compound 7q demonstrates significant inhibitory potency against Aβ aggregation.[6] Furthermore, select compounds like 7q were also shown to suppress the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells, confirming their multi-potent activity.[6]
Broader Context: The Phenylpiperidine Core in CNS Pharmacology
The utility of the phenylpiperidine scaffold extends far beyond the examples detailed above. This structural class is fundamental to many established CNS drugs:
-
Opioid Analgesics: The 4-phenylpiperidine structure is the cornerstone of potent synthetic opioids like meperidine and fentanyl, which act as mu-opioid receptor agonists.[7][8]
-
Antipsychotics: Several butyrophenone antipsychotics, including haloperidol, are technically 4-phenylpiperidine derivatives.[7]
-
CNS Stimulants: Methylphenidate (Ritalin), a widely prescribed treatment for ADHD, is a piperidine derivative that functions as a norepinephrine-dopamine reuptake inhibitor.[9]
Conclusion and Future Outlook
The this compound scaffold and its close relatives represent a privileged and highly adaptable platform in the field of CNS drug discovery. The synthetic accessibility and the numerous sites available for chemical modification allow for the systematic design and optimization of compounds targeting a wide array of neurological and psychiatric disorders. The successful development of potent anticonvulsants and multi-target agents for Alzheimer's disease from this core structure underscores its enduring importance.
Future research will likely focus on leveraging advanced synthetic methodologies to create more complex and stereochemically defined piperidinone derivatives. Combining this with computational modeling and sophisticated biological screening will undoubtedly lead to the discovery of next-generation CNS agents with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs | Bentham Science [eurekaselect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and Evaluation of Anticonvulsant Activities of 4-Phenylpiperidin- 2-one Derivatives | Semantic Scholar [semanticscholar.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylpiperidines - Wikipedia [en.wikipedia.org]
- 8. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylphenidate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of Piperidinone-Based Compound Libraries
For: Researchers, scientists, and drug development professionals.
Introduction: The Piperidinone Scaffold - A Privileged Structure in Drug Discovery
The piperidinone core, a six-membered nitrogen-containing heterocycle with a ketone functionality, is a cornerstone of modern medicinal chemistry.[1] This "privileged scaffold" is present in a multitude of natural products and clinically approved drugs, demonstrating a remarkable versatility in engaging a wide array of biological targets.[2] The inherent structural features of the piperidinone ring, including its conformational flexibility and the presence of a hydrogen bond acceptor (the ketone) and a basic nitrogen atom, allow for the creation of diverse compound libraries with favorable physicochemical properties.[3] These properties, such as enhanced solubility and metabolic stability, contribute to improved pharmacokinetic profiles of drug candidates.[4] Piperidinone derivatives have shown significant promise as inhibitors of key enzyme families, including kinases, proteases, and as modulators of G-protein coupled receptors (GPCRs), making them a fertile ground for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.[5][6]
This document provides a comprehensive guide to designing and executing HTS campaigns for piperidinone-based compound libraries. We will delve into the critical aspects of library design, assay development and validation, the HTS workflow, and the crucial steps of hit validation and characterization, with a focus on the unique considerations for this important chemical class.
I. Piperidinone Library Design and Preparation: Laying the Foundation for Success
The quality and diversity of the compound library are paramount to the success of any HTS campaign. For piperidinone-based libraries, a key advantage is the synthetic tractability of the core scaffold, which allows for the generation of a wide range of analogs.[7]
Key Considerations for Library Design:
-
Diversity-Oriented Synthesis (DOS): Employing multicomponent reactions, such as the Petrenko-Kritschenko piperidone synthesis, can rapidly generate a diverse set of piperidinone cores with various substitution patterns.[8]
-
Scaffold Decoration: The ketone and the nitrogen atom of the piperidinone ring are ideal handles for introducing chemical diversity. The nitrogen can be functionalized with a variety of substituents to modulate the molecule's properties, while the carbonyl group can be used in reactions like reductive amination to introduce further diversity.[1]
-
Physicochemical Properties: It is crucial to design libraries with drug-like properties. Computational tools can be used to predict properties such as lipophilicity (LogP), aqueous solubility, and molecular weight to ensure the compounds are suitable for screening and have a higher probability of becoming viable drug candidates. Highly lipophilic piperidine derivatives, for instance, may be more prone to aggregation in aqueous assay buffers.[8]
Protocol 1: General Scheme for Piperidinone Library Synthesis
A common and effective method for generating a diverse piperidinone library is through a multi-step synthesis starting from a protected 4-piperidone.
-
N-Protection: The piperidone nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, which is stable under various reaction conditions but can be readily removed.[1]
-
Introduction of Diversity at C3 and C5: Aldol condensation reactions with various aromatic or aliphatic aldehydes can introduce substituents at the C3 and C5 positions of the piperidinone ring, creating 3,5-bis(ylidene)-4-piperidones.[2]
-
N-Deprotection and Further Functionalization: Removal of the protecting group allows for the introduction of a second level of diversity at the nitrogen atom through reactions like acylation or reductive amination.[2]
II. Assay Development and Validation: The Heart of the HTS Campaign
The choice of assay is dictated by the biological target of interest. For piperidinone libraries, which are often screened against enzyme targets or receptors, both biochemical and cell-based assays are highly relevant.
Biochemical Assays
Biochemical assays utilize purified biological macromolecules and are ideal for identifying direct inhibitors of a target enzyme.[1]
Common Biochemical Assays for Piperidinone Targets:
-
Kinase Assays: Fluorescence-based assays that detect ADP production, such as ADP-Glo™, are robust and widely used for screening kinase inhibitors.[9]
-
Protease Assays: Assays employing fluorogenic substrates that are cleaved by the protease to release a fluorescent signal are a mainstay for HTS. Fluorescence Resonance Energy Transfer (FRET) based assays are particularly common.[10]
-
GPCR Binding Assays: Radioligand binding assays have traditionally been the gold standard for assessing the affinity of compounds for GPCRs.[11]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by assessing the activity of compounds in a living cell.[12]
Common Cell-Based Assays for Piperidinone Targets:
-
Cell Viability/Cytotoxicity Assays: These are often the first step to determine the therapeutic window of the compounds and flag non-specific cytotoxic molecules. Assays like the MTT or CellTiter-Glo® are commonly used.
-
Reporter Gene Assays: These assays are particularly useful for GPCRs and other signaling pathways. A reporter gene (e.g., luciferase) is placed under the control of a response element that is activated by the signaling pathway of interest.
-
Phenotypic Screening: High-content screening (HCS) platforms can be used to assess changes in cellular morphology, protein localization, or other phenotypic readouts in response to compound treatment.[13]
Assay Validation: Ensuring Robustness and Reliability
Before initiating a full-scale HTS, the chosen assay must be rigorously validated to ensure it is robust, reproducible, and suitable for the high-density formats (e.g., 384- or 1536-well plates) used in HTS.
Key Assay Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of the separation between the positive and negative controls. | Z' > 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. | S/B > 5 |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | %CV < 15% |
| DMSO Tolerance | The maximum concentration of dimethyl sulfoxide (the solvent for the compounds) that does not significantly affect assay performance. | Typically ≤ 1% |
III. The High-Throughput Screening Workflow
The HTS process is a highly automated and integrated workflow designed to screen thousands to millions of compounds efficiently.
Caption: A generalized workflow for the high-throughput screening of a piperidinone compound library.
Protocol 2: A Generalized HTS Protocol for a Kinase Inhibition Assay
-
Compound Plating: The piperidinone library is acoustically dispensed into 384- or 1536-well assay plates at a final concentration of 10-20 µM.
-
Reagent Addition:
-
The purified kinase enzyme is added to each well.
-
The plates are incubated for a short period to allow for compound-enzyme interaction.
-
A solution containing the kinase substrate and ATP is added to initiate the enzymatic reaction.
-
-
Incubation: The plates are incubated at room temperature for a duration determined during assay optimization.
-
Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the kinase reaction and generate a luminescent signal that is inversely proportional to kinase activity.
-
Data Acquisition: The luminescence of each well is read using a plate reader.
-
Data Analysis: The raw data is normalized to controls on each plate, and the percent inhibition for each compound is calculated. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the library).
IV. Hit Validation and Characterization: Separating the Wheat from the Chaff
A primary HTS will inevitably identify a number of false positives.[10] A rigorous hit validation cascade is essential to confirm the activity of true hits and eliminate artifacts.[14]
Caption: A typical hit validation cascade to confirm and characterize hits from a primary HTS.
Addressing Piperidinone-Specific Challenges
-
Compound Aggregation: The physicochemical properties of some piperidinone derivatives can lead to aggregation in aqueous buffers, resulting in non-specific inhibition.[8]
-
Mitigation: Re-testing hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) can help identify aggregators. A significant loss of potency in the presence of detergent is a strong indicator of aggregation-based activity.[1]
-
-
Assay Interference: The chemical structure of piperidinones can sometimes interfere with certain assay technologies.[15] For example, some compounds may be inherently fluorescent, interfering with fluorescence-based readouts.
-
Mitigation: Running counter-screens without the biological target can identify compounds that directly interfere with the assay reagents or detection system.[10]
-
-
Reactivity of the Ketone Group: While generally stable, the ketone functionality could potentially react with nucleophilic residues in a protein target, leading to covalent inhibition.
-
Characterization: Assays to assess the reversibility of inhibition, such as a "jump-dilution" experiment, can be employed for confirmed hits.
-
Protocol 3: Orthogonal Validation of a Piperidinone Kinase Inhibitor Hit
-
Primary Assay: A fluorescence-based kinase assay (e.g., detecting ADP production).
-
Orthogonal Biochemical Assay: A mobility-shift assay (e.g., Caliper Life Sciences) that directly measures the phosphorylation of a peptide substrate. This change in technology helps to rule out artifacts related to the primary assay's detection method.
-
Biophysical Assay: Surface Plasmon Resonance (SPR) to confirm direct binding of the compound to the kinase and to determine its binding kinetics (kon and koff).
-
Cellular Target Engagement Assay: A NanoBRET™ assay in live cells to confirm that the compound engages the target kinase in a cellular environment.
-
Cellular Phenotypic Assay: A cell proliferation assay (e.g., IncuCyte® live-cell analysis) in a cancer cell line known to be dependent on the target kinase to demonstrate the compound's functional effect.
V. From Hit to Lead: The Role of Medicinal Chemistry
Once a set of validated hits with confirmed on-target activity has been identified, the process of hit-to-lead optimization begins. This involves a close collaboration between biologists and medicinal chemists to improve the potency, selectivity, and drug-like properties of the initial hits.
Key Activities in Hit-to-Lead Optimization:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the validated hits to understand which structural features are critical for activity.[16]
-
Structure-Based Drug Design: If a crystal structure of the target protein in complex with a hit compound is available, it can guide the rational design of more potent and selective analogs.[17]
-
Optimization of ADME Properties: Modifying the structure of the hits to improve their absorption, distribution, metabolism, and excretion (ADME) properties.[18]
Conclusion
High-throughput screening of piperidinone-based compound libraries offers a powerful approach to the discovery of novel therapeutics for a wide range of diseases. The synthetic tractability and favorable physicochemical properties of the piperidinone scaffold make it an attractive starting point for drug discovery campaigns. By carefully designing diverse and drug-like libraries, developing and validating robust assays, and implementing a rigorous hit validation cascade that addresses the potential challenges associated with this chemical class, researchers can significantly increase the probability of identifying high-quality, tractable hits for progression into lead optimization and beyond.
References
- 1. 4-Piperidone | 41661-47-6 | Benchchem [benchchem.com]
- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. syngeneintl.com [syngeneintl.com]
- 13. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 14. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Combining High‐Throughput Synthesis and High‐Throughput Protein Crystallography for Accelerated Hit Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Application Notes & Protocols: Green Chemistry Approaches to N-Substituted Piperidone Synthesis
Introduction: The Imperative for Greener Routes to a Privileged Scaffold
The N-substituted piperidone framework is a cornerstone in modern medicinal chemistry, serving as a pivotal structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence in drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases underscores the continuous demand for efficient and versatile synthetic methodologies.[2] However, classical synthetic routes, such as the widely used Dieckmann condensation, often rely on stoichiometric strong bases, harsh reaction conditions, and multi-step sequences that generate significant chemical waste.[3][4][5] These drawbacks are antithetical to the principles of green chemistry, which prioritize sustainability, efficiency, and safety.[6][7]
This guide provides an in-depth exploration of modern, green-by-design strategies for the synthesis of N-substituted piperidones. We will move beyond simply listing procedures to dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols detailed herein emphasize atom and step economy, the use of benign solvents, and the application of novel catalytic systems to minimize environmental impact while maximizing synthetic efficiency. We will focus on three transformative approaches: Multicomponent Reactions (MCRs), Biocatalysis, and Tandem N-Alkylation/Cyclization strategies.
Multicomponent Reactions (MCRs): Building Complexity in a Single Operation
MCRs are convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[8] This approach epitomizes green chemistry by maximizing atom economy, reducing the number of synthetic steps, and minimizing solvent and energy consumption for intermediate purifications.[9] For piperidone synthesis, MCRs offer a powerful platform for rapidly generating molecular diversity from simple, readily available precursors.[2][10][11]
Caption: MCRs reduce steps, solvent use, and waste vs. linear synthesis.
Protocol 1: One-Pot, Four-Component Synthesis of 2,6-Disubstituted Piperid-4-ones
This protocol allows for the rapid construction of highly substituted piperid-4-ones in a single, efficient operation.[12][13] The strategy relies on the in-situ formation of a tosyl imine, which then undergoes a cascade of reactions with diketene and an aldehyde, catalyzed by a Lewis acid.
Causality and Expertise: The choice of Titanium tetrachloride (TiCl₄) is critical; it acts as a potent Lewis acid to activate the imine for nucleophilic attack and promotes the subsequent condensation steps. Diketene serves as a versatile C4-building block, ultimately forming the core of the piperidone ring. This one-pot sequence is a testament to process intensification, a key goal in green chemistry.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of the desired tosyl imine (1.0 equiv) in anhydrous methanol (MeOH, approx. 0.2 M).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise. The solution may turn yellow. Stir for 15 minutes.
-
Diketene Addition: Add diketene (1.2 equiv) to the reaction mixture. Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Aldehyde Addition: Once the initial reaction is complete, add the desired aldehyde (1.0 equiv) to the flask. Continue stirring at room temperature for 12-24 hours.
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of cis/trans diastereomers, can be purified by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
-
Epimerization (Optional): To obtain a single 2,6-cis diastereomer, dissolve the purified mixture in methanol, add potassium carbonate (K₂CO₃, 1.5 equiv), and stir at room temperature until epimerization is complete (monitor by TLC or ¹H NMR).[12] Filter, concentrate, and re-purify if necessary.
Data Presentation: Substrate Scope and Yields
| Entry | Tosyl Imine (Ar¹) | Aldehyde (Ar²) | Yield (%) | Diastereomeric Ratio (cis/trans) |
| 1 | Phenyl | Benzaldehyde | 75 | 1:1.5 |
| 2 | 4-Methoxyphenyl | Benzaldehyde | 81 | 1:1.2 |
| 3 | Phenyl | 4-Chlorobenzaldehyde | 72 | 1:1.8 |
| 4 | 4-Bromophenyl | Furfural | 68 | 1:1.3 |
| (Yields are for the isolated mixture of diastereomers. Data is representative based on similar literature procedures.) |
Biocatalysis: Harnessing Enzymes for Sustainable Synthesis
Biocatalysis offers an exceptionally green pathway for chemical synthesis by utilizing enzymes, nature's highly efficient and selective catalysts.[6] Reactions proceed under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, drastically reducing energy consumption and eliminating the need for hazardous organic solvents. The high chemo-, regio-, and stereoselectivity of enzymes often obviates the need for protecting groups, further improving step economy.[14][15]
Protocol 2: Immobilized Lipase-Catalyzed Synthesis of Piperidines
This innovative protocol demonstrates the first use of an immobilized lipase, Candida antarctica lipase B (CALB), to catalyze a multicomponent reaction for the synthesis of clinically valuable piperidine derivatives.[16][17] Immobilizing the enzyme on a magnetic support not only enhances its stability but also allows for simple magnetic separation and reuse, a significant advantage for sustainable industrial processes.[16]
Causality and Expertise: While lipases are typically known for hydrolysis, their promiscuous activity can be harnessed for C-C and C-N bond formation under non-aqueous or low-water conditions. The immobilization on magnetic halloysite nanotubes (MHNTs) provides a robust and high-surface-area support, improving the enzyme's operational stability and preventing leaching.[16][17] The reusability of the catalyst is a key metric for evaluating the "greenness" of the process.
Caption: Immobilization of CALB on magnetic nanotubes for piperidine synthesis.
Step-by-Step Methodology: (Note: The preparation of the CALB@MHNTs catalyst is a specialized procedure detailed in the source literature.[16][17] This protocol assumes the availability of the immobilized biocatalyst.)
-
Reaction Setup: In a 25 mL round-bottom flask, combine the substituted benzaldehyde (1 mmol), substituted aniline (1 mmol), and ethyl acetoacetate (1 mmol).
-
Catalyst Addition: Add the immobilized biocatalyst, CALB@MHNTs (20 mg).
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for the required time (typically 6-10 hours). Monitor the reaction progress using TLC.
-
Catalyst Recovery: After completion, cool the reaction mixture to room temperature. Add ethanol (5 mL) to dilute the mixture. Place a strong permanent magnet against the side of the flask. The magnetic catalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be decanted.
-
Catalyst Washing: Wash the recovered catalyst with fresh ethanol (3 x 5 mL), using the magnet to hold the catalyst during decantation. The washed catalyst can be dried under vacuum and reused for subsequent cycles.
-
Product Isolation: Combine the supernatant and the ethanol washes. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography.
Data Presentation: Catalyst Reusability and Yields
| Entry | Benzaldehyde Sub. | Aniline Sub. | Time (h) | Yield (%) |
| 1 | 4-Cl | H | 6 | 91 |
| 2 | 4-NO₂ | H | 8 | 85 |
| 3 | H | 4-Cl | 7 | 88 |
| 4 | 4-MeO | 4-Me | 10 | 75 |
Catalyst Reusability:
| Cycle | Yield (%) for Entry 1 |
|---|---|
| 1 | 91 |
| 2 | 91 |
| 3 | 90 |
| 4 | 89 |
| 5 | 88 |
| ...10 | 85 |
(Data is representative of results published in the New Journal of Chemistry.[16][17])
A Direct N-Alkylation Approach: A Greener Alternative to the Dieckmann Condensation
For the synthesis of simpler, yet industrially crucial N-substituted 4-piperidones, a direct N-alkylation strategy presents a significant green improvement over the classical Dieckmann cyclization.[3][4][18] The traditional route involves a bis-Michael addition followed by a base-catalyzed cyclization and decarboxylation, a sequence that is often low-yielding and requires difficult work-ups.[5] The direct approach simplifies the process to a single, efficient alkylation step using commercially available starting materials.
Causality and Expertise: This method's "greenness" stems from its high atom economy and operational simplicity. By starting with 4-piperidone hydrochloride monohydrate, the reaction avoids the multi-step sequence of the Dieckmann approach. Using a mild inorganic base like sodium carbonate and a benign solvent system like aqueous ethanol minimizes hazardous waste. The key insight is that the free-base 4-piperidone, the active nucleophile, can be generated in situ, obviating the need for its isolation and improving process safety and efficiency.[5]
Caption: Direct N-alkylation simplifies the multi-step Dieckmann route.
Protocol 3: Direct Synthesis of N-Substituted 4-Piperidones
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-piperidone hydrochloride monohydrate (1.0 equiv), the desired alkylating agent (e.g., 2-picolyl chloride hydrochloride, 1.0 equiv), and powdered sodium carbonate (Na₂CO₃, 2.5 equiv).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 9:1 v/v) as the solvent. The reaction concentration is typically around 0.5 M.
-
Reaction Conditions: Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts (e.g., NaCl, excess Na₂CO₃).
-
Wash the filtered solids with a small amount of ethanol.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-substituted 4-piperidone.
-
-
Purification: The product can be purified by flash chromatography or crystallization if necessary. Many products are obtained in high purity after a simple work-up.[5]
Data Presentation: Scope and Efficiency
| Entry | Alkylating Agent | Conditions | Time (h) | Yield (%) |
| 1 | 2-Picolyl Chloride HCl | 70 °C, aq. EtOH | 16 | 85 |
| 2 | 3-Picolyl Chloride HCl | 70 °C, aq. EtOH | 16 | 81 |
| 3 | Benzyl Bromide | 70 °C, aq. EtOH | 8 | 92 |
| 4 | Ethyl Bromoacetate | 70 °C, aq. EtOH | 6 | 88 |
| (Data is representative of results published in The Journal of Organic Chemistry.[3][5]) |
Conclusion and Future Outlook
The synthetic approaches detailed in this guide—multicomponent reactions, biocatalysis, and direct tandem strategies—represent significant strides toward the sustainable production of N-substituted piperidones. They offer tangible benefits in terms of waste reduction, energy efficiency, and operational simplicity compared to classical methods. MCRs provide unparalleled efficiency in building complex molecular architectures, biocatalysis introduces the ultimate selectivity and mildness of nature's catalysts, and direct alkylation strategies drastically simplify access to key industrial intermediates.
The future of green N-heterocycle synthesis will likely involve the integration of these strategies with other emerging technologies.[6][19][20] The application of photoredox catalysis could enable novel bond formations under ambient conditions, while the transition to continuous flow chemistry promises enhanced safety, scalability, and process control.[21] By embracing these green chemistry principles, the scientific community can continue to develop the vital medicines of the future while safeguarding the health of our planet.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Green chemistry approach to the synthesis of N-substituted piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities | Semantic Scholar [semanticscholar.org]
- 8. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
- 9. research.vu.nl [research.vu.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. [PDF] Green chemistry approach to the synthesis of N-substituted piperidones. | Semantic Scholar [semanticscholar.org]
- 19. Recent advances in sustainable synthesis of N-heterocycles following acceptorless dehydrogenative coupling protocol using alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Recent Advances in Catalytic and Technology-Driven Radical Addition to N,N-Disubstituted Iminium Species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1-Phenylpiperidin-2-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for the synthesis of 1-phenylpiperidin-2-one, a key intermediate in pharmaceutical development. As a senior application scientist, my goal is to move beyond simple procedural lists and explain the chemical reasoning behind each step, empowering you to diagnose and solve yield-related issues effectively. The most common and scalable synthetic approach involves a two-stage process: the Beckmann rearrangement of cyclopentanone oxime to form the core lactam, δ-valerolactam, followed by an N-arylation step. This guide is structured to address potential pitfalls in both stages.
Section 1: Foundational Troubleshooting - The Usual Suspects
Low yields often originate from fundamental experimental oversights rather than complex mechanistic failures. Before delving into route-specific issues, ensure these foundational aspects are optimized.
Q1: My overall yield is unexpectedly low. What are the first things I should verify?
A: Start with a systematic review of your setup and reagents. Many yield problems can be traced back to these primary sources.
-
Purity of Starting Materials:
-
Cyclopentanone: Can undergo self-aldol condensation over time. Distill before use if purity is questionable.
-
Hydroxylamine: Use fresh hydroxylamine hydrochloride or sulfate. Older batches may have degraded.
-
Aryl Halide (for N-Arylation): Impurities can poison the catalyst. Purify by recrystallization or chromatography if necessary.
-
Solvents & Bases: Ensure solvents are anhydrous, especially for the N-arylation step where water can interfere with the catalyst and base.[1] Use high-quality, non-degraded bases.
-
-
Reaction Atmosphere:
-
The N-arylation step, particularly a Buchwald-Hartwig amination, is highly sensitive to oxygen.[2] Ensure your glassware is properly dried and the reaction is maintained under a consistently inert atmosphere (high-purity argon or nitrogen). Leaks are a common source of catalyst deactivation.
-
-
Temperature Control:
-
Beckmann Rearrangement: This reaction is often exothermic. Adding the acid catalyst too quickly without adequate cooling can cause localized overheating, leading to side reactions and charring. Use a calibrated thermometer and a reliable cooling bath.
-
N-Arylation: These reactions often require precise heating. A stable temperature is crucial for the catalytic cycle to operate efficiently.
-
Section 2: Troubleshooting Stage 1 - The Beckmann Rearrangement
The conversion of cyclopentanone oxime to δ-valerolactam is a critical ring-expansion reaction. Low yields here will cripple the overall synthesis. The reaction proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by a stereospecific migration of the alkyl group that is anti-periplanar to the leaving group.[3]
Q2: The yield of my intermediate, δ-valerolactam, is poor. What are the likely chemical causes?
A: Issues in this stage typically fall into three categories: incomplete oxime formation, inefficient rearrangement, or competing side reactions.
-
Incomplete Oxime Formation: The Beckmann rearrangement cannot proceed if the starting oxime is not formed efficiently. Ensure the pH of the oximation reaction is appropriate (typically near neutral) to facilitate nucleophilic attack by hydroxylamine.
-
Inefficient Rearrangement: The choice of acid catalyst is paramount. The acid protonates the hydroxyl group, turning it into a good leaving group (water), which initiates the rearrangement.[3] Insufficiently acidic conditions or an inappropriate catalyst will stall the reaction.
-
Beckmann Fragmentation: This is the primary competing side reaction. Fragmentation is favored if the migrating carbocation is highly stable (e.g., tertiary or benzylic) or if there are structural features that promote the cleavage of the C-C bond. While less of an issue with cyclopentanone oxime, using overly harsh conditions (very high temperatures or superacids) can promote this pathway.
Mechanism: Beckmann Rearrangement of Cyclopentanone Oxime
References
Technical Support Center: Purification of 1-Phenylpiperidin-2-one via Recrystallization
Welcome to the Technical Support Center for the purification of 1-Phenylpiperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the recrystallization of this compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the highest purity of your final product.
I. Understanding the Molecule and the Purification Challenge
This compound is a cyclic amide, also known as an N-aryl lactam. Its structure, consisting of a polar lactam ring and a nonpolar phenyl group, presents a unique solubility profile that must be carefully considered for effective purification by recrystallization. The primary goal of recrystallization is to dissolve the impure solid in a suitable hot solvent and allow it to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[1][2]
The choice of solvent is paramount and is dictated by the principle that the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.[1] For amides like this compound, polar solvents are often a good starting point for investigation.[2]
II. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound?
A1: Due to the presence of the polar amide group and the nonpolar phenyl ring, a range of solvents with varying polarities should be considered. Based on the principle of "like dissolves like," and empirical data for similar structures, the following solvents and solvent systems are recommended for initial screening:
-
Single Solvents:
-
Alcohols (Polar, Protic): Ethanol and isopropanol are excellent starting points. They can engage in hydrogen bonding with the amide group.
-
Esters (Polar, Aprotic): Ethyl acetate offers a good balance of polarity.
-
Aromatic Hydrocarbons (Nonpolar): Toluene can be effective, particularly for less polar impurities.
-
Ketones (Polar, Aprotic): Acetone is another viable polar aprotic solvent.[3]
-
-
Mixed Solvent Systems:
-
Ethanol/Water: A common and effective system where water acts as an anti-solvent.
-
Toluene/Heptane: A non-polar system where heptane acts as the anti-solvent.
-
Ethyl Acetate/Hexane: A moderately polar system where hexane is the anti-solvent.
-
The ideal solvent or solvent mixture will dissolve the this compound when hot but will result in the formation of well-defined crystals upon cooling, with minimal product loss in the mother liquor.[1]
Q2: My this compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree. This compound has a melting point of approximately 99-100°C.[4][5]
Troubleshooting Steps:
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.[6]
-
Use a Lower Boiling Point Solvent: If the solvent's boiling point is significantly above the melting point of your compound, consider a lower-boiling alternative.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.
-
Change the Solvent System: If oiling persists, the solvent system is likely unsuitable. Experiment with a different solvent or a mixed solvent system.
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.[2]
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: Low recovery is a common issue and can be addressed by optimizing several parameters of the recrystallization process.
Strategies to Improve Yield:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the mother liquor upon cooling.[7]
-
Ensure Complete Dissolution: Make sure all the compound has dissolved in the hot solvent. Any undissolved material will be lost during hot filtration.
-
Cool Thoroughly: After slow cooling to room temperature, ensure the flask is sufficiently cooled in an ice bath to maximize precipitation.
-
Minimize Transfer Losses: Be meticulous during transfers of solutions and crystals to avoid mechanical losses.
-
Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove surface impurities without dissolving a significant amount of the product.[7]
Q4: My recrystallized product is still colored. How can I remove colored impurities?
A4: Colored impurities are often large, polar molecules with extended conjugation. These can sometimes co-crystallize with the desired product.
Decolorization Technique:
-
Activated Charcoal: After dissolving the crude this compound in the minimum amount of hot solvent, add a small amount (typically 1-2% by weight of the solute) of activated charcoal to the hot solution.
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Crystallization: Allow the hot, decolorized filtrate to cool and crystallize as usual.
Caution: Using too much activated charcoal can lead to the adsorption of your product, resulting in a lower yield.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution was not allowed to cool sufficiently. 3. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Ensure the solution has cooled to room temperature and then place it in an ice bath. 3. Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. 4. Scratch the inner surface of the flask with a glass rod to induce nucleation.[2] 5. Add a seed crystal of pure this compound. |
| Crystals Form Too Quickly | 1. The solution is too concentrated. 2. The solution was cooled too rapidly. | 1. Add a small amount of hot solvent to redissolve the crystals and then allow for slower cooling. 2. Let the solution cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling promotes the formation of larger, purer crystals. |
| Product is an Oil or Gummy Solid | 1. The solvent's boiling point is too high. 2. The presence of impurities is depressing the melting point. 3. The solution is highly supersaturated. | 1. Select a solvent with a lower boiling point. 2. Consider a preliminary purification step like a simple column filtration before recrystallization. 3. Add more hot solvent to the oil to dissolve it and then cool slowly. |
| Final Product Purity is Low (by TLC or Melting Point) | 1. Impurities co-crystallized with the product. 2. Incomplete removal of the mother liquor. 3. The chosen solvent is not effective at separating the specific impurities present. | 1. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. 2. Wash the crystals on the filter with a small amount of fresh, cold solvent. 3. Analyze the impurities if possible and choose a solvent in which the impurities are either very soluble or insoluble. |
IV. Experimental Protocols
A. Solvent Selection Protocol
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise at room temperature, shaking after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The solvent that dissolves the compound when hot and yields a good quantity of crystals upon cooling is a suitable candidate for recrystallization.
B. Single-Solvent Recrystallization Protocol
This protocol assumes a suitable single solvent has been identified (e.g., isopropanol).
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a small amount of the chosen solvent to the flask, just enough to create a slurry.
-
Heat the flask on a hot plate with stirring. Add the hot solvent in small portions until the solid completely dissolves. Use the minimum amount of solvent necessary.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Allow the crystals to dry completely under vacuum.
C. Two-Solvent Recrystallization Protocol
This is useful when a single suitable solvent cannot be found. A "good" solvent in which the compound is soluble is paired with a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible. An example system is ethanol ("good" solvent) and water ("poor" solvent).
-
Dissolve the crude this compound in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry.
V. Visualizations
A. Recrystallization Workflow
Caption: General workflow for the purification of this compound by recrystallization.
B. Solvent Selection Logic
Caption: Decision tree for selecting a suitable recrystallization solvent.
VI. References
-
BenchChem. (2026). Technical Support Center: A Troubleshooting Guide for 2-Benzylpiperidine Purification. --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). Recrystallization - Single Solvent. --INVALID-LINK--
-
BenchChem. (2026). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Recrystallization. --INVALID-LINK--
-
Professor Dave Explains. (2020). Recrystallization. YouTube. --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. --INVALID-LINK--
-
BenchChem. (2026). Application Notes and Protocols for the Purification of Piperidine Reaction Products. --INVALID-LINK--
-
University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube. --INVALID-LINK--
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube. --INVALID-LINK--
-
PubChem. (n.d.). This compound. National Institutes of Health. --INVALID-LINK--
-
ResearchGate. (2017). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. --INVALID-LINK--
-
ChemicalBook. (2026). 1-PHENYL-PIPERIDIN-2-ONE | 4789-09-7. --INVALID-LINK--
-
Defense Technical Information Center. (2026). Piperidine Synthesis. --INVALID-LINK--
-
Académie des Sciences. (2010). Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. --INVALID-LINK--
-
University of Calgary. (2023). Solubility of Organic Compounds. --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 19125-34-9: 1-N-PHENYL-PIPERIDIN-4-ONE. --INVALID-LINK--
-
ChemicalBook. (2026). 4789-09-7(1-PHENYL-PIPERIDIN-2-ONE) Product Description. --INVALID-LINK--
-
IndiaMART. (n.d.). solid 1-Phenyl-Piperidin-2-One Cas: 4789-09-7. --INVALID-LINK--
-
BenchChem. (2026). An In-depth Technical Guide on the Solubility and Stability of 1-(Chlorocarbonyl)piperidine-d10 in Organic Solvents. --INVALID-LINK--
-
ResearchGate. (2026). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. --INVALID-LINK--
-
ScienceDirect. (n.d.). Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions. --INVALID-LINK--
-
ResearchGate. (n.d.). Overview of some organic solvents. --INVALID-LINK--
-
Wageningen University & Research eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. --INVALID-LINK--
-
PubMed Central. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. --INVALID-LINK--
-
ResearchGate. (2026). Synthesis and psychotropic activity of some substituted aniline derivatives of 7-chloro-5-phenyl-1, 3-dihydro-1h, 3h-1, 4-benzodiazepine-2-one. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Expedient one-pot synthesis of novel chiral 2-substituted 5-phenyl-1,4-benzodiazepine scaffolds from amino acid-derived amino nitriles. --INVALID-LINK--
-
ResearchGate. (2026). Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. --INVALID-LINK--
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. CAS 19125-34-9: 1-N-PHENYL-PIPERIDIN-4-ONE | CymitQuimica [cymitquimica.com]
- 4. 4789-09-7 CAS MSDS (1-PHENYL-PIPERIDIN-2-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. indiamart.com [indiamart.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-arylation Reaction Conditions for 2-Piperidone
Welcome to the technical support center for the N-arylation of 2-piperidone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions related to this important transformation. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you achieve success in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-arylation of 2-piperidone, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am not getting the desired N-arylated 2-piperidone, or the yield is very low. What are the likely causes and how can I fix this?
A: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Potential Causes & Suggested Solutions:
-
Inactive Catalyst: The palladium or copper catalyst is highly sensitive to air and moisture. Improper handling can lead to oxidation and deactivation.
-
Inappropriate Base: The choice and quality of the base are critical. The base's role is to deprotonate the 2-piperidone, forming the nucleophile.
-
Solution: For Buchwald-Hartwig (palladium-catalyzed) reactions, strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄ are generally effective.[1] For Ullmann (copper-catalyzed) reactions, milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[4] The base must be anhydrous and finely powdered to ensure sufficient reactivity and solubility.
-
-
Poor Ligand Choice (for Palladium-catalyzed reactions): The ligand stabilizes the palladium center and facilitates the catalytic cycle. A mismatch between the ligand and the substrate can halt the reaction.
-
Solution: For the N-arylation of amides, bulky, electron-rich phosphine ligands are typically required.[2] For lactams like 2-piperidone, ligands such as Xantphos or Josiphos have proven effective. The use of bidentate ligands can prevent the formation of unreactive palladium dimers and promote the crucial reductive elimination step.[5][6]
-
-
Unsuitable Solvent: The solvent must be anhydrous and capable of dissolving the reactants, particularly the base-lactam salt, to a sufficient extent.
-
Low Reaction Temperature: N-arylation reactions, especially with less reactive aryl chlorides, often require elevated temperatures to proceed at a reasonable rate.[7]
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.
-
Problem 2: Competing Side Reactions
Q: I am observing significant byproducts in my reaction mixture. What are the common side reactions and how can I suppress them?
A: The primary side reactions in N-arylation are hydrodehalogenation of the aryl halide and, in some cases, O-arylation.
Potential Causes & Suggested Solutions:
-
Hydrodehalogenation: This is the reduction of the aryl halide to the corresponding arene. It is often caused by moisture in the reaction or a side reaction pathway involving β-hydride elimination from the palladium amide complex.[5]
-
Solution: Rigorously exclude water from your reaction system by using anhydrous solvents and reagents and maintaining a strict inert atmosphere. The choice of ligand can also influence this pathway.
-
-
O-Arylation: While amides and lactams preferentially undergo N-arylation due to the higher nucleophilicity of the nitrogen anion, competing O-arylation to form an imino ether can sometimes occur, especially in Ullmann-type reactions.[8]
Problem 3: Reaction Stalls Before Completion
Q: My reaction starts well but then stalls, leaving a significant amount of starting material. What could be causing this premature stop?
A: Reaction stalling is often a sign of catalyst decomposition or product inhibition.
Potential Causes & Suggested Solutions:
-
Catalyst Decomposition: At high temperatures, the catalytic species can degrade over time, leading to a loss of activity.[9]
-
Solution: Consider using a lower reaction temperature for a longer period. The use of robust ligands, such as biarylphosphines in palladium catalysis, can enhance catalyst stability.[10]
-
-
Product Inhibition: In some cases, the N-arylated product can coordinate strongly to the metal center, preventing it from participating in further catalytic cycles.
-
Solution: This is a more challenging issue to resolve and may require screening different ligands or catalytic systems that are less susceptible to product inhibition.
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system should I choose for my N-arylation of 2-piperidone: Palladium or Copper?
A: Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type reactions are powerful methods for N-arylation. The choice often depends on the specific substrates, functional group tolerance, and cost considerations.
-
Palladium-Catalyzed (Buchwald-Hartwig): This is often the first choice for many researchers due to its generally broader substrate scope and higher functional group tolerance.[5] Modern palladium systems with specialized ligands can couple a wide variety of aryl and heteroaryl halides (including chlorides) with amides.[11][12] However, palladium catalysts and the required phosphine ligands can be expensive.[13]
-
Copper-Catalyzed (Ullmann): This is a more classical method that has seen a resurgence with the development of new ligands.[14][15] Copper is significantly more cost-effective than palladium. Ullmann reactions are particularly effective for aryl iodides and bromides.[4] However, they often require higher reaction temperatures and may have a more limited substrate scope compared to the most advanced palladium systems.[4][16]
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann) |
| Catalyst Cost | Higher | Lower |
| Ligands | Bulky, electron-rich phosphines | Often N- or O-based ligands (e.g., diamines, amino acids)[17] |
| Aryl Halide Scope | Cl, Br, I, OTf | Primarily I, Br[4] |
| Reaction Temp. | Generally 80-120 °C[7] | Often >110 °C |
| Functional Group Tol. | Generally very high | Good, but can be sensitive to certain groups |
Q2: What is the role of the base in the N-arylation reaction?
A: The base is crucial for deprotonating the N-H bond of 2-piperidone. The resulting amide anion is the active nucleophile that participates in the catalytic cycle. A base that is too weak will not generate a sufficient concentration of the nucleophile, while a base that is too strong or nucleophilic can lead to side reactions.
Q3: How do I choose the right ligand for a Buchwald-Hartwig reaction?
A: Ligand selection is critical for a successful Buchwald-Hartwig amination. The ligand's role is to stabilize the palladium catalyst, promote oxidative addition, and facilitate the rate-limiting reductive elimination step to form the C-N bond.[6] For amide N-arylation, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often the most effective.[2][11] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle.
Q4: Can I use aryl chlorides for the N-arylation of 2-piperidone?
A: Yes, but it can be more challenging than using aryl bromides or iodides. Aryl chlorides have a stronger C-Cl bond, making the initial oxidative addition step to the metal center more difficult. For this transformation, a highly active palladium catalyst system with a very electron-rich and bulky ligand (such as RuPhos or BrettPhos) is typically required.[11]
Q5: My aryl halide has other functional groups. Will they interfere with the reaction?
A: Modern N-arylation reactions, particularly the Buchwald-Hartwig amination, are known for their excellent functional group tolerance.[2][9] Groups like esters, ketones, nitriles, and ethers are generally well-tolerated. However, functional groups that can act as ligands (e.g., some heterocycles) or are sensitive to strong bases may require specific optimization of the reaction conditions.[11]
Experimental Protocols & Data
General Protocol for Palladium-Catalyzed N-Arylation of 2-Piperidone
This protocol provides a general starting point. Optimization for specific substrates is highly recommended.
Materials:
-
2-Piperidone
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In a glovebox, add 2-piperidone (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium pre-catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[2]
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) to the flask via syringe.
-
Reaction: Seal the flask, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.[2]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated 2-piperidone.
Visualization of Key Processes
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. surface.syr.edu [surface.syr.edu]
- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 15. Ullmann Reaction [organic-chemistry.org]
- 16. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dieckmann Condensation for Piperidone Synthesis
Welcome to the technical support center for the Dieckmann condensation. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of piperidone scaffolds, which are crucial intermediates in the development of numerous pharmaceuticals.[1][2] Here, we provide in-depth, field-proven insights to help you navigate the complexities of this powerful cyclization reaction, enhance your yields, and troubleshoot common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Dieckmann condensation, providing the core knowledge needed for successful experimental design.
Q1: What is the Dieckmann Condensation and its specific application for piperidone synthesis?
The Dieckmann condensation is an intramolecular chemical reaction where a diester reacts in the presence of a base to form a β-keto ester.[3] It is essentially an intramolecular version of the Claisen condensation.[4][5] For piperidone synthesis, the starting material is typically a 1,7-diester containing a nitrogen atom in the backbone. The reaction facilitates the formation of a stable, six-membered piperidone ring, which is a common structural motif in medicinal chemistry.[2][6] The initial product is a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired 4-piperidone derivative.[2]
Q2: Can you illustrate the reaction mechanism for forming a piperidone ring?
Certainly. The mechanism involves several key steps, beginning with the formation of a nucleophilic enolate and culminating in the cyclized product after an acidic workup.[7]
-
Deprotonation: A strong base abstracts an acidic α-proton (a proton on a carbon adjacent to an ester carbonyl) to generate a carbanion, known as an enolate.[8]
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester group within the same molecule.[3] This step forms a new carbon-carbon bond and creates the six-membered ring.
-
Elimination: The resulting tetrahedral intermediate collapses, expelling an alkoxide (e.g., -OEt) as a leaving group and forming the cyclic β-keto ester.[4]
-
Irreversible Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide base generated in the previous step immediately deprotonates this position. This acid-base reaction is the thermodynamic driving force for the condensation, shifting the equilibrium towards the product.[5][9]
-
Acidic Workup: A final protonation step, typically with a mild acid like HCl or NH4Cl, is required to neutralize the enolate and yield the final, neutral β-keto ester product.[4][7]
Caption: Key steps in the Dieckmann condensation mechanism.
Q3: Why is the choice of base so critical for this reaction's success?
The base serves two primary functions: generating the initial enolate and driving the reaction forward by deprotonating the product. The choice of base significantly impacts yield and side reactions.
-
Alkoxide Bases (e.g., NaOEt, KOtBu): Sodium ethoxide (NaOEt) is a classic choice, especially when dealing with ethyl esters, as it prevents transesterification side reactions.[10] Potassium tert-butoxide (KOtBu), a bulkier and stronger base, can be effective at lower temperatures and may favor the desired intramolecular reaction over intermolecular side reactions.[11][12]
-
Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the α-carbon, generating hydrogen gas.[7] It is often used in aprotic solvents like THF or toluene. Its high reactivity makes it very effective, but it requires strictly anhydrous conditions.
-
Hindered Amide Bases (e.g., LDA, LiHMDS): Bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) are very strong, non-nucleophilic, and sterically hindered.[12] They are ideal for reactions where regioselectivity is a concern (in cases of unsymmetrical diesters) and allow for reactions at very low temperatures, minimizing side products.[10][12]
Q4: How do I choose the right solvent for my Dieckmann condensation?
Solvent choice is crucial for managing solubility, reaction rate, and side reactions.
-
Aromatic Hydrocarbons (Toluene, Benzene, Xylene): These are common, non-polar aprotic solvents, often used with strong bases like sodium hydride at elevated temperatures (reflux).[7][12] They are effective but require careful control of anhydrous conditions.
-
Ethers (THF, Diethyl Ether): Tetrahydrofuran (THF) is an excellent polar aprotic solvent that helps stabilize enolates and is compatible with a wide range of bases, including NaH and LDA.[12] Its lower boiling point compared to toluene allows for milder reaction conditions.
-
Alcohols (Ethanol, Methanol): Alcohols are typically used only when their corresponding alkoxide is the base (e.g., ethanol with sodium ethoxide).[13] Using a non-matching alcohol/alkoxide pair will lead to transesterification, complicating the product mixture.
-
Polar Aprotic Solvents (DMF, DMSO): Solvents like DMF or DMSO can enhance enolate stability and accelerate the reaction.[12] Research has shown that activated NaH in DMSO can be particularly effective for forming N-containing heterocyclic β-keto esters in high yields.[14]
Section 2: Troubleshooting Guide
Even with a well-designed protocol, experimental issues can arise. This guide addresses specific problems you might encounter.
Q: My reaction has a very low yield or appears not to have worked at all. What are the likely causes?
A: Low or no yield is a common issue that can often be traced back to a few key factors.
-
Cause 1: Inactive Base. Strong bases like NaH can degrade upon exposure to air and moisture. If you are using an older bottle of NaH (especially the 60% dispersion in mineral oil), its activity may be compromised.[15]
-
Solution: Use a fresh bottle of base or titrate your base to determine its exact molarity before use. When using NaH from mineral oil, wash it with dry hexanes under an inert atmosphere to remove the oil before adding your solvent.
-
-
Cause 2: Insufficient Base. The Dieckmann condensation is an equilibrium-driven process. The final deprotonation of the β-keto ester product is what drives the reaction to completion.[9] Therefore, at least one full equivalent of base is consumed. Using a catalytic amount or less than one equivalent will result in poor yields.
-
Solution: Use at least 1.1 to 1.2 equivalents of a strong base. Some protocols even recommend using two equivalents to ensure the reaction goes to completion, especially if the starting materials are not perfectly pure or dry.[15]
-
-
Cause 3: Wet Reagents or Glassware. Water will quench the strong base and the enolate intermediate, halting the reaction.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and handle hygroscopic bases (like KOtBu) under an inert atmosphere (Nitrogen or Argon).
-
-
Cause 4: Reverse Reaction. If the product formed does not have an enolizable proton between the two carbonyls (i.e., a quaternary carbon at that position), the reaction can easily reverse, leading back to the starting material.[4][13]
-
Solution: This is a substrate-dependent issue. If your target molecule has this feature, the Dieckmann condensation may not be the optimal route. Consider alternative cyclization strategies.
-
Caption: Decision tree for troubleshooting low reaction yields.
Q: My reaction mixture turned into a thick, unstirrable slurry. What happened and how can I fix it?
A: This is often a positive sign! The precipitate is likely the sodium or potassium salt of your β-keto ester product enolate, which is often poorly soluble in non-polar solvents like toluene or benzene.[15] However, if it prevents stirring, the reaction's heat transfer and mixing become inefficient.
-
Cause: High Concentration. The reaction is too concentrated, leading to excessive precipitation.
-
Solution 1 (In-situ): If safe to do so, carefully add more anhydrous solvent via a cannula to dilute the mixture and improve stirring.
-
Solution 2 (Prophylactic): Run the reaction at a higher dilution. While classic organic reactions are often run at 0.5-1.0 M, high-dilution techniques favor intramolecular reactions like the Dieckmann over intermolecular ones.[11] Try running the reaction at 0.1 M or less.
-
Solution 3 (Solvent Choice): Consider a more polar aprotic solvent like THF, which may better solvate the intermediate salt.
-
Q: The reaction worked, but I ended up with an impure, reddish-brown oil that won't crystallize. How do I purify my product?
A: Oiling out is common when impurities are present.[15] The color may also indicate some degradation or side products.
-
Cause 1: Incomplete Reaction or Side Products. Intermolecular Claisen condensation can lead to oligomeric or polymeric side products that are difficult to remove.[15]
-
Solution: First, ensure the workup was thorough. An aqueous wash is necessary to remove inorganic salts. If you suspect oligomers, column chromatography is the most effective purification method. Use a solvent system like ethyl acetate/hexanes to separate your desired cyclic β-keto ester from non-polar starting materials and highly polar byproducts.
-
-
Cause 2: Residual Solvent. High-boiling solvents like toluene or xylene can be difficult to remove completely on a rotovap.
-
Solution: Use a high-vacuum pump (after initial solvent removal on a rotovap) to remove residual solvent. Sometimes, co-evaporating with a lower-boiling solvent like dichloromethane can help.
-
-
Cause 3: Incorrect Workup pH. The final product is a β-keto ester, which can be unstable to strongly acidic or basic conditions during workup.
Section 3: Protocols & Methodologies
This section provides a generalized, robust protocol for the synthesis of a piperidone β-keto ester using sodium hydride.
General Protocol for NaH-Mediated Dieckmann Condensation
Caption: A typical experimental workflow for the reaction.
Materials:
-
N-protected diester (1.0 eq)
-
Sodium hydride, 60% dispersion in oil (1.2 eq)
-
Anhydrous Toluene or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) or 1M HCl
-
Ethyl acetate, Hexanes (for extraction and chromatography)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Base Addition: Under a positive pressure of inert gas, add anhydrous toluene or THF to the flask. Add the sodium hydride (1.2 eq) in one portion. If using the mineral oil dispersion, it is best practice to first wash the NaH with anhydrous hexanes.
-
Substrate Addition: Dissolve the N-protected diester (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirred NaH suspension over 20-30 minutes. Control the addition rate to manage any exotherm or hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature or heat to reflux.[7] Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-20 hours).[7]
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Very carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl or dropwise addition of 1M HCl until gas evolution ceases and the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography to afford the desired piperidone β-keto ester.[7]
Section 4: Key Parameter Comparison
The following tables summarize key reagents to aid in your experimental design.
Table 1: Comparison of Common Bases
| Base | Strength (pKa of Conj. Acid) | Solvent | Pros | Cons |
| NaOEt | ~16 | Ethanol | Inexpensive; prevents transesterification with ethyl esters. | Moderately strong; requires matching alcohol solvent. |
| KOtBu | ~17 | THF, Toluene | Stronger than NaOEt; bulky nature can improve selectivity. | Hygroscopic; more expensive. |
| NaH | ~36 | THF, Toluene | Very strong; non-nucleophilic; drives reaction to completion. | Requires strict anhydrous conditions; H₂ gas evolution. |
| LDA | ~36 | THF | Very strong; non-nucleophilic; good for kinetic control at low temps. | Must be freshly prepared or titrated; requires low temperatures (-78°C). |
Table 2: Comparison of Common Solvents
| Solvent | Type | Boiling Point (°C) | Use Case | Notes |
| Toluene | Aprotic, Non-polar | 111 | High-temperature reactions with NaH or KOtBu. | Good for azeotropic removal of water. Can be hard to remove. |
| THF | Aprotic, Polar | 66 | All-purpose solvent, good for NaH, KOtBu, LDA. Milder conditions. | Must be anhydrous; can form peroxides. |
| Ethanol | Protic, Polar | 78 | Only for use with NaOEt base. | Will react with other strong bases (NaH, LDA). |
| DMSO | Aprotic, Polar | 189 | Can accelerate reactions; good for activating NaH. | Very high boiling point, difficult to remove. Must be very dry. |
References
- 1. scribd.com [scribd.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 8. purechemistry.org [purechemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Dieckmann Condensation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Optimal Solvent Selection for 1-Phenylpiperidin-2-one Reactions and Purification
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) concerning the critical role of solvent selection in the successful execution of reactions and purification of 1-Phenylpiperidin-2-one. Our aim is to equip you with the knowledge to navigate the complexities of your experimental work with this versatile compound.
I. Frequently Asked Questions (FAQs)
This section addresses common queries and challenges encountered when working with this compound, providing concise and actionable answers.
1. What are the most common solvents for reactions involving this compound?
The choice of solvent is highly dependent on the specific reaction being performed. For instance, in the reduction of the ketone functionality using sodium borohydride, common solvents include methanol, ethanol, or tetrahydrofuran (THF).[1][2] These protic and aprotic polar solvents effectively dissolve both the substrate and the reducing agent. For other transformations, such as α-alkylation, aprotic solvents like THF or dioxane are often employed to avoid interference with the strong bases typically used.[3]
2. I am observing low yields in my reaction. Could the solvent be the culprit?
Absolutely. The solvent can significantly impact reaction rates and equilibrium positions. If your reaction is sluggish, consider switching to a solvent that better solubilizes your reactants or one that is known to accelerate the specific type of reaction you are performing. For instance, polar aprotic solvents can enhance the rate of certain nucleophilic substitution reactions. Conversely, if you are facing issues with side reactions, a less polar solvent might be beneficial.
3. How do I choose the best solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][5] A good starting point for screening includes alcohols like ethanol and isopropanol, or solvent mixtures such as ethanol/water or hexane/ethyl acetate.[6][7] A systematic approach to solvent screening is the most effective way to identify the optimal system for achieving high purity and yield.
4. My compound is "oiling out" during crystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-solvent mixture. To remedy this, you can try using a lower-boiling point solvent, adding more of the "good" solvent in a mixed solvent system to increase the solubility at the saturation point, or lowering the temperature at which crystallization is initiated.[8]
5. What is a good starting solvent system for flash chromatography of this compound?
For N-aryl lactams like this compound, a common starting point for normal-phase flash chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[9] The polarity of the eluent can be gradually increased by raising the proportion of the polar solvent. For more polar impurities, a solvent system like dichloromethane/methanol might be necessary.[10] Thin-layer chromatography (TLC) should always be used to determine the optimal solvent ratio before performing the column.
II. Troubleshooting Guides
This section provides more detailed, problem-solution-oriented guidance for specific challenges you may encounter.
A. Troubleshooting Reaction Solvent Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Poor solubility of reactants. | - Select a solvent with a higher dissolving power for all reactants. - Gently heat the reaction mixture if the solvent and reactants are stable at elevated temperatures. |
| Inappropriate solvent polarity affecting the transition state. | - For reactions favoring polar transition states, switch to a more polar solvent. - For reactions disfavoring polar transition states, use a less polar solvent. | |
| Formation of By-products | Solvent participating in the reaction (e.g., protic solvents with strong bases). | - Switch to an aprotic solvent if your reaction involves base-sensitive reagents. - Ensure your solvent is anhydrous if the reaction is water-sensitive. |
| Solvent promoting side reactions. | - If you suspect a solvent-mediated side reaction, try a solvent with a different chemical nature (e.g., switch from an ether to a hydrocarbon). |
B. Troubleshooting Purification Solvent Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Crystal Yield | The compound is too soluble in the cold solvent. | - Choose a solvent in which your compound has lower solubility at room temperature. - Use a mixed solvent system, adding a "poor" solvent to decrease solubility.[8] |
| Too much solvent was used. | - Concentrate the solution by carefully evaporating some of the solvent. | |
| Impure Crystals | Impurities co-crystallize with the product. | - Select a solvent system where the impurities are either very soluble or very insoluble. - Consider a second recrystallization from a different solvent system. |
| Poor Chromatographic Separation | Inappropriate solvent system polarity. | - Adjust the ratio of polar to non-polar solvent in your eluent. Use TLC to guide your optimization. |
| Co-elution of product and impurities. | - Try a different solvent system with different selectivity. For example, replacing ethyl acetate with acetone can sometimes improve separation. |
III. Experimental Protocols
A. Protocol for Selecting a Recrystallization Solvent
-
Solubility Testing:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition.
-
Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
-
Hot Solubility Testing:
-
For solvents in which the compound was insoluble at room temperature, heat the test tube in a water bath.
-
Continue adding the solvent dropwise until the solid dissolves completely.
-
Record the approximate volume of solvent required. A good solvent will dissolve the compound in a reasonable volume of hot solvent.
-
-
Crystallization Test:
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals.
-
-
Mixed Solvent System (if no single solvent is ideal):
-
Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble).
-
Slowly add a hot "poor" solvent (one in which it is insoluble) until the solution becomes cloudy.
-
Add a few drops of the "good" solvent until the solution is clear again.
-
Allow to cool as described above.
-
B. Protocol for Developing a Flash Chromatography Solvent System
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system with varying polarities (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane).
-
-
Rf Value Determination:
-
Visualize the spots under a UV lamp.
-
Calculate the retention factor (Rf) for your product and any impurities. The ideal solvent system will give your product an Rf value between 0.2 and 0.4, with good separation from impurities.
-
-
Gradient Elution Planning (if necessary):
-
If a single solvent system does not provide adequate separation, plan a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography run.
-
IV. Data Presentation
Solvent Properties for Consideration
| Solvent | Polarity Index | Boiling Point (°C) | Dielectric Constant | Common Applications |
| Hexane | 0.1 | 69 | 1.9 | Non-polar co-solvent for chromatography |
| Toluene | 2.4 | 111 | 2.4 | Aromatic solvent for reactions |
| Dichloromethane | 3.1 | 40 | 9.1 | Reaction solvent, chromatography eluent |
| Diethyl Ether | 2.8 | 35 | 4.3 | Extraction, reaction solvent |
| Tetrahydrofuran (THF) | 4.0 | 66 | 7.5 | Aprotic polar reaction solvent |
| Ethyl Acetate | 4.4 | 77 | 6.0 | Chromatography eluent, extraction, recrystallization |
| Acetone | 5.1 | 56 | 21 | Polar aprotic solvent, recrystallization |
| Isopropanol | 3.9 | 82 | 18 | Recrystallization |
| Ethanol | 4.3 | 78 | 24.5 | Protic reaction solvent, recrystallization |
| Methanol | 5.1 | 65 | 33 | Protic reaction solvent, recrystallization |
| Water | 10.2 | 100 | 80.1 | Recrystallization (as a co-solvent) |
V. Visualizations
Caption: Workflow for solvent selection in reactions and purification.
Caption: Troubleshooting common recrystallization problems.
VI. References
-
BenchChem. (n.d.). Technical Support Center: Minimizing By-Product Formation in Lactam Synthesis. Retrieved from --INVALID-LINK--
-
Reaction Chemistry & Engineering. (n.d.). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. RSC Publishing. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20210269416A1 - Chemical process for preparing phenylpiperidinyl indole derivatives. Retrieved from --INVALID-LINK--
-
AIChE. (2020, November 16). Crystallization Optimization By Enzymatic Control of a Reactive Crystallization. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO 2006/055321 A2. Retrieved from --INVALID-LINK--
-
University of Alberta. (n.d.). Recrystallization - Single Solvent. Retrieved from --INVALID-LINK--
-
Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from --INVALID-LINK--
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
(n.d.). recrystallization-2.doc.pdf. Retrieved from --INVALID-LINK--
-
ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from --INVALID-LINK--
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - EP 3414231 B1. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017, July 15). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Retrieved from --INVALID-LINK--
-
ACS Omega. (2020, February 3). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from --INVALID-LINK--
-
Organic Reactions. (n.d.). The Synthesis of β-Lactams. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Optimization of crystallization conditions for biological macromolecules. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from --INVALID-LINK--
-
YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved from --INVALID-LINK--
-
(n.d.). NaBH4 Reduction of Ketone to Alcohol 39 NaBH. Retrieved from --INVALID-LINK--
-
(n.d.). Recent advances in the synthesis of piperidones and piperidines. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (2015, December 10). Efficient Synthesis of -Aryl–lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. Retrieved from --INVALID-LINK--
-
YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Green Chemistry. (n.d.). Solvent-free direct α-alkylation of ketones by alcohols catalyzed by nickel supported on silica–alumina. RSC Publishing. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018, September 27). Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). Retrieved from --INVALID-LINK--
-
XMB. (2010, July 20). Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Retrieved from --INVALID-LINK--
-
(n.d.). Rational development of solvent system families in counter-current chromatography. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from --INVALID-LINK--
-
ACS Catalysis. (2025, December 29). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. Retrieved from --INVALID-LINK--
-
NIH. (2023, September 2). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Oxidative cyclization of γ-alkylidene butenolides. Stereoselective preparation of spirolactones. Retrieved from --INVALID-LINK--
-
New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. RSC Publishing. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Enantioselective Synthesis of Sterically Hindered α‐Allyl‐α‐Aryl Lactams via Palladium‐Catalysed Decarboxylative Asymmetric Allylic Alkylation. Retrieved from --INVALID-LINK--
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvent-free direct α-alkylation of ketones by alcohols catalyzed by nickel supported on silica–alumina - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Home Page [chem.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Efficient Synthesis of N-Aryl Piperidones
Welcome to the technical support center for the synthesis of N-aryl piperidones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical class of reactions. N-aryl piperidones are significant structural motifs in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3] This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experimental work.
Part 1: Core Principles of Catalyst Selection
The synthesis of N-aryl piperidones primarily relies on transition metal-catalyzed cross-coupling reactions, with Palladium- and Copper-based systems being the most prevalent.[1] Understanding the fundamental differences between these catalytic systems is the first step toward successful synthesis.
Q1: What are the primary catalytic methods for synthesizing N-aryl piperidones, and how do they compare?
The two workhorse methods for N-aryl piperidone synthesis are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][4][5]
-
Buchwald-Hartwig Amination (Palladium-catalyzed): This is a highly versatile and widely used method for forming C-N bonds.[4][6] It typically employs a palladium catalyst with a phosphine ligand. The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the piperidone, deprotonation, and reductive elimination to yield the N-aryl piperidone.[4][7]
-
Ullmann Condensation (Copper-catalyzed): This is a classical method that has seen significant modernization.[5][8] It involves the coupling of an aryl halide with the piperidone using a copper catalyst, often in the presence of a ligand.[8] Traditional Ullmann reactions required harsh conditions, but modern protocols with suitable ligands allow for milder reaction conditions.[5][8]
Table 1: Comparison of Buchwald-Hartwig and Ullmann Reactions for N-Aryl Piperidone Synthesis
| Feature | Buchwald-Hartwig (Palladium) | Ullmann Condensation (Copper) |
| Catalyst Cost | Higher | Lower |
| Reaction Conditions | Generally milder, lower temperatures | Traditionally harsh, but modern ligands allow for milder conditions[5] |
| Substrate Scope | Very broad, high functional group tolerance[4] | Can be more limited, electron-deficient aryl halides may be required[5] |
| Ligand Sensitivity | Highly dependent on ligand choice for efficiency and selectivity[9][10] | Ligand choice is also crucial for modern, mild Ullmann reactions[8] |
| Air/Moisture Sensitivity | Can be sensitive, requiring inert atmosphere | Generally more robust |
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of N-aryl piperidones and provides systematic troubleshooting strategies.
Q2: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I fix this?
Low or no conversion is a frequent issue. The underlying cause can often be traced back to the catalyst's activity or the reaction conditions.
Possible Causes & Solutions:
-
Catalyst Deactivation: The catalyst may be inactive or deactivated.
-
Palladium Catalysts: Pd(0) species are prone to oxidation. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst and ligands.
-
Copper Catalysts: While more robust, copper catalysts can also deactivate.[11] Ensure the purity of your starting materials, as impurities can act as catalyst poisons.[12]
-
Ligand Degradation: Phosphine ligands used in Buchwald-Hartwig amination can be sensitive to air and moisture. Store ligands under inert conditions and handle them quickly.
-
-
Inefficient Pre-catalyst Activation: Some palladium pre-catalysts require an activation step to form the active Pd(0) species. Ensure your reaction conditions (e.g., temperature, base) are suitable for this activation.
-
Incorrect Base: The choice of base is critical.
-
For Buchwald-Hartwig, common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[6] The strength of the base can significantly impact the reaction rate. A stronger base may be needed for less reactive aryl halides.
-
For Ullmann reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used.[13]
-
-
Sub-optimal Temperature:
-
While milder conditions are desirable, some reactions require higher temperatures to proceed at a reasonable rate. If you observe low conversion at a lower temperature, consider incrementally increasing the reaction temperature.
-
-
Solvent Effects: The solvent can influence the solubility of the reactants and the stability of the catalytic species.[14] Common solvents include toluene, dioxane, and DMF. If you suspect solubility issues, consider a different solvent system.
Q3: My reaction is producing a significant amount of side products. What are the common side reactions and how can I suppress them?
Side product formation can be a major challenge, leading to difficult purification and reduced yield.
Common Side Products & Mitigation Strategies:
-
Hydrodehalogenation of the Aryl Halide: This is where the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Cause: This can occur as a competing pathway in the catalytic cycle.[4]
-
Solution: Optimize the ligand-to-metal ratio. In some cases, using a different ligand can suppress this side reaction. Ensure your reagents are free of water, which can be a proton source.
-
-
Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound.
-
Cause: This can be a significant side reaction in Ullmann condensations.[15]
-
Solution: Carefully control the reaction temperature. Using a ligand can often minimize this side reaction by stabilizing the copper catalyst.
-
-
Reactions Involving the Piperidone Carbonyl Group: The ketone functionality can potentially participate in side reactions.
-
Cause: Under strongly basic conditions, enolate formation can lead to aldol-type side reactions.
-
Solution: Use the mildest possible base that still promotes the desired C-N coupling. Protecting the ketone as a ketal prior to the N-arylation and deprotecting it afterward is a common strategy to avoid these side reactions.[16]
-
Q4: My catalyst seems to die before the reaction goes to completion. What causes catalyst deactivation and how can I prevent it?
Catalyst deactivation is a process where the active catalytic species is converted into an inactive form.[12]
Causes of Catalyst Deactivation & Prevention:
-
Formation of Off-Cycle Species: The catalyst can be sequestered in an inactive state.
-
Palladium: Formation of inactive palladium aggregates or complexes with impurities can occur. The choice of ligand is critical to stabilize the active catalyst and prevent aggregation.[10]
-
Copper: The formation of inactive copper(I) species can halt the catalytic cycle.[11] The amine substrate itself can play a role in minimizing catalyst deactivation.[11]
-
-
Poisoning: Certain functional groups or impurities in the starting materials or solvent can act as catalyst poisons.
-
Common Poisons: Sulfur-containing compounds are notorious poisons for palladium catalysts. Ensure your starting materials and solvents are of high purity.
-
-
Thermal Degradation: At very high temperatures, the catalyst or ligands can decompose.
-
Solution: Operate at the lowest effective temperature. If high temperatures are necessary, choose a thermally stable catalyst and ligand system.
-
Part 3: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of catalyst selection and reaction optimization.
Q5: Which catalyst system, Palladium or Copper, should I choose for my specific N-aryl piperidone synthesis?
The choice depends on several factors:
-
Cost and Scale: For large-scale synthesis where cost is a major factor, a copper-catalyzed Ullmann reaction is often preferred due to the lower cost of copper.[17]
-
Substrate Scope and Functional Group Tolerance: If your aryl halide or piperidone contains sensitive functional groups, a palladium-catalyzed Buchwald-Hartwig amination generally offers a broader substrate scope and higher functional group tolerance.[4]
-
Reaction Conditions: If your substrate is thermally sensitive, the milder conditions often achievable with modern Buchwald-Hartwig systems may be advantageous.
Q6: How do I select the right ligand for my Palladium-catalyzed N-arylation?
Ligand selection is crucial for the success of a Buchwald-Hartwig reaction and can influence reaction rate, yield, and selectivity.[9][10][18]
-
Electron-rich and Bulky Ligands: These are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Common Ligand Classes:
-
Biarylphosphines: Ligands like XPhos, SPhos, and RuPhos are highly effective for a wide range of substrates.
-
Ferrocenylphosphines: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a classic and effective ligand.[10]
-
-
Screening: It is often necessary to screen a small panel of ligands to identify the optimal one for a specific substrate combination.
Q7: What is the role of the base in these reactions, and how do I choose the right one?
The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the piperidone nitrogen to make it a more effective nucleophile.[4]
-
Strength: The base must be strong enough to deprotonate the piperidone but not so strong that it causes unwanted side reactions.
-
Solubility: The solubility of the base in the reaction solvent can also be important.
-
Common Choices:
Q8: Can I use aryl chlorides for the N-arylation of piperidones?
Aryl chlorides are attractive starting materials due to their lower cost compared to aryl bromides and iodides.
-
Buchwald-Hartwig: Modern palladium catalyst systems with specialized ligands (e.g., bulky biarylphosphines) have been developed that are highly effective for the amination of aryl chlorides.[19]
-
Ullmann Condensation: Traditional Ullmann reactions are generally not effective with aryl chlorides. However, some modern copper-catalyzed systems with specific ligands have shown success.[13][20]
Part 4: Visualizing the Process
Understanding the underlying mechanisms and decision-making processes can significantly aid in troubleshooting and optimization.
Catalytic Cycles
Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Caption: Proposed Catalytic Cycle for Ullmann Condensation.
Decision Workflow for Catalyst System Selection
Caption: Decision workflow for selecting a catalytic system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ullmann reaction | PPTX [slideshare.net]
- 16. sciencemadness.org [sciencemadness.org]
- 17. benchchem.com [benchchem.com]
- 18. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Phenylpiperidin-2-one
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of impurities from crude 1-Phenylpiperidin-2-one. The following sections offer in-depth, experience-based solutions to common purification challenges, ensuring the attainment of high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
The impurity profile of crude this compound is intrinsically linked to its synthetic route. Two prevalent methods for its synthesis are:
-
Route A: N-acylation of aniline with 5-chlorovaleryl chloride, followed by intramolecular cyclization.
-
Route B: Reaction of 5-bromovaleric acid with aniline, followed by cyclization.
Consequently, the expected impurities include:
-
Unreacted Starting Materials: Aniline, 5-chlorovaleryl chloride, or 5-bromovaleric acid.
-
Intermediate Products: N-phenyl-5-chlorovaleramide (from Route A).
-
Side-Reaction Products: Di-acylated aniline and potential polymeric byproducts from the reaction of 5-chlorovaleryl chloride with aniline.[1]
Q2: My crude product is a dark, oily residue. What is the likely cause and how can I address it?
A dark, oily crude product often indicates the presence of polymeric byproducts or residual colored impurities from the starting materials. This is more common when the reaction temperature was not well-controlled or if the starting materials were of low quality.
Troubleshooting:
-
Initial Cleanup: Before attempting recrystallization or chromatography, consider an initial workup with an activated charcoal treatment in a suitable solvent to remove some of the colored impurities.
-
Liquid-Liquid Extraction: A preliminary liquid-liquid extraction can be highly effective in removing many impurities.[2]
Q3: I am having difficulty inducing crystallization during recrystallization. What can I do?
Failure to crystallize is a common issue and can be addressed by several techniques:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution to initiate crystallization.
-
Solvent Ratio Adjustment: If using a mixed solvent system, slowly add the anti-solvent dropwise to the point of faint turbidity, then add a few drops of the better solvent to clarify the solution before cooling.[2]
-
Reduced Temperature: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath or refrigerator) to decrease the solubility of the product.
Q4: My purified product shows a broad melting point range. What does this indicate?
A broad melting point range is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification is necessary.
Q5: How can I confirm the purity of my final this compound product?
A combination of analytical techniques is recommended for comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for quantifying the purity and detecting trace impurities.[3][4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the product and can also be used to identify and quantify impurities.[7][8][9][10]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[11]
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating from a supersaturated solution too rapidly. | Use a lower-boiling point solvent. Ensure slow cooling of the solution. Add a slightly larger volume of the solvent. |
| Low Recovery | Too much solvent was used. The product is significantly soluble in the cold solvent. Crystals were lost during filtration. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Treat the hot solution with a small amount of activated charcoal before filtration. Perform a second recrystallization. |
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate solvent system (polarity is too high or too low). The column was overloaded with the crude product. The column was not packed properly, leading to channeling. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly without any cracks or air bubbles. |
| Product Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). |
| Product Does Not Elute | The mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., decrease the hexane to ethyl acetate ratio). |
| Tailing of Peaks | The compound is interacting too strongly with the stationary phase. The sample is acidic or basic. | Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is designed as a preliminary purification step to remove acidic and basic impurities from the crude product.
Workflow Diagram:
Caption: Liquid-liquid extraction workflow.
Step-by-Step Methodology:
-
Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Shake vigorously and allow the layers to separate. The aniline impurity will be protonated and move into the aqueous layer. Drain and discard the aqueous layer. Repeat this wash twice.
-
Base Wash: Add an equal volume of 1M sodium hydroxide (NaOH) to the separatory funnel. Shake, allow the layers to separate, and discard the aqueous layer. This will remove any unreacted acidic starting materials like 5-bromovaleric acid. Repeat this wash twice.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of this compound using a mixed solvent system of ethanol and water.[12]
Workflow Diagram:
Caption: Recrystallization workflow.
Step-by-Step Methodology:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Add a few more drops of hot ethanol to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
This protocol is suitable for separating this compound from less polar and more polar impurities.[13][14][15]
Workflow Diagram:
Caption: Flash chromatography workflow.
Step-by-Step Methodology:
-
Select Solvent System: Determine an appropriate solvent system using TLC. A common starting point for N-aryl lactams is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product.
-
Pack the Column: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the column.
-
Elute the Column: Begin eluting with the less polar mobile phase, gradually increasing the polarity (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane).
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃NO | [11] |
| Molecular Weight | 175.23 g/mol | [11] |
| Melting Point | 99-100 °C | [7] |
| Boiling Point | 135-138 °C (at 0.6 Torr) | [7] |
| Appearance | White to yellow solid | [7] |
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction | Removes acidic and basic impurities effectively. Fast and scalable. | May not remove neutral impurities with similar solubility. | Initial cleanup of crude product. |
| Recrystallization | Can provide very high purity material. Cost-effective. | Can have lower yields. May not be effective for all impurity profiles. | Final purification of solid products. |
| Flash Column Chromatography | Can separate compounds with similar polarities. Adaptable to a wide range of compounds. | More time-consuming and requires more solvent than recrystallization. | Purification of oils or when recrystallization is ineffective. |
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijprs.com [ijprs.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemrevlett.com [chemrevlett.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Enhancing the Stability of 1-Phenylpiperidin-2-one and its Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to 1-Phenylpiperidin-2-one and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. The stability of your compound is paramount for generating reliable and reproducible data. While public literature on this compound itself is limited, its core chemical structure contains a δ-lactam ring. The chemistry of lactams is extensively studied, particularly in the context of β-lactam antibiotics, and the principles governing their stability are directly applicable here. This guide synthesizes that established knowledge to address the specific challenges you may face.
Frequently Asked Questions (FAQs) & Foundational Stability
This section addresses the core chemical vulnerabilities of the this compound scaffold. Understanding these fundamentals is the first step toward preventing degradation.
Q1: What is the primary degradation pathway for this compound and its derivatives?
A1: The most significant vulnerability of the this compound scaffold is the hydrolysis of its six-membered lactam (a cyclic amide) ring. This ring is susceptible to nucleophilic attack, primarily by water or hydroxide ions, which leads to ring-opening and the formation of the corresponding amino acid, 5-amino-5-phenylpentanoic acid. This hydrolytic cleavage renders the molecule inactive if the cyclic structure is essential for its biological function. The reaction can be catalyzed by both acidic and basic conditions.[1][2][3]
References
Validation & Comparative
A Comparative Guide to HPLC and TLC Methods for Purity Analysis of 1-Phenylpiperidin-2-one
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity is a cornerstone of quality control. 1-Phenylpiperidin-2-one, a key intermediate and a molecule of significant interest, demands robust analytical methods to ascertain its purity profile. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for this purpose. We will delve into the mechanistic basis for methodological choices, present detailed experimental protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their needs.
Introduction to this compound and the Imperative of Purity
This compound (CAS 4789-09-7) is a lactam derivative featuring a phenyl group attached to the nitrogen of a piperidinone ring.[1] Its structural motifs are common in pharmacologically active molecules, making it a valuable building block. The presence of impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can significantly impact the safety, efficacy, and stability of the final product. Therefore, sensitive and reliable analytical methods are crucial for detecting and quantifying these impurities.[2]
This guide will explore two of the most prevalent chromatographic techniques: the high-resolution, quantitative power of HPLC and the rapid, cost-effective screening capabilities of TLC.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC is the premier technique for the definitive quantification of purity and the separation of closely related impurities.[3] Its high resolving power, sensitivity, and reproducibility make it indispensable for pharmaceutical quality control. For a molecule like this compound, with its moderate polarity and UV-active phenyl group, a Reversed-Phase HPLC (RP-HPLC) method is the logical first choice.
The Rationale Behind the RP-HPLC Method Design
The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase.[3] Separation is driven by the hydrophobic interactions between the analyte and the stationary phase. This compound, with its phenyl ring, possesses sufficient hydrophobicity to be retained on a standard C18 column. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is used to elute the compound. By varying the ratio of these solvents, the retention and separation can be finely tuned.
The phenyl group contains a chromophore that absorbs UV light, making UV detection a simple and effective choice.[4] The expected absorption maximum (λmax) for such aromatic systems is typically in the 200-300 nm range.[4][5]
Experimental Protocol: RP-HPLC Method
Objective: To develop a robust RP-HPLC method for the determination of the purity of this compound and to separate it from potential process-related impurities.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[6]
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 column provides a versatile non-polar stationary phase suitable for retaining moderately polar aromatic compounds like this compound.[3]
-
-
Mobile Phase:
-
A: Water (HPLC Grade)
-
B: Acetonitrile (HPLC Grade)
-
Gradient: 50% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Rationale: A gradient elution is proposed to ensure the elution of both the main compound and any potential impurities which may have different polarities.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection: UV at 254 nm.
-
Rationale: The phenyl group provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds and provides good sensitivity.[4]
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of mobile phase (50:50 Water:Acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary.
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Expected Performance and Data Summary
The proposed HPLC method is expected to provide sharp, well-resolved peaks. The purity of the sample is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
| Parameter | Expected Value | Rationale |
| Retention Time (tR) | ~ 8-10 min | Based on the compound's polarity and the proposed gradient. |
| Theoretical Plates (N) | > 5000 | Indicates good column efficiency and sharp peaks. |
| Tailing Factor (T) | 0.9 - 1.5 | A value close to 1 indicates good peak symmetry. |
| Limit of Detection (LOD) | ~ 0.01% | Achievable with a standard UV detector, crucial for impurity profiling.[2] |
| Limit of Quantitation (LOQ) | ~ 0.03% | Necessary for accurately quantifying low-level impurities.[2] |
Thin-Layer Chromatography (TLC): A Rapid and Versatile Screening Tool
TLC is an invaluable technique for rapid purity assessment, reaction monitoring, and determining appropriate solvent systems for column chromatography.[7][8] It is a planar chromatographic technique where the separation occurs on a thin layer of adsorbent material coated on a flat support.[8]
Rationale for TLC Method Design
For this compound, a normal-phase TLC approach using a silica gel plate is most common. Silica gel is a polar stationary phase. The mobile phase, or eluent, is a mixture of organic solvents, and its polarity is optimized to achieve good separation.[7] The separation is based on the principle of adsorption and desorption. More polar compounds will have a stronger interaction with the silica gel and will move less up the plate (lower Rf value), while less polar compounds will travel further (higher Rf value).
Visualization is a critical step in TLC. Since this compound contains a phenyl group, it is UV active and can be visualized under a UV lamp (typically at 254 nm).[9] For enhanced or alternative visualization, various chemical staining reagents can be used.[10]
Experimental Protocol: TLC Method
Objective: To quickly assess the purity of a this compound sample and identify the presence of any major impurities.
Materials:
-
TLC Plates: Silica gel 60 F254 on aluminum or glass backing.
-
Developing Chamber: A glass tank with a lid.
-
Spotting Capillaries: Fine glass capillaries for sample application.
-
UV Lamp: For visualization at 254 nm.
-
Staining Reagents: Potassium permanganate stain or Iodine chamber.[9][10]
Procedure:
-
Sample Preparation: Dissolve a small amount (~1 mg) of this compound in a volatile solvent like dichloromethane or ethyl acetate (~0.5 mL).[7]
-
Spotting: Using a capillary tube, apply a small spot of the sample solution onto the baseline drawn in pencil about 1 cm from the bottom of the TLC plate.
-
Development:
-
Prepare the mobile phase. A good starting point is a mixture of a non-polar and a moderately polar solvent.
-
Pour a small amount of the mobile phase into the developing chamber (to a depth of ~0.5 cm) and place a piece of filter paper inside to saturate the chamber with vapor. Close the lid and let it equilibrate for 5-10 minutes.
-
Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Close the lid.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). The compound should appear as a dark spot against a fluorescent background.
-
For chemical staining, either dip the plate into the staining solution (e.g., potassium permanganate) and gently heat, or place it in a chamber with iodine crystals.[9][10]
-
TLC Analysis Workflow
References
- 1. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrar.org [ijrar.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Amide column for normal phase? - Chromatography Forum [chromforum.org]
- 9. Magic Formulas [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Biological Activity of 1-Phenylpiperidin-2-one and Its Lactam Analogs: A Guide for Researchers
In the landscape of medicinal chemistry, the lactam scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). Among these, 1-Phenylpiperidin-2-one stands as a parent structure for a diverse range of biologically active molecules. This guide provides an in-depth comparison of the biological activity of this compound with its various lactam analogs, offering experimental insights and data to inform future drug discovery and development endeavors. Our analysis will delve into key therapeutic areas, including anticonvulsant, analgesic, and cytotoxic activities, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Versatility of the Lactam Core
Lactams, cyclic amides, are privileged structures in drug design due to their conformational rigidity and ability to participate in hydrogen bonding, which are crucial for molecular recognition at biological targets. The six-membered piperidinone ring, in particular, serves as a versatile template. The introduction of a phenyl group at the 1-position, as seen in this compound, significantly influences the molecule's lipophilicity and potential for aromatic interactions, thereby modulating its pharmacokinetic and pharmacodynamic properties. This guide will explore how modifications to this core structure—including ring size, and substitutions on both the phenyl and piperidinone rings—impact biological activity.
Comparative Biological Evaluation
Our comparative analysis focuses on several key areas of biological activity where this compound and its analogs have shown promise. The following sections present a synthesis of available data, highlighting structure-activity relationships (SAR).
Anticonvulsant Activity
A significant body of research has focused on the anticonvulsant properties of lactam derivatives. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate potential antiepileptic drugs. The MES test is indicative of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests an ability to elevate the seizure threshold.
Thirteen derivatives of 3-phenyl-2-piperidinone have been synthesized and evaluated for their anticonvulsant activity. Among the most active were 3-hydroxy-1-methyl-3-phenyl-2-piperidinone and 1-(ethoxycarbonyl)-3-hydroxy-3-phenyl-2-piperidinone, which demonstrated anticonvulsant effects comparable to or better than valproic acid[1]. This suggests that substitution at the 3-position of the piperidinone ring can significantly enhance anticonvulsant potency.
| Compound | Animal Model | Anticonvulsant Assay | Route of Administration | Protective Dose/IC50/EC50 | Reference |
| 3-Hydroxy-1-methyl-3-phenyl-2-piperidinone | Mice | MES | Oral | Comparable to Valproic Acid | [1] |
| 1-(Ethoxycarbonyl)-3-hydroxy-3-phenyl-2-piperidinone | Mice | MES | Oral | Better than Valproic Acid | [1] |
| 3-Benzyl-3-ethyl-2-piperidinone | Rat Hippocampal Neurons | Sodium Channel Blockade | In vitro | IC50: 487 µM | [2] |
| 3-Benzyl-3-ethyl-2-piperidinone | Cultured Rat Hippocampal Neurons | GABAA Receptor Modulation | In vitro | EC50: 575 µM | [2] |
| Piperine | Mice | PTZ-induced seizures | Intraperitoneal | Anxiolytic & anticonvulsant effects | [3][4] |
Note: Direct comparative data for this compound in these specific assays is limited in the public domain. The data presented for its analogs provides a strong basis for predicting its potential activity and for designing future comparative studies.
Mechanism of Anticonvulsant Action: A Dual Role
The anticonvulsant effects of many lactams are attributed to their modulation of inhibitory and excitatory neurotransmission. A key analog of this compound, 3-Benzyl-3-ethyl-2-piperidinone (3-BEP), has been shown to possess a dual mechanism of action:
-
Positive Allosteric Modulation of GABA-A Receptors: Like many anticonvulsants, 3-BEP potentiates GABA-mediated chloride currents[2]. This enhances neuronal inhibition, thereby raising the seizure threshold.
-
Voltage-Dependent Sodium Channel Blockade: 3-BEP also inhibits voltage-dependent sodium channels in a voltage- and concentration-dependent manner[2]. This action reduces neuronal excitability and limits the propagation of seizure activity.
The ability to modulate both GABAergic and sodium channel pathways suggests a broad spectrum of anticonvulsant activity.
References
- 1. Synthesis and anticonvulsant activity of some substituted lactams and amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Enantiomeric Purity Assessment of Chiral Piperidin-2-yl Derivatives
For researchers, scientists, and drug development professionals vested in the synthesis and characterization of chiral piperidin-2-yl derivatives, the assessment of enantiomeric purity is not merely a procedural step but a cornerstone of therapeutic efficacy and safety. The subtle, yet profound, differences in the three-dimensional arrangement of atoms between enantiomers can lead to vastly different pharmacological and toxicological profiles. Consequently, the rigorous and accurate determination of enantiomeric excess (e.e.) is a critical analytical challenge.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of chiral piperidin-2-yl derivatives. We will delve into the mechanistic principles behind each method, present detailed experimental protocols, and offer comparative data to inform your selection of the most appropriate technique for your specific analytical needs.
The Imperative of Enantiomeric Purity in Piperidin-2-yl Scaffolds
The piperidine ring is a ubiquitous scaffold in a multitude of blockbuster drugs, including methylphenidate (Ritalin®) and the local anesthetics ropivacaine and bupivacaine. The chirality centered at the 2-position of the piperidine ring is often pivotal to the molecule's interaction with its biological target. For instance, the therapeutic effects of methylphenidate are primarily attributed to the (d)-threo enantiomer, while the (l)-threo enantiomer is significantly less active. This underscores the necessity for analytical methods that can not only separate but also accurately quantify the individual enantiomers.
A Comparative Overview of Analytical Methodologies
The principal techniques for determining the enantiomeric purity of chiral piperidin-2-yl derivatives are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when used with chiral derivatizing agents, also serves as a powerful tool for this purpose. The selection of an optimal method is a nuanced decision, balancing factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) | Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents |
| Principle | Differential interaction of enantiomers with a solid chiral stationary phase (CSP). | Separation of volatile enantiomers based on their interaction with a chiral stationary phase. | Differential migration of enantiomers in an electric field, often with a chiral selector in the background electrolyte. | Formation of diastereomers with distinct NMR signals, allowing for quantification by signal integration. |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer. | Chromatogram with separated peaks for each enantiomer. | Electropherogram with separated peaks for each enantiomer. | ¹H or ¹⁹F NMR spectrum showing distinct, quantifiable signals for each diastereomer. |
| Sample Preparation | Dissolution in a suitable solvent. May require derivatization to introduce a chromophore. | Often requires derivatization to enhance volatility and thermal stability. | Dissolution in the background electrolyte. | Chemical derivatization reaction is necessary to form diastereomers. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, MS). | GC system with a chiral capillary column and a detector (e.g., FID, MS). | CE instrument with a capillary and detector (e.g., UV). | High-field NMR spectrometer. |
| Key Advantages | High versatility, wide range of commercially available CSPs, well-established technique. | High separation efficiency, sensitive detectors (MS). | High efficiency, low sample and solvent consumption, rapid method development. | Provides structural information, can determine absolute configuration, no separation required. |
| Limitations | Can be time-consuming to develop methods, higher solvent consumption. | Limited to volatile and thermally stable compounds, derivatization can be complex. | Lower concentration sensitivity compared to HPLC and GC, matrix effects can be challenging. | Lower sensitivity, requires higher sample concentrations, derivatization is essential. |
In-Depth Analysis of Key Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely employed technique for enantiomeric purity assessment due to its robustness and versatility. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including piperidine derivatives.[1][2]
This protocol is adapted from a validated method for the determination of methylphenidate enantiomers in human plasma.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chirobiotic V2, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Methanol/Ammonium Acetate (20 mM, pH 4.1) (92:8, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: A liquid-liquid extraction with cyclohexane is performed on plasma samples. The extracted sample is then reconstituted in the mobile phase.
-
Analysis: Inject the prepared sample onto the HPLC system. The retention times for l-methylphenidate and d-methylphenidate are approximately 7.0 and 8.1 minutes, respectively.
Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | LOD/LOQ | Reference |
| (R/S)-Piperidin-3-amine (derivatized) | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | > 4.0 | Not specified | [4][5] |
| Levobupivacaine | Chirex 3020 | n-hexane:dichloroethane:ethanol (82:9:9) | 2.36 | Not specified | [6] |
| Methylphenidate | Chirobiotic V2 | Methanol/Ammonium Acetate (92:8) | > 1.5 (calculated) | Not specified | [3][7] |
| Piperidine-2,6-dione analogues | Chiralpak IA | MTBE-THF (90:10) | 1.00 - 5.33 | Not specified | [1] |
Chiral Gas Chromatography (GC)
Chiral GC is a high-resolution technique suitable for volatile and thermally stable piperidin-2-yl derivatives. Cyclodextrin-based chiral stationary phases are commonly used for these separations.[8] A significant consideration for GC analysis is the potential need for derivatization to improve the volatility and thermal stability of the analyte, which can add complexity to the sample preparation process.
This protocol is a generalized procedure based on the analysis of related chiral alkaloids.[9]
-
Instrumentation: GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient is typically used, for example, starting at 60°C and ramping to 200°C.
-
Sample Preparation: If necessary, derivatize the piperidin-2-yl derivative with an agent like trifluoroacetic anhydride to increase volatility. Dissolve the derivatized or underivatized sample in a suitable organic solvent.
-
Analysis: Inject the prepared sample into the GC. The enantiomers will elute at different retention times.
Caption: Workflow for enantiomeric purity assessment by Chiral GC.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a powerful separation technique that offers high efficiency and resolution. The separation is achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte.[10][11][12][13][14] The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus, separation.
This protocol is based on a method developed for the chiral separation of a wide range of cathinone derivatives, which share structural similarities with certain piperidin-2-yl compounds.[10]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 10 mM sodium phosphate buffer (pH 2.5) containing 10 mM of a β-cyclodextrin derivative (e.g., native β-cyclodextrin, acetyl-β-cyclodextrin, or 2-hydroxypropyl-β-cyclodextrin).
-
Voltage: Applied voltage as optimized for the specific instrument and capillary dimensions.
-
Sample Preparation: Dissolve the sample in the BGE.
-
Analysis: Introduce the sample into the capillary via hydrodynamic or electrokinetic injection. The enantiomers will migrate at different velocities and be detected at different times.
Caption: Workflow for enantiomeric purity assessment by Chiral CE.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs)
NMR spectroscopy offers a distinct approach to enantiomeric purity assessment. Instead of physical separation, it relies on the conversion of enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). These resulting diastereomers have different chemical environments and, therefore, exhibit distinct signals in the NMR spectrum. Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acid chloride are classic examples of CDAs used for this purpose.[15]
This is a general protocol for the derivatization of a chiral piperidin-2-yl alcohol or amine.[15][16]
-
Materials: NMR tubes, deuterated solvent (e.g., CDCl₃), the chiral piperidin-2-yl derivative, (R)- and (S)-Mosher's acid chloride, and a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Procedure:
-
In an NMR tube, dissolve approximately 5 mg of the chiral piperidin-2-yl derivative in about 0.7 mL of deuterated chloroform.
-
Add a slight molar excess (e.g., 1.1 equivalents) of (R)-Mosher's acid chloride.
-
Add a small amount of pyridine to scavenge the HCl generated during the reaction.
-
In a separate NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
-
Acquire high-resolution ¹H or ¹⁹F NMR spectra for both diastereomeric mixtures.
-
-
Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio of the original sample. The enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Validation of Analytical Methods: Adherence to ICH Q2(R2) Guidelines
The validation of an analytical procedure is paramount to ensure its suitability for its intended purpose and is a regulatory requirement.[17][18][19] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[20]
Key validation parameters for enantiomeric purity methods include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For chiral methods, this means demonstrating baseline resolution between the two enantiomers and from any impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the enantiomers.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For enantiomeric impurity determination, the LOQ should be appropriate for the specified limit of the undesired enantiomer.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The selection of an appropriate analytical method for assessing the enantiomeric purity of chiral piperidin-2-yl derivatives is a critical decision in the drug development process. Chiral HPLC remains the workhorse of the pharmaceutical industry for this purpose, offering a balance of versatility, robustness, and a wide array of available chiral stationary phases. Chiral GC provides exceptional resolution for volatile compounds, while chiral CE offers high efficiency and reduced solvent consumption. NMR with chiral derivatizing agents is a powerful complementary technique, particularly for structural confirmation and when physical separation is challenging.
Ultimately, the choice of method will be dictated by the specific properties of the analyte, the required sensitivity and throughput, and the available resources. A thorough understanding of the principles and practical considerations of each technique, coupled with a rigorous validation approach guided by ICH Q2(R2), will ensure the generation of reliable and accurate data, safeguarding the quality and safety of these important pharmaceutical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. gcms.cz [gcms.cz]
- 9. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors [mdpi.com]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 18. database.ich.org [database.ich.org]
- 19. altabrisagroup.com [altabrisagroup.com]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Spectroscopic Journey: Unraveling the Transformation of Precursors into 1-Phenylpiperidin-2-one
Welcome to a detailed comparative analysis of 1-Phenylpiperidin-2-one and its precursors through the lens of spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth look at the spectroscopic changes that signify the chemical transformations leading to this important heterocyclic compound. By understanding the distinct spectral signatures of each molecule, from starting materials to the final product, we can confidently verify the success of the synthesis and the purity of the resulting compound.
Introduction to this compound
This compound, also known as N-phenyl-δ-valerolactam, is a six-membered lactam ring bearing a phenyl substituent on the nitrogen atom. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. A thorough understanding of its synthesis and characterization is paramount for its application in drug discovery and development.
This guide will explore two common synthetic pathways to this compound, each starting from different precursors. We will dissect the spectroscopic characteristics (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) of each molecule involved, providing a clear, evidence-based comparison.
Synthetic Pathways to this compound
Two primary routes for the synthesis of this compound will be considered in this guide. The first involves the reaction of a dicarboxylic acid derivative, glutaric anhydride, with aniline. The second pathway showcases the intramolecular cyclization of 5-aminopentanoic acid, followed by N-arylation.
Pathway 1: From Glutaric Anhydride and Aniline
This synthesis is a classic example of nucleophilic acyl substitution followed by cyclization. Aniline, acting as a nucleophile, attacks one of the carbonyl carbons of glutaric anhydride, leading to the ring-opening of the anhydride and the formation of an intermediate amic acid, 5-anilino-5-oxopentanoic acid. Subsequent heating of this intermediate induces dehydration and cyclization to form the desired this compound.
Caption: Synthesis of this compound from glutaric anhydride and aniline.
Pathway 2: From 5-Aminopentanoic Acid
In this approach, 5-aminopentanoic acid can undergo intramolecular cyclization upon heating to form piperidin-2-one (δ-valerolactam). The subsequent N-arylation with a suitable phenylating agent, such as a halobenzene in the presence of a catalyst, would yield this compound. For the purpose of this guide, we will focus on the spectroscopic features of the key precursor, 5-aminopentanoic acid, and the final product.
Caption: Synthesis of this compound from 5-aminopentanoic acid.
Spectroscopic Data Summary
The following tables provide a concise summary of the key spectroscopic data for this compound and its precursors. This data will be elaborated upon in the subsequent sections.
Table 1: Key Infrared (IR) Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | N-H/O-H Stretch | C-H Aromatic | C-H Aliphatic |
| Aniline | - | 3430, 3350 (two bands) | 3050 | - |
| Glutaric Anhydride | 1820, 1760 (two bands) | - | - | 2950 |
| 5-Aminopentanoic Acid | 1640 | 3400-2500 (broad) | - | 2940 |
| This compound | 1665 | - | 3060 | 2945 |
Table 2: Key ¹H Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ, ppm in CDCl₃)
| Compound | Aromatic Protons | Aliphatic Protons | N-H/O-H Proton |
| Aniline | 7.20-6.70 (m, 5H) | - | 3.70 (br s, 2H) |
| Glutaric Anhydride | - | 2.50 (t, 4H), 2.00 (p, 2H) | - |
| 5-Aminopentanoic Acid | - | 2.95 (t, 2H), 2.20 (t, 2H), 1.60 (m, 4H) | (broad, exchangeable) |
| This compound | 7.40-7.20 (m, 5H) | 3.65 (t, 2H), 2.55 (t, 2H), 1.95 (m, 4H) | - |
Table 3: Key ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts (δ, ppm in CDCl₃)
| Compound | Aromatic Carbons | Carbonyl Carbon | Aliphatic Carbons |
| Aniline | 146.5, 129.3, 118.5, 115.2 | - | - |
| Glutaric Anhydride | - | 173.0 | 33.0, 18.0 |
| 5-Aminopentanoic Acid | - | 179.0 | 42.0, 35.0, 28.0, 23.0 |
| This compound | 142.0, 129.0, 126.5, 125.0 | 170.5 | 51.0, 32.5, 23.0, 21.5 |
Table 4: Key Mass Spectrometry (MS) Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Aniline | 93 | 66 |
| Glutaric Anhydride | 114 | 86, 70, 58 |
| 5-Aminopentanoic Acid | 117 | 100, 74, 44 |
| This compound | 175 | 119, 91, 77 |
Detailed Spectroscopic Analysis
Aniline: The Aromatic Amine Precursor
Aniline serves as the nitrogen and phenyl source in the first synthetic pathway. Its spectroscopic features are characteristic of a primary aromatic amine.
-
IR Spectroscopy : The most telling feature in the IR spectrum of aniline is the presence of two distinct N-H stretching bands around 3430 and 3350 cm⁻¹, characteristic of a primary amine. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.
-
¹H NMR Spectroscopy : The proton NMR spectrum displays signals in the aromatic region (δ 7.20-6.70 ppm) corresponding to the five phenyl protons.[1] A broad singlet around 3.70 ppm, which integrates to two protons, is indicative of the -NH₂ group.[2][3] This peak's broadness and chemical shift can vary with concentration and solvent due to hydrogen bonding and exchange.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum shows four signals in the aromatic region, corresponding to the ipso-carbon attached to the nitrogen, and the ortho, meta, and para carbons, which are chemically non-equivalent.
-
Mass Spectrometry : The mass spectrum of aniline exhibits a molecular ion peak at m/z 93. A common fragmentation pathway involves the loss of HCN, leading to a fragment at m/z 66.
Glutaric Anhydride: The Dicarbonyl Precursor
Glutaric anhydride provides the five-carbon backbone for the piperidinone ring. Its cyclic anhydride structure gives rise to unique spectroscopic signals.
-
IR Spectroscopy : The hallmark of a cyclic anhydride in an IR spectrum is the presence of two carbonyl (C=O) stretching bands. For glutaric anhydride, these appear at approximately 1820 cm⁻¹ and 1760 cm⁻¹.[4][5] This splitting is due to the symmetric and asymmetric stretching modes of the coupled carbonyl groups. Aliphatic C-H stretching is observed below 3000 cm⁻¹.
-
¹H NMR Spectroscopy : The proton NMR spectrum is relatively simple, showing two signals for the aliphatic protons. A triplet around δ 2.50 ppm corresponds to the four protons adjacent to the carbonyl groups, and a pentet around δ 2.00 ppm corresponds to the two central methylene protons.
-
¹³C NMR Spectroscopy : The carbon spectrum displays a signal for the carbonyl carbons around δ 173.0 ppm and two signals for the aliphatic carbons.
-
Mass Spectrometry : The molecular ion peak for glutaric anhydride is observed at m/z 114. Fragmentation often involves the loss of CO and CO₂, leading to characteristic fragment ions.
5-Aminopentanoic Acid: The Amino Acid Precursor
As a precursor in the second pathway, 5-aminopentanoic acid contains both the amine and carboxylic acid functionalities necessary for lactam formation.
-
IR Spectroscopy : The IR spectrum is characterized by a very broad O-H stretch from the carboxylic acid, typically spanning from 3400 to 2500 cm⁻¹, which often overlaps with the N-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid is observed around 1640 cm⁻¹.
-
¹H NMR Spectroscopy : In the proton NMR spectrum, the protons on the carbon adjacent to the amino group appear as a triplet around δ 2.95 ppm, while the protons adjacent to the carbonyl group are a triplet around δ 2.20 ppm.[6] The remaining methylene protons appear as a multiplet in between. The -NH₂ and -OH proton signals are often broad and may exchange with deuterium in D₂O.[7]
-
¹³C NMR Spectroscopy : The carbon spectrum shows a carbonyl carbon signal for the carboxylic acid at a downfield chemical shift (around δ 179.0 ppm) and four distinct signals for the aliphatic carbons.[8]
-
Mass Spectrometry : The molecular ion peak is found at m/z 117.[9][10] Common fragmentation patterns include the loss of water (-18) and the loss of the carboxyl group (-45).
This compound: The Final Product
The successful synthesis of this compound is confirmed by the appearance of new spectroscopic features and the disappearance of signals from the starting materials.
-
IR Spectroscopy : The IR spectrum of the final product shows a strong carbonyl (C=O) absorption band for the amide (lactam) around 1665 cm⁻¹.[11] The characteristic N-H and O-H stretching bands of the precursors are absent. Aromatic C-H stretching is observed above 3000 cm⁻¹, and aliphatic C-H stretching appears below 3000 cm⁻¹.
-
¹H NMR Spectroscopy : The proton NMR spectrum clearly indicates the presence of the phenyl group with signals in the aromatic region (δ 7.40-7.20 ppm).[11] The piperidinone ring protons show characteristic signals: a triplet around δ 3.65 ppm for the methylene group adjacent to the nitrogen, a triplet around δ 2.55 ppm for the methylene group adjacent to the carbonyl, and a multiplet for the remaining two methylene groups.[11]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum confirms the structure with signals for the aromatic carbons, the amide carbonyl carbon (around δ 170.5 ppm), and the four distinct aliphatic carbons of the piperidinone ring.[11]
-
Mass Spectrometry : The mass spectrum displays the molecular ion peak at m/z 175.[11][12] Key fragmentation patterns often involve the cleavage of the piperidinone ring and loss of fragments from the phenyl group, with a prominent fragment at m/z 119.
Experimental Protocols
General Spectroscopic Methods
The following are generalized procedures for obtaining the spectroscopic data discussed in this guide. Specific instrument parameters may need to be optimized.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. The background is automatically subtracted.
-
Data Analysis: The characteristic absorption bands are identified and correlated to the functional groups present in the molecule.
Caption: General workflow for IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher for ¹H NMR) is used.
-
Data Acquisition:
-
¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include spectral width, relaxation delay, and the number of scans.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon.
-
-
Data Analysis: The chemical shifts, integration (for ¹H NMR), and splitting patterns are analyzed to elucidate the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to gain structural information.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its precursors. By examining the distinct IR, NMR, and MS data for each compound, we can clearly track the chemical transformations occurring during synthesis. The disappearance of the characteristic anhydride or carboxylic acid and primary amine signals, and the emergence of the lactam carbonyl and N-substituted phenyl signals, provide unequivocal evidence for the formation of the desired product. This detailed spectroscopic analysis is an indispensable tool for any researcher working with these or similar heterocyclic systems, ensuring the integrity and success of their synthetic endeavors.
References
- 1. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Piperidone(675-20-7) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 6. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 7. delta-Valerolactone synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
A Head-to-Head Comparison of Catalytic Systems for N-Aryl Piperidinone Synthesis: A Guide for Researchers
The N-aryl piperidinone scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous pharmacologically active agents targeting a wide array of diseases. The efficient and selective synthesis of these vital building blocks is, therefore, a subject of paramount importance for researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of the two primary catalytic methodologies for constructing the crucial C-N bond in N-aryl piperidinones: the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann-type condensation. We will delve into the mechanistic nuances, practical considerations, and performance of each system, supported by experimental data, to empower you to make informed decisions for your synthetic campaigns.
The Strategic Importance of N-Aryl Piperidinones
N-arylated saturated heterocycles are privileged structures in drug design due to their conformational rigidity and ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets. The piperidinone ring, in particular, offers a versatile handle for further functionalization, making it a highly sought-after intermediate in the synthesis of complex molecules.
The Catalytic Crossroads: Palladium vs. Copper
The formation of the N-aryl bond on the piperidinone nitrogen is most effectively achieved through transition metal-catalyzed cross-coupling reactions. While both palladium and copper have proven to be formidable catalysts in this arena, they exhibit distinct characteristics that make them suitable for different applications and priorities.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Workhorse
The advent of the Buchwald-Hartwig amination revolutionized C-N bond formation, offering a broadly applicable and highly efficient method for the N-arylation of a wide range of amines, including lactams like piperidinone.[1][2] This reaction typically involves a palladium catalyst, a phosphine-based ligand, and a base.[3]
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underscores the importance of each component.[2][3] The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) species, which is generated in situ from a palladium precatalyst. The resulting Pd(II) complex then coordinates with the deprotonated piperidinone (the amide), followed by reductive elimination to furnish the N-aryl piperidinone and regenerate the active Pd(0) catalyst. The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[4]
Catalyst System Components:
-
Palladium Precatalysts: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycles.
-
Ligands: Bulky, electron-rich phosphine ligands are the hallmark of modern Buchwald-Hartwig amination. Examples include biaryl phosphines like XPhos, SPhos, and RuPhos, as well as ferrocenyl phosphines like dppf. The steric bulk of these ligands promotes the formation of monoligated palladium species, which are often more active in the catalytic cycle.
-
Bases: Strong, non-nucleophilic bases are typically required to deprotonate the piperidinone N-H. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).
Performance and Considerations: Palladium-catalyzed systems are generally favored for their high functional group tolerance, broad substrate scope (including sterically hindered aryl halides and piperidinones), and often milder reaction conditions compared to traditional copper-catalyzed methods.[5][6] However, the cost of palladium and the often complex and air-sensitive phosphine ligands can be a significant drawback, particularly for large-scale synthesis.[5]
Copper-Catalyzed Ullmann-Type Condensation: The Classic Reimagined
The Ullmann condensation is the classical method for C-N bond formation, predating the palladium-catalyzed approaches by nearly a century.[7] Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[7] However, the development of modern ligand systems has revitalized the Ullmann reaction, enabling catalytic transformations under significantly milder conditions.[8][9]
Mechanistic Rationale: The mechanism of the copper-catalyzed N-arylation of amides is believed to involve a Cu(I) active species.[8] The reaction is thought to proceed through the formation of a copper(I) amidate, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the N-aryl piperidinone and regenerates the Cu(I) catalyst.[7] The use of chelating ligands, such as diamines, can stabilize the copper center and facilitate the catalytic cycle.[8]
Catalyst System Components:
-
Copper Sources: Copper(I) salts such as CuI, CuBr, and Cu₂O are most commonly used.[5][9]
-
Ligands: While some ligand-free systems exist, the use of ligands significantly improves the efficiency and scope of the reaction. Common ligands include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and various amino acids.[9]
-
Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are typically employed.
Performance and Considerations: The primary advantage of copper-catalyzed systems is the low cost and high abundance of copper compared to palladium.[5] This makes it an attractive option for industrial-scale production. Modern Ullmann-type reactions can often be performed under milder conditions than their historical counterparts and with a broader substrate scope. However, they can still be less tolerant of certain functional groups and may require higher reaction temperatures and longer reaction times than palladium-catalyzed methods.[5][7] For certain substrates, palladium catalysis provides significantly higher yields.[5]
Head-to-Head Performance Comparison
To provide a clearer picture of the relative performance of these two catalytic systems, the following table summarizes typical reaction conditions and outcomes for the N-arylation of piperidinone and related lactams, compiled from various literature sources.
| Feature | Palladium-Catalyzed Buchwald-Hartwig Amination | Copper-Catalyzed Ullmann-Type Condensation |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | CuI, CuBr, Cu₂O |
| Typical Ligand | Biaryl phosphines (XPhos, RuPhos), dppf | 1,10-phenanthroline, DMEDA, L-proline |
| Base | NaOtBu, LiHMDS, K₃PO₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO, Toluene |
| Temperature | 80-120 °C | 100-140 °C (can be higher) |
| Reaction Time | 2-24 hours | 12-48 hours |
| Catalyst Loading | 0.5-5 mol% | 5-20 mol% |
| Yields | Generally high to excellent (70-99%) | Moderate to high (50-95%) |
| Substrate Scope | Broad, tolerates sterically hindered partners | Good, but can be more limited for challenging substrates |
| Cost | Higher (due to Pd and ligands) | Lower (due to inexpensive Cu) |
| Key Advantage | High efficiency, broad scope, milder conditions | Cost-effective, readily available catalyst |
| Key Disadvantage | High cost, air-sensitive ligands | Potentially harsher conditions, longer reaction times |
Experimental Protocols: A Practical Guide
To further aid in your experimental design, we provide representative, step-by-step protocols for both palladium- and copper-catalyzed N-arylation of 2-piperidinone.
Protocol 1: Palladium-Catalyzed N-Arylation of 2-Piperidinone
This protocol is a generalized procedure based on typical conditions for Buchwald-Hartwig amination of lactams.
Materials:
-
2-Piperidinone
-
Aryl bromide
-
Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), XPhos (0.048 mmol, 2.4 mol%), and sodium tert-butoxide (2.8 mmol).
-
Add 2-piperidinone (2.0 mmol) and the aryl bromide (2.2 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-piperidinone.
Protocol 2: Copper-Catalyzed N-Arylation of 2-Piperidinone
This protocol is a generalized procedure based on modern Ullmann-type condensation conditions.
Materials:
-
2-Piperidinone
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
To an oven-dried reaction vial, add CuI (0.2 mmol, 10 mol%) and K₂CO₃ (4.0 mmol).
-
Add 2-piperidinone (2.0 mmol) and the aryl iodide (2.2 mmol).
-
Add anhydrous DMF (10 mL).
-
Add DMEDA (0.4 mmol, 20 mol%) to the mixture.
-
Seal the vial and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-piperidinone.
Visualizing the Catalytic Cycles and Workflow
To provide a clearer conceptual understanding, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Copper-catalyzed Ullmann-type condensation.
Caption: A generalized experimental workflow for N-aryl piperidinone synthesis.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The choice between a palladium- and a copper-based catalytic system for the synthesis of N-aryl piperidinones is a strategic one, dictated by the specific requirements of the project.
-
For early-stage drug discovery and medicinal chemistry applications , where substrate scope, functional group tolerance, and rapid access to a diverse range of analogs are paramount, the palladium-catalyzed Buchwald-Hartwig amination is often the superior choice, despite its higher cost. Its reliability and generally milder conditions allow for more predictable and efficient synthesis of complex molecules.
-
For process development and large-scale manufacturing , where cost-effectiveness is a primary driver, the copper-catalyzed Ullmann-type condensation presents a compelling alternative. The low cost of copper and simpler ligands can lead to significant cost savings. While it may require more optimization and potentially harsher conditions, for a well-defined and robust process, it can be the more economically viable option.
Ultimately, a thorough understanding of the strengths and weaknesses of each catalytic system, as detailed in this guide, will enable researchers to navigate the synthetic landscape with greater confidence and success in their pursuit of novel N-aryl piperidinone-based therapeutics.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of 1-Phenylpiperidin-2-one and N-benzylpiperidin-2-one Scaffolds
An Objective Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the piperidin-2-one core represents a privileged scaffold, a structural motif consistently found in a variety of biologically active compounds. The strategic substitution at the nitrogen atom of this heterocyclic ring can dramatically influence the pharmacological profile of the resulting molecule. This guide provides a comparative overview of the in vitro activities of two fundamental derivatives: 1-Phenylpiperidin-2-one and N-benzylpiperidin-2-one. By examining the available experimental data on these compounds and their close analogs, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of their potential therapeutic applications and the causal relationships behind their experimental evaluation.
The primary distinction between these two molecules lies in the nature of the N-substituent: an N-aryl group in this compound versus an N-benzyl group in N-benzylpiperidin-2-one. This seemingly subtle difference—a direct phenyl ring attachment versus a phenyl ring separated by a methylene linker—imparts distinct conformational flexibility and electronic properties, which in turn dictate their interactions with biological targets. This guide will delve into the reported in vitro activities of derivatives of these two core structures, focusing on key areas where they have been evaluated, including oncology, neurodegenerative disorders, and infectious diseases.
Comparative In Vitro Biological Activities
While direct comparative studies on the parent compounds are limited, a wealth of information exists for their derivatives. This allows for an indirect but informative comparison of the potential of each scaffold.
Anticancer and Cytotoxic Activity
Both N-phenyl and N-benzyl piperidine derivatives have been investigated for their potential as anticancer agents. The primary method for evaluating in vitro cytotoxicity is the MTT assay, which measures the metabolic activity of cells and, by inference, their viability.
Some N-substituted piperidine structures have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, derivatives of 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one have shown activity against breast cancer cell lines[1][2]. The therapeutic index, a measure of a drug's safety, is often calculated by comparing the cytotoxicity against cancer cells to that against normal cell lines, such as human foreskin fibroblasts[1].
Derivatives of the N-benzylpiperidine scaffold have also demonstrated significant antiproliferative activity. For example, N-benzyl-piperidinyl acylhydrazone hybrids have been evaluated for their cytotoxic profiles against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines[3]. Some of these compounds exhibited promising IC50 values and a degree of selectivity towards tumor cells over non-tumorigenic cell lines[3]. Furthermore, oxime derivatives of N-benzyl piperidin-4-one have been investigated for their antimitotic activity, suggesting a potential mechanism for their anticancer effects[4].
Table 1: Comparative Cytotoxicity of this compound and N-benzylpiperidin-2-one Derivatives
| Derivative Class | Cell Line(s) | Reported Activity (IC50) | Reference |
| 1-Phenylpiperidine-based propenones | Breast Cancer (T47D, OVCAR3), Burkitt's Lymphoma (CA46) | Active, specific IC50 values vary with substitution. | [1][2] |
| N-benzyl-piperidinyl acylhydrazones | A549 (Lung), HepG2 (Liver) | e.g., PQM-75 (IC50 = 58.40 µM on HepG2) | [3] |
| N-benzyl piperidin-4-one oxime | Allium cepa root cells | Demonstrated antimitotic activity. | [4] |
Activity in Neurological Disorders
The N-benzylpiperidine moiety is a common feature in molecules designed to target the central nervous system. Its structural flexibility and ability to engage in cation-π interactions make it a versatile component in the design of neuroprotective and neuro-modulatory agents[5].
Derivatives of N-benzylpiperidine have been extensively studied as potential treatments for Alzheimer's disease. A primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine[5]. Hybrids of N-benzylpiperidine have been designed and shown to inhibit both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE)[5].
Another significant area of investigation for N-benzylpiperidine derivatives is in the treatment of neuropathic pain through the modulation of sigma receptors (σRs)[5]. Certain polyfunctionalized pyridines containing the 1-benzylpiperidine structure have demonstrated high affinity for σ1 receptors[5][6]. The binding affinity is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured to calculate the inhibition constant (Ki)[7].
Information on the neurological activity of this compound derivatives is less prevalent in the reviewed literature, suggesting that the N-benzyl scaffold has been more extensively explored for these applications.
Table 2: Neurological Target Affinity of N-benzylpiperidine Derivatives
| Derivative Class | Target | Assay Type | Reported Affinity (Ki or IC50) | Reference |
| Polyfunctionalized pyridines with 1-benzylpiperidine | σ1 Receptor | Radioligand Binding | Ki values in the low nanomolar range (e.g., 1.45 nM). | [6] |
| N-benzylpiperidine-iodobenzamides | σ1 and σ2 Receptors | Radioligand Binding | Ki values in the low nanomolar range (e.g., 1.6 nM). | [8] |
| N-benzylpiperidine hybrids | Acetylcholinesterase (AChE) | Enzymatic Assay | IC50 values in the nanomolar to micromolar range. | [6] |
Antimicrobial Activity
The N-benzyl piperidin-4-one scaffold has also served as a basis for the development of new antimicrobial agents. Derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities, showing potent activity against fungi like Aspergillus niger and bacteria such as Escherichia coli[9].
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to understand the underlying experimental protocols. Below are detailed, step-by-step methodologies for the key in vitro assays discussed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound or N-benzylpiperidin-2-one derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Diagram of MTT Assay Workflow
Caption: Principle of the Ellman's method for AChE inhibition.
Sigma Receptor Radioligand Binding Assay
This assay measures the affinity of a test compound for sigma receptors by its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing sigma receptors (e.g., guinea pig brain or human cancer cell lines). [7]2. Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl).
-
Reaction Mixture: In test tubes, combine the membrane preparation, a radiolabeled sigma receptor ligand (e.g., [³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ1 and σ2), and various concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of specifically bound radioligand at each concentration of the test compound. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Insights and Conclusion
The available literature suggests that both the this compound and N-benzylpiperidin-2-one scaffolds hold promise for the development of novel therapeutic agents. However, the N-benzyl substitution appears to offer greater versatility, with derivatives demonstrating a broader range of in vitro activities, particularly in the context of neurological disorders. The methylene linker in N-benzylpiperidin-2-one provides greater conformational freedom, which may allow for more optimal interactions with a wider variety of biological targets compared to the more rigid N-phenyl arrangement.
For researchers and drug development professionals, the choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The N-benzylpiperidine core has a more established track record for CNS targets, while both scaffolds show potential in oncology. This guide serves as a starting point for further investigation, emphasizing the importance of rigorous in vitro evaluation to elucidate the full potential of these valuable chemical entities. The provided experimental protocols offer a framework for conducting such studies with scientific integrity.
References
- 1. tips.sums.ac.ir [tips.sums.ac.ir]
- 2. Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay [journals.sums.ac.ir]
- 3. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 4. researchgate.net [researchgate.net]
- 5. 1-Benzylpiperidin-2-one | 4783-65-7 | Benchchem [benchchem.com]
- 6. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1-Phenylpiperidin-2-one Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Method Validation in Pharmaceutical Development
In the landscape of pharmaceutical development, the rigorous and accurate characterization of active pharmaceutical ingredients (APIs) is paramount. 1-Phenylpiperidin-2-one, a key intermediate in the synthesis of various pharmaceutical agents, requires precise analytical oversight to ensure its identity, purity, and stability. The choice of analytical methodology is not merely a matter of procedural convenience; it is a fundamental aspect of quality control that directly impacts drug safety and efficacy.
This guide provides an in-depth comparison of four widely used analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. As a senior application scientist, my objective is to move beyond a superficial listing of methods and delve into the causality behind experimental choices, the inherent self-validating nature of robust protocols, and the critical process of cross-validation to ensure data integrity across different analytical platforms.
The principles outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), providing a framework for developing and validating analytical procedures that are fit for their intended purpose.[1][2]
The Analyte: this compound
This compound (C₁₁H₁₃NO) is a lactam derivative with a molecular weight of 175.23 g/mol .[3] Its structure, featuring a phenyl group attached to the nitrogen of a piperidinone ring, dictates its physicochemical properties and, consequently, the most suitable analytical approaches for its characterization. Understanding its potential impurities, which can arise from the synthesis process or degradation, is crucial for developing specific and stability-indicating methods.[4][5]
Core Analytical Techniques for Characterization
The selection of an analytical technique is a strategic decision based on the information required. For this compound, a multi-faceted approach is often necessary to build a comprehensive quality profile.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Assay Determination
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating non-volatile and thermally labile compounds.[6][7] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the method of choice for quantitative analysis, including assay and impurity profiling.
Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture. This compound, being a moderately polar compound, will partition between the stationary and mobile phases, allowing for its separation from both more polar and less polar impurities.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol is designed not only to quantify this compound but also to separate it from potential degradation products, making it a "stability-indicating" method.[8][9][10][11]
-
Instrumentation: HPLC system with a UV detector or a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid). A typical gradient might start at 30% acetonitrile and increase to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at the initial gradient composition to a concentration of approximately 0.5 mg/mL.
Causality of Choices:
-
A C18 column is selected for its broad applicability and effectiveness in retaining moderately polar compounds like this compound.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
A phosphate buffer is used to maintain a consistent pH, which is critical for the reproducible ionization state and retention time of the analyte.
-
UV detection is a robust and widely available technique suitable for chromophoric compounds like this compound. A PDA detector offers the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities and Confirmation of Identity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] While this compound itself is not highly volatile, GC-MS can be invaluable for identifying volatile organic impurities from the synthesis process and for providing definitive structural confirmation through mass spectral fragmentation patterns.
Principle of Separation and Detection: In GC, compounds are separated based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the concentration.
-
MS Conditions:
Causality of Choices:
-
A 5% phenyl polysiloxane column is a good general-purpose column for a wide range of compounds.
-
The temperature program is designed to elute this compound and a range of potential impurities in a reasonable time with good peak shape.
-
Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for identification.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[14][15] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and for characterizing the structure of unknown impurities.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By observing the absorption of radiofrequency energy by nuclei in a strong magnetic field, detailed information about the chemical environment of each atom in a molecule can be obtained.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: Standard proton NMR experiment.
-
¹³C NMR: Proton-decoupled carbon NMR experiment.
-
2D NMR (optional but recommended for complex structures): COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Interpretation of Spectra: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the piperidinone ring. The chemical shifts, splitting patterns, and integration of these signals provide a detailed map of the proton framework. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ring. The number and chemical shifts of these signals are indicative of the molecular symmetry and the electronic environment of each carbon atom.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It serves as a quick identity check and can reveal the presence of key structural features.
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. The resulting spectrum is a unique "fingerprint" of the molecule.
Experimental Protocol: FTIR Analysis
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation:
-
Solid: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm⁻¹.
Interpretation of Spectrum: The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:
-
C=O stretch (amide): A strong absorption band around 1650 cm⁻¹.
-
C-N stretch: Around 1200-1350 cm⁻¹.
-
Aromatic C=C stretches: Bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretches: Above 3000 cm⁻¹.
-
Aliphatic C-H stretches: Below 3000 cm⁻¹.
Cross-Validation of Analytical Methods: Ensuring Consistency and Trustworthiness
Cross-validation is the process of demonstrating that two or more analytical methods are capable of producing comparable results for the same analyte in the same sample.[13][17] This is a critical exercise when, for example, a rapid in-process control method (e.g., FTIR) is used alongside a more comprehensive release testing method (e.g., HPLC). It builds confidence that the different analytical "lenses" through which the sample is viewed are providing a consistent and accurate picture of its quality.
Experimental Protocol: Cross-Validation of HPLC and GC-MS for Assay
-
Select Samples: Choose at least three batches of this compound with varying levels of purity, if possible.
-
Method Validation: Ensure that both the HPLC and GC-MS methods have been individually validated according to ICH Q2(R1) guidelines for accuracy, precision, specificity, linearity, and range.[18]
-
Sample Analysis: Analyze each batch in triplicate using both the validated HPLC and GC-MS methods.
-
Data Comparison: Compare the mean assay values obtained from both methods for each batch.
-
Statistical Analysis: Perform statistical tests (e.g., a paired t-test) to determine if there is a statistically significant difference between the results obtained from the two methods. An F-test can be used to compare the variances (precision) of the two methods.
-
Acceptance Criteria: The acceptance criteria for cross-validation should be pre-defined. For example, the mean assay values from the two methods should not differ by more than 2.0%.
Data Presentation: A Comparative Summary
The following tables summarize the key performance characteristics of each analytical method for the characterization of this compound.
Table 1: Comparison of Analytical Techniques
| Feature | HPLC | GC-MS | NMR | FTIR |
| Primary Use | Quantitative (Assay, Purity) | Qualitative (ID), Quantitative (Volatiles) | Structural Elucidation, ID | Functional Group ID, Quick ID |
| Sample Type | Non-volatile, Thermally labile | Volatile, Thermally stable | Soluble | Solid, Liquid |
| Specificity | High (with good separation) | Very High (Mass Spectrum) | Very High (Unique Spectrum) | Moderate |
| Sensitivity | High (ng-µg) | Very High (pg-ng) | Low (mg) | Moderate (µg-mg) |
| Quantitative? | Yes | Yes (with calibration) | Yes (qNMR) | No (typically) |
| Throughput | Moderate | Moderate | Low | High |
Table 2: Validation Parameters and Typical Acceptance Criteria (ICH Q2)
| Validation Parameter | HPLC (Assay) | GC-MS (Impurity) |
| Accuracy | 98.0% - 102.0% recovery | 80.0% - 120.0% recovery |
| Precision (RSD) | ≤ 2.0% | ≤ 15.0% |
| Specificity | No interference from placebo, impurities, degradants | No interference from matrix, other components |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Range | 80% - 120% of test concentration | Reporting threshold to 120% of specification |
Conclusion: An Integrated Approach to Analytical Characterization
The comprehensive characterization of this compound is not achieved through a single analytical technique but rather through the strategic integration of multiple orthogonal methods. HPLC provides the quantitative backbone for purity and assay, while GC-MS offers unparalleled sensitivity for volatile impurities and confirmatory identification. NMR stands as the ultimate arbiter of molecular structure, and FTIR provides a rapid and convenient means of confirming functional group identity.
The cross-validation of these methods is not a redundant exercise but a cornerstone of analytical quality assurance. It ensures that the data generated, regardless of the technique employed, is consistent, reliable, and trustworthy. By adopting a scientifically sound and risk-based approach to method development and validation, researchers, scientists, and drug development professionals can ensure the quality and safety of the final pharmaceutical product.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. ijsdr.org [ijsdr.org]
- 10. scispace.com [scispace.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. gcms.cz [gcms.cz]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 17. dspace.cuni.cz [dspace.cuni.cz]
- 18. database.ich.org [database.ich.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-Phenylpiperidin-2-one
Hazard Profile and Core Safety Principles
Before initiating any disposal procedures, a thorough understanding of the hazards associated with 1-Phenylpiperidin-2-one is paramount. According to GHS classifications, this compound is recognized as:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
These hazards necessitate a stringent adherence to safety protocols, not just during its use in research but critically, during its disposal. The foundational principle of this guide is the containment and proper segregation of this compound waste to prevent accidental exposure and environmental contamination.
Waste Stream Segregation and Containerization: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents potentially violent reactions between incompatible chemicals and ensures that the waste is directed to the appropriate disposal facility.
Experimental Protocol: Waste Collection
-
Designate a Waste Container: Select a dedicated hazardous waste container for this compound. This container must be in good condition, compatible with the chemical, and possess a tightly sealing lid. High-density polyethylene (HDPE) containers are generally a suitable choice for many organic chemicals[2][3].
-
Labeling: Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name, "This compound ". Include the approximate concentration if it is in a solution.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain. Based on the reactivity profile of related compounds like piperidine, it is crucial to avoid mixing with the following[4]:
-
Acids: Neutralization reactions can be exothermic and violent.
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Isocyanates, Halogenated Organics, Peroxides, Phenols (acidic), Epoxides, Anhydrides, and Acid Halides: These represent a broad range of reactive chemicals that could lead to unforeseen hazardous reactions.
-
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any absorbent materials used for spills in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
-
Storage: Store the sealed hazardous waste container in a well-ventilated, designated satellite accumulation area, away from general laboratory traffic and incompatible materials.
The following flowchart illustrates the decision-making process for waste segregation:
Caption: Decision workflow for segregating this compound waste.
Disposal Methodology: The Path to Decommissioning
The recommended and most compliant method for the final disposal of this compound is through a licensed hazardous waste management company. These facilities are equipped to handle and treat chemical waste in accordance with strict environmental regulations.
Incineration: The Preferred Thermal Destruction Method
High-temperature incineration is the most effective method for the complete destruction of this compound.
Scientific Rationale: Incineration at high temperatures (typically >850°C) in the presence of excess oxygen breaks down the organic molecule into its constituent elements, which are then oxidized to relatively benign products such as carbon dioxide (CO₂) and water (H₂O)[5]. However, the presence of nitrogen in the this compound molecule (C₁₁H₁₃NO) presents a specific challenge. During combustion, this nitrogen can be converted to nitrogen oxides (NOx), which are atmospheric pollutants[5][6]. Incomplete combustion can also lead to the formation of other hazardous nitrogen-containing organic compounds (NVOCs), such as hydrogen cyanide (HCN) and isocyanic acid (HNCO)[7][8].
For this reason, it is imperative that the incineration is carried out in a facility equipped with appropriate flue gas treatment systems, such as scrubbers and catalytic converters, to remove these harmful byproducts before they are released into the atmosphere.
Chemical Treatment (Hydrolysis): A Potential, but Complex, Alternative
While not the primary recommended route for routine disposal, understanding the potential for chemical degradation can be valuable. As a cyclic amide (a lactam), this compound can be hydrolyzed to break the amide bond, yielding a linear amino acid derivative.
Scientific Rationale: This hydrolysis can be achieved under acidic or basic conditions with heating[9][10][11].
-
Acidic Hydrolysis: Heating with a dilute acid (e.g., HCl) would protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. This would ultimately cleave the amide bond to form a carboxylic acid and an ammonium salt[10].
-
Basic Hydrolysis: Heating with a strong base (e.g., NaOH) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt and an amine[11].
However, the stability of the amide bond in many cyclic structures can make this process difficult and require harsh conditions[9]. This method should only be considered by trained professionals under controlled laboratory conditions and is generally not a practical solution for bulk waste disposal compared to professional incineration.
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent the spread of contamination.
Experimental Protocol: Spill Cleanup
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, contact your institution's Environmental Health and Safety (EHS) department.
-
Personal Protective Equipment (PPE): Before addressing the spill, don the appropriate PPE as detailed in the table below.
-
Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material and any solid this compound using non-sparking tools and place it into the designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.
Summary of Essential Information
For quick reference, the following table summarizes the key safety and disposal information for this compound.
| Parameter | Guideline |
| Primary Hazards | Harmful if swallowed, skin/eye irritant, respiratory irritant.[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, lab coat. Use in a well-ventilated area or fume hood. |
| Waste Container | Labeled, tightly sealed, compatible container (e.g., HDPE).[2][3] |
| Incompatible Materials | Acids, strong oxidizing agents, isocyanates, halogenated organics, peroxides.[4] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste contractor. |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal. |
Regulatory Considerations
While a specific EPA hazardous waste code for this compound is not explicitly listed, it would likely be classified based on its characteristics. Given its GHS classification for acute oral toxicity, it could potentially fall under a toxicity characteristic waste code if it meets the criteria outlined in the Resource Conservation and Recovery Act (RCRA)[12]. It is the responsibility of the waste generator to properly characterize their waste in accordance with federal, state, and local regulations. Always consult with your institution's EHS department for specific guidance on waste codes and disposal procedures.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding their commitment to safety and environmental stewardship.
References
- 1. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cipax.com [cipax.com]
- 3. calpaclab.com [calpaclab.com]
- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. byjus.com [byjus.com]
- 12. actenviro.com [actenviro.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-Phenylpiperidin-2-one
As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only at the cutting edge of innovation but also at the highest standard of safety. This guide provides a detailed operational plan for handling 1-Phenylpiperidin-2-one, a compound requiring meticulous safety protocols. The procedures outlined below are designed to be a self-validating system, grounded in established safety principles and authoritative data, ensuring both your protection and the integrity of your research.
Hazard Identification and Foundational Risk Assessment
Before any laboratory work commences, a thorough understanding of the substance's intrinsic hazards is critical. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate our handling procedures.[1] The causality is simple: understanding the risk informs the selection of the appropriate controls.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 | Warning |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation | H335 | Warning |
Source: PubChem CID 571760[1]
These classifications mean that this compound can cause significant harm through multiple exposure routes. Ingestion can be harmful, direct skin contact can lead to irritation, eye contact can cause serious irritation, and inhalation of its dust or aerosols may irritate the respiratory tract.[1] Therefore, our primary safety goal is to prevent any direct contact with the substance.
Engineering Controls: Your First and Most Critical Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The first and most effective lines of defense are engineering and administrative controls that remove or minimize the hazard at its source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a properly functioning chemical fume hood.[2] This is non-negotiable. A fume hood provides critical ventilation to capture and exhaust any dust or vapors, protecting your respiratory system.
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Their proximity is crucial for immediate decontamination in the event of an accidental large-scale exposure.[3]
Mandatory Personal Protective Equipment (PPE)
The selection of PPE must directly counteract the identified hazards of skin/eye irritation, respiratory irritation, and oral toxicity.[1]
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[2][4] This is to protect against splashes of solutions as well as airborne powder, which can easily bypass the gaps in standard safety glasses.
-
Face Shield: For procedures with a higher risk of splashing, such as when handling larger volumes (>1 L) or during reactions under pressure, a face shield should be worn in addition to chemical splash goggles.
Skin and Body Protection
-
Table 2: Recommended Glove Materials for Handling this compound (General Guidance)
Glove Material Recommendation Rationale Nitrile Excellent Good resistance to a wide range of organic chemicals, bases, and mild acids. Provides good puncture and abrasion resistance.[6] Neoprene Good Offers good chemical resistance, particularly to acids and caustics. Less dexterity than nitrile.[6] Latex Limited Use While offering good dexterity, natural rubber latex has weaker resistance to many organic solvents and can cause allergic reactions.[6] Not recommended as primary protection here. | PVC (Vinyl) | Not Recommended | Generally poor resistance to many organic compounds.[7] |
Operational Protocol: Always use nitrile gloves as a minimum. For extended handling or when working with solutions, consider double-gloving (wearing two pairs of nitrile gloves). Inspect gloves for any signs of damage before each use and wash your hands thoroughly after removal.[4]
-
Laboratory Coat/Gown: A clean, fully buttoned laboratory coat is mandatory. For procedures with a high risk of contamination, a disposable, chemical-resistant gown that closes in the back is recommended to provide a higher level of protection.[8] Contaminated work clothing should never be taken home and should be laundered separately or disposed of as hazardous waste.[9]
-
Full Coverage: Always wear long pants and closed-toe shoes in the laboratory. Exposed skin on legs or feet is an unnecessary risk.
Respiratory Protection
When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, it becomes essential in specific scenarios:
-
Spill Cleanup: In the event of a spill outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Weighing Large Quantities of Powder: If weighing significant amounts of the solid material where aerosolization is possible and cannot be contained.
In these situations, a NIOSH-approved respirator is necessary. For a solid powder, a particulate respirator (e.g., N95, P100) may be sufficient. If handling volatile solutions, an air-purifying respirator with organic vapor cartridges is required.[4]
Procedural Workflow for Safe Handling
A systematic approach ensures that safety checks are integrated into the workflow at every stage. The following diagram and protocol provide a self-validating sequence of operations.
Caption: Workflow for Safely Handling this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling Safety Check: Review this guide and the Safety Data Sheet (SDS). Confirm the fume hood is operational and the area is clear. Ensure the safety shower/eyewash is unobstructed.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles. Finally, don the first pair of nitrile gloves, ensuring the cuffs overlap with the sleeves of your lab coat, then don the second pair.
-
Handling the Chemical: Perform all manipulations inside the fume hood. When weighing the solid, use a draft shield or weigh boat to minimize dust. When making solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling Decontamination: After handling is complete, decontaminate all surfaces and non-disposable equipment used. A standard laboratory detergent followed by a rinse with an appropriate solvent (e.g., 70% ethanol) is typically sufficient.
-
Waste Segregation: All disposable items that came into contact with this compound (gloves, weigh boats, pipette tips, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Remove the outer pair of gloves first. Remove your lab coat and hang it in its designated area or place it in a laundry/disposal bag. Remove goggles. Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water.[9]
Decontamination and Waste Disposal Plan
Effective waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound must be disposed of as hazardous chemical waste. This includes contaminated gloves, wipes, and plasticware. Use a dedicated, labeled, and sealable container.[10]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour this chemical waste down the drain.[11][12]
-
Empty Containers: The original container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[11]
-
Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[13]
Emergency Procedures
In case of accidental exposure, immediate and correct action is vital.
Table 3: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water and soap for at least 15 minutes. Seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[2] |
References
- 1. This compound | C11H13NO | CID 571760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. fishersci.com [fishersci.com]
- 4. 1-(4-IODO-PHENYL)-PIPERIDIN-2-ONE - Safety Data Sheet [chemicalbook.com]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. glovesbyweb.com [glovesbyweb.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. angenechemical.com [angenechemical.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
